molecular formula C8H15NO2 B042408 Ethyl 4-piperidinecarboxylate CAS No. 1126-09-6

Ethyl 4-piperidinecarboxylate

カタログ番号: B042408
CAS番号: 1126-09-6
分子量: 157.21 g/mol
InChIキー: RUJPPJYDHHAEEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-piperidinecarboxylate is a versatile and high-value piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both an ester group and a secondary amine within the piperidine ring, makes it a privileged scaffold for constructing a wide array of biologically active molecules. This compound is primarily employed as a key building block in the synthesis of various pharmaceutical candidates, including potential analgesics, antipsychotics, and other central nervous system (CNS) agents that target piperidine-based receptors. Its research value is further highlighted in the development of novel compounds for oncology and inflammation, where the piperidine motif is a common pharmacophore. The ethyl ester moiety provides a convenient handle for further functionalization, allowing researchers to efficiently synthesize amides, acids, or other derivatives through standard hydrolysis or aminolysis reactions, thereby accelerating structure-activity relationship (SAR) studies. As a fundamental scaffold, this compound enables the exploration of new chemical space and the rapid generation of compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPPJYDHHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150109
Record name Ethyl 4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-09-6
Record name Ethyl isonipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1126-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-piperidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-piperidinecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ369E63UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 4-piperidinecarboxylate CAS number 1126-09-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Piperidinecarboxylate (CAS 1126-09-6) for Advanced Research and Development

Introduction: The Versatile Piperidine Scaffold

This compound, also known by synonyms such as Ethyl Isonipecotate, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and complex organic synthesis.[1][2][3] With the CAS number 1126-09-6 and molecular formula C₈H₁₅NO₂, this compound is a bifunctional molecule featuring a secondary amine within a piperidine ring and an ethyl ester group at the 4-position.[4][5] This unique structural arrangement provides two distinct reactive sites, making it an exceptionally versatile building block for creating diverse and complex molecular architectures.[2][6]

First synthesized in the early 20th century, its utility has grown exponentially, positioning it as a critical intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system, as well as agrochemicals and specialty materials.[2][4] This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this indispensable chemical scaffold, providing the technical depth required by researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The compound is typically a clear, colorless to slightly brown liquid at room temperature with a mild odor.[4][7] Its solubility in organic solvents is good, while it is sparingly soluble or miscible in water.[4][8]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1126-09-6[5]
Molecular Formula C₈H₁₅NO₂[5]
Molecular Weight 157.21 g/mol [5]
Appearance Clear colorless to slightly brown liquid[7][9]
Boiling Point 204 °C (lit.)[7][10]
Density 1.02 g/mL at 25 °C (lit.)[7][11]
Refractive Index (n20/D) 1.459 (lit.)[7][11]
Flash Point 80 °C (176 °F) - closed cup[10]
pKa 9.83 ± 0.10 (Predicted)[9]
LogP 0.549[3]
Spectroscopic Data

Definitive structural confirmation is crucial for ensuring material purity and reaction outcomes. Key spectroscopic data are readily available from multiple sources.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, CH_pip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, CH_pip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, CH_pip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, CH_pip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[12]

  • Mass Spectrometry (ESI): m/z 158.2 [M+H]⁺.[12]

  • IR, Raman, and ¹³C NMR spectra are also well-documented and available in public databases for reference.[5][13]

Synthesis Protocol and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound is the direct Fischer esterification of 4-piperidinecarboxylic acid (Isonipecotic acid).[4] This reaction is typically catalyzed by a strong acid.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Isonipecotic_Acid 4-Piperidinecarboxylic Acid Reflux 1. Dissolve & Cool to 0 °C 2. Add SOCl₂ dropwise 3. Heat to reflux (48h) Isonipecotic_Acid->Reflux Ethanol Anhydrous Ethanol (Solvent/Reagent) Ethanol->Reflux Thionyl_Chloride Thionyl Chloride (Catalyst Precursor) Thionyl_Chloride->Reflux Evaporation 4. Evaporate solvent under reduced pressure Reflux->Evaporation Reaction Completion Workup 5. Dissolve in EtOAc 6. Wash with 10% NaOH (aq) 7. Separate organic layer Evaporation->Workup Crude Product Drying 8. Dry over Na₂SO₄ 9. Filter & Concentrate Workup->Drying Final_Product This compound Drying->Final_Product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from established laboratory procedures.[7][12]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes). The ethanol serves as both a reactant and the solvent.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0-4.0 eq) dropwise.

    • Expertise & Causality: Thionyl chloride reacts exothermically with ethanol to form sulfur dioxide, hydrogen chloride (HCl), and ethyl sulfite. The in situ generation of anhydrous HCl is the key; it protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and driving the esterification forward. Using SOCl₂ is superior to simply adding aqueous HCl as it maintains anhydrous conditions, preventing the reverse reaction (hydrolysis) and maximizing yield.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator. This leaves a crude oily or semi-solid residue.

  • Aqueous Workup: Dissolve the residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium hydroxide (NaOH) solution.

    • Trustworthiness & Validation: This basic wash is a critical self-validating step. It neutralizes the excess HCl catalyst and removes any unreacted 4-piperidinecarboxylic acid by converting it to its water-soluble sodium salt, thus purifying the desired ester which remains in the organic layer.

  • Isolation: Separate the organic layer. Wash it with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a clear oil.[7][12] A yield of over 90% can be expected.[7]

Key Chemical Transformations and Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its secondary amine and ester functional groups. This allows for selective modification and elaboration into more complex structures.

Diagram 2: Core Reactivity Pathways

G cluster_N Nitrogen Reactivity cluster_Ester Ester Reactivity Core This compound N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation N_Acylation N-Acylation / Protection (e.g., Boc₂O) Core->N_Acylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Core->Reductive_Amination Hydrolysis Hydrolysis (LiOH or H⁺) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Core->Reduction Alkylated_Product N-Substituted Product N_Alkylation->Alkylated_Product Acylated_Product N-Acyl / N-Boc Product N_Acylation->Acylated_Product Acid_Product Piperidine-4-carboxylic Acid Hydrolysis->Acid_Product Alcohol_Product 4-(Hydroxymethyl)piperidine Reduction->Alcohol_Product

Caption: Major reaction pathways of this compound.

  • Reactions at the Nitrogen (N-H)

    • N-Alkylation and N-Arylation: The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination. This is fundamental for introducing diverse substituents.

    • N-Acylation and Protection: The amine can be acylated to form amides. A common and vital transformation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using Di-tert-butyl dicarbonate (Boc₂O). This temporarily masks the amine's nucleophilicity, allowing for selective reactions at the ester or other parts of a larger molecule. The resulting compound is Ethyl N-Boc-piperidine-4-carboxylate.

    • Reductive Amination: It serves as the amine component in reductive amination reactions with aldehydes and ketones to form tertiary amines, a cornerstone of library synthesis in drug discovery.[7]

  • Reactions at the Ester (C=O)

    • Hydrolysis (Saponification): The ethyl ester can be hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.[14] Basic hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, driving the reaction to completion and resulting in higher yields.[14][15]

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding (Piperidin-4-yl)methanol. This opens another avenue for functional group manipulation.

    • Amidation: The ester can be converted to amides by reaction with amines, often at elevated temperatures or with specific catalysts.

Applications in Drug Discovery and Chemical Synthesis

This compound is not merely a laboratory chemical; it is a validated and crucial starting material for numerous marketed drugs and clinical candidates.[1][4] The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space to interact with biological targets.

Table 2: Key Application Areas
Application AreaDescription & ExamplesSource(s)
Pharmaceutical Synthesis A key intermediate for a wide range of therapeutic agents, including analgesics, antipsychotics, anti-inflammatory drugs, and cardiovascular therapies.[2][6][8][2][6][8]
SMN Protein Modulators Used as a reactant in the synthesis of Survival of Motor Neuron (SMN) protein modulators, which are critical for treating spinal muscular atrophy.[1][8][9][1][8][9]
Cardiovascular Disease Involved in the synthesis of RhoA inhibitors, which are targets for cardiovascular disease therapy.[7][9][11][7][9][11]
Antimicrobials Serves as a reactant for creating saccharin-derived Mannich bases that exhibit antimicrobial and antioxidant properties.[7][9][7][9]
Advanced Organic Synthesis Employed as a reactant in complex, name-brand reactions such as Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions.[7][9][7][9]
Agrochemicals Contributes to the production of specialized herbicides and pesticides.[2][4][2][4]
Diagram 3: Application Ecosystem

G cluster_pharma Pharmaceuticals cluster_chem Chemical Industry Core This compound (CAS 1126-09-6) CNS Analgesics & Antipsychotics Core->CNS SMA SMN Protein Modulators (Spinal Muscular Atrophy) Core->SMA CVD RhoA Inhibitors (Cardiovascular Disease) Core->CVD Anti_Infective Antimicrobials Core->Anti_Infective Agro Agrochemicals (Pesticides, Herbicides) Core->Agro Specialty Specialty Chemicals Core->Specialty

Caption: Major industrial applications derived from this compound.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][16]

Table 3: GHS Hazard and Precautionary Information
CategoryInformationSource(s)
GHS Pictogram Warning[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][16]
Prevention P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P264: Wash skin thoroughly after handling.[10][16][17]
Response P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16][17]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up. Recommended to store under an inert atmosphere.[10][11][17]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[17]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[10][17] The compound is also noted as being potentially air-sensitive and combustible.[17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its dual functionality, well-established synthesis, and predictable reactivity make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. By understanding its core properties and chemical behavior, scientists can strategically leverage this scaffold to construct novel molecules with significant therapeutic and industrial potential.

References

  • This compound: Applications in Drug Development & Synthesis. (n.d.). Autech Industry Co., Limited.
  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Cas 1126-09-6, this compound. (n.d.). LookChem.
  • 4-substituted and N-substituted this compound compounds and preparation methods thereof. (2009). Google Patents.
  • Ethyl 4-oxo-1-piperidinecarboxylate. (n.d.). PubChem, National Institutes of Health.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 4-Piperidinecarboxylic Acid Ethyl Ester. (n.d.). PharmaCompass.com.
  • CAS No.1126-09-6, this compound Suppliers, MSDS download. (n.d.). LookChem.
  • Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses.
  • Hydrolysing esters. (n.d.). Chemguide.

Sources

Ethyl 4-piperidinecarboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Piperidinecarboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds hold a place of distinction, with the piperidine ring being a particularly privileged structure. This compound, a simple yet profoundly important derivative, represents a cornerstone intermediate. Its unique combination of a secondary amine, a conformationally flexible saturated ring, and a reactive ester functional group makes it an indispensable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, the strategic rationale for its application in drug design, and the practical methodologies for its use. As a self-validating resource, it is grounded in authoritative references and presents field-proven insights to empower chemists in their pursuit of innovation.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application. This section details the structural identity and key physical properties of this compound.

Molecular Structure and Identity

This compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. An ethyl carboxylate group is attached at the C4 position of this ring. The secondary amine (N-H) and the ester group are the primary sites of reactivity, making the molecule a versatile bifunctional building block.

Caption: 2D Chemical Structure of this compound.

  • IUPAC Name: ethyl piperidine-4-carboxylate[1]

  • CAS Number: 1126-09-6[1][2][3][4]

  • Molecular Formula: C₈H₁₅NO₂[1][3][4][5][6][7]

  • Synonyms: Ethyl isonipecotate, Isonipecotic acid ethyl ester, 4-Carbethoxypiperidine[3][4][8][9]

Physicochemical Data Summary

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The data below is consolidated from various authoritative sources.

PropertyValueSource(s)
Molecular Weight 157.21 g/mol [1][3][4][5][6]
Appearance Clear, colorless to slightly yellow/brown liquid[2][4][5][9]
Boiling Point 204 °C (at 760 Torr)[5][7]
Density 1.02 g/mL at 25 °C[4][5][8]
Refractive Index n20/D 1.459[5][8]
Flash Point 80 °C (176 °F)[8][10]
Solubility Sparingly soluble in water; miscible with ethanol and acetone[2][9]
Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is a definitive tool for structural verification. Key expected signals include a quartet for the methylene protons (-O-CH₂-) of the ethyl group, a triplet for the terminal methyl protons (-CH₃), and a series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band around 1730 cm⁻¹, characteristic of the C=O stretch of the ester group. A broad absorption in the 3300-3500 cm⁻¹ region indicates the N-H stretch of the secondary amine.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 157. Electrospray ionization (ESI) will readily show the protonated molecule [M+H]⁺ at m/z 158.2.[1][11]

Section 2: Synthesis and Purification

The reliable synthesis of high-purity this compound is crucial for its use in cGMP environments and sensitive research applications. The most common laboratory and industrial method is the direct esterification of isonipecotic acid.

Principle of Synthesis: Fischer Esterification

The synthesis is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (isonipecotic acid) and an alcohol (ethanol).[2] The equilibrium of this reversible reaction is driven towards the product side by using an excess of ethanol and/or by removing the water formed during the reaction. Thionyl chloride (SOCl₂) is often chosen as the "catalyst" or activating agent. It reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl acts as the acid catalyst, while thionyl chloride also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, significantly accelerating the reaction rate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification Isonipecotic_Acid Isonipecotic Acid Cooling Cool to 0 °C Isonipecotic_Acid->Cooling Ethanol Ethanol (Solvent & Reagent) Ethanol->Cooling SOCl2_Addition Slowly add Thionyl Chloride Cooling->SOCl2_Addition Reflux Reflux for 48h SOCl2_Addition->Reflux Evaporation Evaporate Solvent Reflux->Evaporation Extraction Dissolve in EtOAc Wash with 10% NaOH Evaporation->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Product Final Product: This compound Concentration->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system adapted from established literature procedures.[5][11] Every step is designed to maximize yield and purity.

Reagents and Equipment:

  • 4-Piperidinecarboxylic acid (Isonipecotic acid)

  • Anhydrous Ethanol (200 proof)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinecarboxylic acid (e.g., 10.0 mmol, 1.29 g) in anhydrous ethanol (50 mL). The use of anhydrous ethanol is critical to prevent the premature hydrolysis of thionyl chloride and to favor the esterification equilibrium.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. This is a crucial safety and control step, as the reaction of thionyl chloride with ethanol is highly exothermic. Slowly add thionyl chloride (e.g., 40.0 mmol, 2.91 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 48 hours. The prolonged heating ensures the reaction proceeds to completion.

  • Solvent Removal: After 48 hours, cool the mixture to room temperature. Remove the solvent (excess ethanol) under reduced pressure using a rotary evaporator to yield a crude oily product.

  • Aqueous Work-up: Dissolve the crude oil in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it with a 10% sodium hydroxide (NaOH) solution. This step neutralizes the excess HCl and any remaining acidic byproducts.

  • Purification: Separate the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the filtrate under reduced pressure. This yields the final product, typically as a clear oil.[5][11] A typical yield for this process is high, often around 94%.[5][11]

Section 3: Applications in Drug Development and Organic Synthesis

The value of this compound is most evident in its widespread application as a versatile synthetic intermediate.

The Privileged Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate often imparts favorable pharmacokinetic properties, such as improved aqueous solubility (due to the basic nitrogen), metabolic stability, and the ability to form key interactions with biological targets. This compound provides an accessible entry point to this valuable scaffold.

Role as a Key Pharmaceutical Intermediate

This compound is a foundational building block for a vast array of pharmaceuticals targeting diverse therapeutic areas.[2][13] Its bifunctionality allows for sequential or orthogonal modification of the amine and ester groups.

  • N-Substitution: The secondary amine is readily alkylated, acylated, or used in reductive amination reactions to introduce various side chains that can modulate a drug's activity, selectivity, and physical properties.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further points for molecular elaboration.

This versatility has led to its use in the synthesis of drugs including:

  • Analgesics and Antipsychotics: The piperidine core is central to many opioid analgesics and neuroleptic drugs.[4][9][14]

  • Cardiovascular Agents: It serves as a precursor for RhoA inhibitors, which are explored for cardiovascular disease therapy.[5]

  • Gastrointestinal Stimulants: It is a key intermediate in the synthesis of cisapride.[15][16]

Drug_Scaffold cluster_modification Chemical Modifications Start This compound N_Alkylation N-Alkylation / Acylation (Adds R1 group) Start->N_Alkylation Ester_Hydrolysis Ester Hydrolysis (-> COOH) Start->Ester_Hydrolysis Ester_Reduction Ester Reduction (-> CH₂OH) Start->Ester_Reduction Scaffold Advanced Drug Scaffold (Piperidine Core) N_Alkylation->Scaffold Ester_Hydrolysis->Scaffold Ester_Reduction->Scaffold Final_Drug Active Pharmaceutical Ingredient (API) Scaffold->Final_Drug

Caption: Role as a versatile starting material for complex drug scaffolds.

Case Study: Synthesis of SMN Protein Modulators

A compelling modern application of this compound is in the synthesis of Survival of Motor Neuron (SMN) protein modulators.[5][13][17] These small molecules are being developed for the treatment of Spinal Muscular Atrophy (SMA), a debilitating genetic disease. The piperidine moiety often serves as a central scaffold to correctly orient the pharmacophoric elements that interact with the protein target, demonstrating the compound's direct relevance to cutting-edge therapeutic development.

Versatility in Organic Reactions

Beyond direct N- and C4-position modifications, this compound is a reactant in several sophisticated chemical transformations:

  • Rhodium-catalyzed reactions to form β-aryl and β-amino-substituted aliphatic esters.[5][13][17]

  • Nucleophilic ring-opening of nitroimidazolidinone to create nitroethylenediamines.[5][17]

  • One-pot reductive amination and Suzuki-Miyaura cross-coupling reactions.[5][17]

Section 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable.

Hazard Identification

This compound is classified with the following hazards:

Hazard ClassGHS CategoryStatement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicityCategory 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

(Source: Consolidated from multiple Safety Data Sheets)[18][19][20][21]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[18][19]

  • Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18][20]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Storage at 0-8 °C is sometimes recommended.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is far more than a simple chemical on a supplier's list; it is an enabling tool for chemical innovation. Its straightforward synthesis, well-characterized properties, and exceptional synthetic versatility make it an invaluable asset in the pharmaceutical, agrochemical, and specialty chemical industries.[2][4] For the drug development professional, it provides a reliable and cost-effective entry point to the privileged piperidine scaffold, accelerating the journey from initial concept to complex, life-saving molecules. A comprehensive understanding of its chemistry, handling, and application is essential for any researcher aiming to leverage its full potential.

References

  • Title: this compound | C8H15NO2 Source: PubChem - N
  • Title: Ethyl piperidine-4-carboxyl
  • Title: this compound: Applications in Drug Development & Synthesis Source: Angene URL:[Link]
  • Title: Ethyl piperidine-4-carboxyl
  • Title: Ethyl 4-amino-1-piperidinecarboxylate Source: PubChem - N
  • Title: Cas 1126-09-6,Ethyl 4-piperidinecarboxyl
  • Title: 4-substituted and N-substituted this compound compounds and preparation methods thereof Source: Google Patents URL
  • Title: PRACTICAL SYNTHESIS OF ETHYL CIS-4-AMINO-3-METHOXY-1-PIPERIDINE CARBOXYLATE, A KEY INTERMEDIATE OF CISAPRIDE Source: Synthetic Communic
  • Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride Source: ResearchG

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Piperidinecarboxylate from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of ethyl 4-piperidinecarboxylate, a valuable intermediate in the pharmaceutical industry, from isonipecotic acid.[1][2][3][4][5] It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of this compound

This compound, also known as ethyl isonipecotate, is a key building block in the synthesis of a wide range of pharmaceutical compounds, including analgesics, antipsychotics, and antihistamines.[3][4][5] Its piperidine core is a prevalent scaffold in many biologically active molecules. The synthesis from isonipecotic acid (piperidine-4-carboxylic acid) is a common and practical route, leveraging a readily available starting material.[2][6][7] Isonipecotic acid itself is a GABAa receptor partial agonist, making it a subject of interest in neuroscience research.[2][6][7]

Primary Synthesis Route: Fischer-Speier Esterification

The most established and direct method for converting isonipecotic acid to its ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[8][9]

Fischer esterification is a reversible nucleophilic acyl substitution reaction.[10][11] The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[8][12][13] The excess alcohol serves to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[14][15]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isonipecotic acid, enhancing the electrophilicity of the carbonyl carbon.[11][12][13][16]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10][12][13][16]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[11][12][13]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[11][12]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[11][12]

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow Reagents Isonipecotic Acid + Ethanol (excess) + Acid Catalyst (H₂SO₄) Reaction_Setup Combine Reagents and Reflux Reagents->Reaction_Setup Workup Neutralization (e.g., with NaHCO₃) and Extraction Reaction_Setup->Workup Purification Drying of Organic Layer (e.g., with Na₂SO₄) and Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: A schematic of the Fischer esterification process.

A common procedure involves the use of thionyl chloride (SOCl₂) in ethanol, which generates anhydrous HCl in situ to act as the catalyst.[1][17][18]

Materials:

  • Isonipecotic acid

  • Absolute ethanol

  • Thionyl chloride

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve isonipecotic acid (e.g., 1.29 g, 10.0 mmol) in absolute ethanol (50 ml).[1][17]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (e.g., 2.91 ml, 40.0 mmol) dropwise to the stirred solution.[1][17] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, equip the flask with a reflux condenser and stir the reaction mixture at reflux for 48 hours.[1][17]

  • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue (a yellow oil) in ethyl acetate.[1]

  • Wash the organic solution with a 10% sodium hydroxide solution to neutralize any remaining acid.[1][17]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1][17]

  • Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound as a clear oil.[1] A typical yield for this procedure is high, around 94%.[1][17]

Alternative Synthesis Methods

While Fischer esterification is robust, other methods can be employed, particularly when dealing with sensitive substrates or when aiming to avoid strong acidic conditions.

MethodDescriptionAdvantagesDisadvantages
Acid Chloride Formation followed by Alcoholysis Isonipecotic acid is first converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.[19] The isolated acid chloride is then reacted with ethanol.Often proceeds at lower temperatures and can be faster. Avoids the equilibrium limitations of Fischer esterification.Requires an extra step and handling of moisture-sensitive and corrosive acid chlorides.[20]
Steglich Esterification This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[21]Mild reaction conditions, making it suitable for acid-sensitive substrates. High yields are often achievable.DCC can be an allergen, and the dicyclohexylurea byproduct can be difficult to remove.[19]
Alkylation of Carboxylate Salt Isonipecotic acid is deprotonated with a base to form the carboxylate salt, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide).Avoids strongly acidic conditions.The nitrogen on the piperidine ring can also be alkylated, leading to side products.[20]

Product Characterization and Quality Control

Confirmation of the successful synthesis and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the product. The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a quartet and a triplet) and the protons on the piperidine ring.[1][22]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl (C=O) group, typically around 1730 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the product and assess its purity.[23][24] The expected mass for the protonated molecule [M+H]⁺ is approximately 158.2 m/z.[1]

Diagram: Analytical Workflow

Analytical_Workflow Crude_Product Crude Ethyl 4-piperidinecarboxylate NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR GC_MS GC-MS Analysis Crude_Product->GC_MS Purity_Assessment Purity and Structural Confirmation NMR->Purity_Assessment IR->Purity_Assessment GC_MS->Purity_Assessment

Caption: Workflow for the analytical characterization of the product.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. Adherence to strict safety protocols is mandatory.

ChemicalKey HazardsRecommended Precautions
Isonipecotic Acid Irritating to eyes, respiratory system, and skin.[25][26]Wear suitable protective clothing, gloves, and eye protection.[25][26]
Thionyl Chloride Harmful if swallowed, toxic if inhaled, causes severe skin burns and eye damage.[27][28] Reacts violently with water.[28][29]Work in a chemical fume hood.[27][28] Wear chemical-resistant gloves, clothing, and eye/face protection.[28] Keep away from water.[27][28][29]
Ethanol Highly flammable liquid and vapor.[30] Can cause eye irritation.[31]Keep away from ignition sources.[30] Use in a well-ventilated area. Wear safety glasses.
Diethyl Ether (if used for extraction) Extremely flammable.[32][33] Can form explosive peroxides.[32][33] May cause drowsiness or dizziness.[31]Use in a fume hood away from heat and ignition sources.[32] Use explosion-proof equipment.[32] Check for peroxides before use.
Sulfuric Acid (if used as catalyst) Causes severe skin burns and eye damage.Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all waste according to institutional and local regulations.[27][28]

Conclusion

The synthesis of this compound from isonipecotic acid via Fischer esterification is a reliable and high-yielding method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent adherence to safety procedures are paramount for a successful and safe synthesis. The alternative methods presented offer flexibility for various substrate requirements and laboratory conditions. Proper analytical characterization ensures the final product meets the high-purity standards required for its application in pharmaceutical development.

References

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. [Link]
  • Isonipecotic acid. (n.d.). ChemBK. [Link]
  • Isonipecotic acid. (n.d.). In Wikipedia.
  • Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. [Link]
  • This compound | C8H15NO2 | CID 70770. (n.d.). PubChem. [Link]
  • Fischer esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Fischer Esterific
  • Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. (n.d.). PubChem. [Link]
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).
  • 4-substituted and N-substituted this compound compounds and preparation methods thereof. (2009).
  • Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
  • Fischer–Speier esterification. (n.d.). In Wikipedia.
  • Understanding the Safety Risks of Diethyl Ether. (2015). VelocityEHS. [Link]
  • Diethyl ether. (2022). Zaera Research Group. [Link]
  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]
  • Beginner Guide to Diethyl Ether. (2020). KHA Online-SDS Management. [Link]
  • Any procedure for the esterification of isonicotinic acid? (2017).
  • SULFURIC ACID DIETHYL ESTER. (n.d.).
  • Ethanol: Associated hazards and safety measures. (n.d.). Gexcon. [Link]
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. [Link]
  • The Fischer Esterification. (n.d.). University of Colorado Denver. [Link]
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001).
  • CAS No.1126-09-6,this compound Suppliers,MSDS download. (n.d.). LookChem. [Link]
  • Preparation of isonicotinic acid esters. (1956).
  • Acid to Ester - Common Conditions. (n.d.). The Reaction Map. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 4-Piperidinecarboxylate: A Cornerstone Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a titan.[1][2][3] This simple, six-membered nitrogenous heterocycle is a privileged scaffold, embedded in the molecular architecture of countless pharmaceuticals across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4] Its prevalence is no accident; the piperidine motif offers a unique combination of chemical stability, three-dimensional character, and the ability to modulate crucial physicochemical properties like lipophilicity and hydrogen bonding capacity, thereby enhancing a molecule's "druggability" and pharmacokinetic profile.[4]

Within this critical class of compounds, Ethyl 4-piperidinecarboxylate emerges as a particularly versatile and indispensable building block. Its bifunctional nature—a reactive secondary amine and a readily transformable ethyl ester—provides two orthogonal handles for molecular elaboration. This guide offers an in-depth exploration of this compound, moving beyond simple catalog data to provide field-proven insights into its synthesis, reactivity, and strategic deployment in the synthesis of complex, biologically active molecules.

Core Physicochemical & Structural Characteristics

A foundational understanding of a building block's properties is paramount for its effective use in synthesis. This compound is a colorless to slightly brown liquid, valued for its stability and solubility in common organic solvents.[5][6][7]

PropertyValueSource(s)
CAS Number 1126-09-6[6][8]
Molecular Formula C₈H₁₅NO₂[6][8][9]
Molecular Weight 157.21 g/mol [6][8][9]
Appearance Clear colorless to slightly brown liquid[5][10]
Boiling Point 204 °C (lit.)[5][10]
Density 1.02 g/mL at 25 °C (lit.)[5][10]
Refractive Index (n20/D) 1.459 (lit.)[5][10]
Synonyms Ethyl isonipecotate, Isonipecotic acid ethyl ester[6][8][9]

Foundational Synthesis: Fischer Esterification

The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 4-Piperidinecarboxylic acid (Isonipecotic acid). This acid-catalyzed reaction with ethanol is a classic, robust, and scalable method.

The choice of thionyl chloride (SOCl₂) as both the acid catalyst and a dehydrating agent is a key experimental consideration. It reacts with any trace water and the water produced during the reaction to form gaseous HCl and SO₂, driving the equilibrium towards the ester product, resulting in high conversion and yield.

Experimental Protocol: Synthesis via Fischer Esterification[5][11]
  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Piperidinecarboxylic acid (1.0 eq., e.g., 10.0 mmol, 1.29 g) in anhydrous ethanol (5 mL per mmol of acid).

  • Step 2: Reagent Addition

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (4.0 eq., e.g., 40.0 mmol, 2.91 mL) dropwise to the stirred solution. Causality: This exothermic addition must be controlled to prevent excessive heat generation and potential side reactions.

  • Step 3: Reaction Execution

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Maintain reflux for 48 hours, monitoring the reaction progress by TLC or LC-MS. Causality: The extended reflux time ensures the reaction proceeds to completion.

  • Step 4: Work-up and Isolation

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the resulting oily residue in ethyl acetate.

    • Wash the organic layer with a 10% aqueous sodium hydroxide (NaOH) solution to neutralize excess acid and remove any unreacted starting material.[5][11]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[5][11]

  • Validation:

    • The product, typically a clear oil, can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity. Expected [M+H]⁺: 158.2.[11] A typical yield for this procedure is high, often around 94%.[5][11]

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-Piperidinecarboxylic Acid in Anhydrous Ethanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_SOCl2 Add Thionyl Chloride (dropwise) Cool->Add_SOCl2 Reflux Reflux for 48h Add_SOCl2->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Workup Aqueous Work-up (EtOAc / NaOH wash) Evaporate->Workup Isolate Dry and Concentrate Workup->Isolate Product This compound Isolate->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Tale of Two Handles

The synthetic utility of this compound stems from its two distinct reactive sites: the secondary amine at the N1 position and the ester at the C4 position. This allows for a modular approach to building complex molecules.

Reactions at the Piperidine Nitrogen (N-Alkylation)

Modification of the piperidine nitrogen is a common strategy to introduce substituents that can interact with biological targets or fine-tune pharmacokinetic properties.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it minimizes the risk of over-alkylation to form quaternary ammonium salts.[12] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

Experimental Protocol: N-Alkylation via Reductive Amination[13]
  • Step 1: Iminium Formation

    • Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq., e.g., benzaldehyde) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

    • Add acetic acid (0.1-1.0 eq.) to catalyze the formation of the iminium ion.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Step 2: Reduction

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective hydride donor, ideal for reducing the iminium ion without affecting the ester or aldehyde.

  • Step 3: Reaction Execution

    • Continue stirring at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Step 4: Work-up and Isolation

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Step 5: Purification

    • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

G cluster_alkylation N-Alkylation Workflow (Reductive Amination) Piperidine This compound + Aldehyde/Ketone Iminium Form Iminium Ion (Acetic Acid catalyst) Piperidine->Iminium Reduction Add NaBH(OAc)₃ Iminium->Reduction Stir Stir 12-16h at RT Reduction->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify Product N-Alkylated Product Purify->Product G cluster_amide Amide Coupling Workflow Start N-Boc-4-piperidinecarboxylic Acid + Amine Reagents Add HOBt, DIPEA Start->Reagents Activate Add EDC Reagents->Activate Stir Stir 12-24h at RT Activate->Stir Workup Aqueous Work-up Stir->Workup Purify Purify via Chromatography Workup->Purify Deprotect Optional: Boc Deprotection (TFA/DCM) Purify->Deprotect Product Amide Product Deprotect->Product G cluster_applications Therapeutic Applications BuildingBlock Ethyl 4-Piperidinecarboxylate Derivatives Piperidine Derivatives BuildingBlock->Derivatives Analgesics Analgesics & Opioid Modulators Derivatives->Analgesics CNS Antipsychotics & Antidepressants Derivatives->CNS Cardio Cardiovascular (RhoA Inhibitors) Derivatives->Cardio SMN Spinal Muscular Atrophy (SMN Modulators) Derivatives->SMN Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial

Sources

Introduction: The Role of Ethyl 4-piperidinecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 4-piperidinecarboxylate

This compound, also known as Ethyl Isonipecotate, is a pivotal intermediate in the landscape of pharmaceutical development and medicinal chemistry.[1][2] Its piperidine core is a prevalent scaffold in a multitude of biologically active molecules, making it an essential building block for synthesizing novel therapeutics.[2] Researchers in drug discovery frequently utilize this compound as a starting material for creating analgesics, anti-inflammatory agents, and antipsychotic drugs.[1][2]

A profound understanding of the fundamental physical properties of a compound like this compound is not merely academic; it is a prerequisite for robust process development, quality control, and successful scale-up. Properties such as boiling point and density are critical determinants for purification techniques (e.g., distillation), reaction condition optimization, and final formulation. This guide provides a detailed examination of these two core physical properties, supported by field-proven experimental protocols for their accurate determination.

Core Physical Properties

The precise physical characteristics of this compound are foundational to its application in a laboratory or industrial setting. The boiling point dictates the parameters for purification by distillation, while density is crucial for mass-to-volume conversions and quality assessment.

Physical PropertyValueConditions
Boiling Point 203-205 °CAt atmospheric pressure (760 mmHg)[1][3][4]
105 °CAt reduced pressure (10 mmHg)
Density 1.02 g/mLAt 25 °C[1][3][4][5]

Note: The significant reduction in boiling point under vacuum is a critical consideration for chemists, as it allows for distillation at lower temperatures, thereby preventing thermal degradation of the compound.

Experimental Determination of Physical Properties

The trustworthiness of any physical data relies on the rigor of the experimental method used for its determination. The following protocols are designed to be self-validating systems for generating reliable boiling point and density data for liquid compounds like this compound in a research environment.

Protocol 1: Micro-Boiling Point Determination (Capillary Method)

This method is indispensable in a research setting where sample quantities may be limited. The principle hinges on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Rationale: By heating the sample with an inverted capillary, we create a small, isolated environment. As the liquid heats, its vapor fills the capillary, expelling the trapped air. When the vapor pressure inside the capillary equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary signifies the precise moment the vapor pressure equals the atmospheric pressure—this is the boiling point.[7][8]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a 75x10 mm tube) to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer's bulb.

    • Add approximately 0.5 mL of this compound to the test tube.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Heating:

    • Clamp the entire assembly so it is suspended in a heating bath (a Thiele tube or a beaker containing mineral oil is ideal for even heat distribution).[8][9]

    • Begin heating the bath gently with a Bunsen burner or a hot plate, ensuring the heating is gradual and uniform.

  • Observation and Measurement:

    • As the temperature rises, a slow stream of bubbles will emerge from the capillary as trapped air expands and escapes.

    • Continue heating until a rapid, continuous stream of bubbles is observed exiting the capillary tube. This indicates the temperature is now slightly above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point:

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6][8] Record this temperature.

    • For enhanced accuracy, repeat the determination to ensure reproducibility.

Protocol 2: Density Determination using a Graduated Cylinder and Balance

The density of a substance is its mass per unit volume (ρ = m/V). This protocol provides a straightforward yet accurate method for determining the density of a liquid.

Rationale: This procedure relies on the precise measurement of both the mass and the volume of a sample. Using an electronic balance provides high-accuracy mass readings, while a graduated cylinder offers a direct measure of volume. The accuracy of the result is directly dependent on the precision of these two measurements and maintaining a constant temperature, as density is temperature-dependent.

Step-by-Step Methodology:

  • Mass Measurement (Tare):

    • Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance.

    • Press the "tare" or "zero" button to zero the balance. The display should read 0.000 g.[10]

  • Volume Measurement:

    • Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL).

    • Read the volume from the bottom of the meniscus with your eye level to the liquid's surface to avoid parallax error.[11]

  • Mass Measurement (Sample):

    • Place the graduated cylinder containing the liquid back onto the tared electronic balance.

    • Record the mass of the liquid displayed by the balance.

  • Calculation and Repetition:

    • Calculate the density using the formula: Density = Mass / Volume.

    • Clean and dry the graduated cylinder and repeat the measurement at least two more times.[11]

    • Calculate the average of the density values to ensure the precision and reliability of your result.

    • Record the ambient temperature at which the measurements were taken.[11]

Workflow Visualization

To achieve reproducible and accurate results, a logical workflow is essential. The following diagram illustrates the interconnected processes for determining the boiling point and density of this compound.

G cluster_0 Experimental Workflow: Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination start This compound Sample bp1 1. Prepare Capillary Setup (Thermometer, Test Tube, Capillary) start->bp1 d1 1. Tare Mass of Dry Graduated Cylinder start->d1 bp2 2. Heat Sample in Bath (Thiele Tube) bp1->bp2 bp3 3. Observe Bubble Stream (Rapid & Continuous) bp2->bp3 bp4 4. Cool & Record Temperature (Liquid Enters Capillary) bp3->bp4 bp_result Boiling Point (°C) bp4->bp_result d2 2. Add Precise Volume of Sample d1->d2 d3 3. Measure Mass of Sample + Cylinder d2->d3 d4 4. Calculate Density (ρ = m/V) d3->d4 d_result Density (g/mL) d4->d_result

Sources

Navigating the Physicochemical Landscape of Ethyl 4-piperidinecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Physicochemical Characterization

In the intricate tapestry of drug discovery and development, a thorough understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount. Ethyl 4-piperidinecarboxylate, a key building block in the synthesis of a multitude of pharmaceutical agents, is no exception. Its solubility and stability profiles are not merely academic data points; they are critical determinants of its processability, formulation feasibility, and, ultimately, the quality and efficacy of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, eschews a rigid, templated approach. Instead, it offers a dynamic, in-depth exploration of the core principles and practical methodologies for characterizing the solubility and stability of this compound. We will delve into the causality behind experimental choices, providing a robust framework for generating reliable and reproducible data, even in the face of conflicting or incomplete literature.

Section 1: Physicochemical and Structural Attributes of this compound

This compound (also known as Ethyl isonipecotate) is a secondary amine and an ethyl ester derivative of isonipecotic acid.[1] Its structural features are central to its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Clear, colorless to slightly brown liquid[3]
Boiling Point 203–205 °C[2]
Density 1.02 g/mL at 25 °C[2]
CAS Number 1126-09-6[3]

The presence of the basic piperidine nitrogen and the hydrolyzable ethyl ester group dictates its solubility and stability characteristics. The piperidine ring's conformationally constrained structure is a key feature in many of its applications as a pharmaceutical intermediate.[4]

Section 2: The Solubility Profile: A Study in Contradictions and a Path to Clarity

The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The available literature on the water solubility of this compound presents a classic case of conflicting information, with sources describing it as "miscible"[2], "sparingly soluble"[1], and "slightly soluble"[3]. This ambiguity necessitates a rigorous, systematic approach to definitively determine its solubility in a range of pharmaceutically relevant solvents.

Addressing the Water Solubility Discrepancy

The conflicting reports on water solubility likely arise from differences in experimental conditions, purity of the material, and subjective interpretation of qualitative terms. The term "miscible" implies solubility in all proportions, which is a high bar for a molecule with a significant non-polar component. Conversely, "sparingly soluble" suggests a more limited interaction with water. To resolve this, a quantitative experimental determination is essential.

Proposed Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, and ethyl acetate at 25 °C, 40 °C, and 50 °C.

Materials:

  • This compound (purity >99%)

  • HPLC-grade solvents: water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate

  • Thermostatically controlled shaker incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector (or a validated GC-MS method)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

    • Place the vials in a shaker incubator set to the desired temperature (25 °C, 40 °C, or 50 °C).

    • Equilibrate the samples for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or GC-MS method (see Section 4 for method development guidance).

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared with known standards.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in mg/mL and mol/L.

Data Presentation: The results should be presented in a clear tabular format, as shown below.

SolventSolubility at 25 °C (mg/mL)Solubility at 40 °C (mg/mL)Solubility at 50 °C (mg/mL)
Water
Ethanol
Methanol
Isopropanol
Acetonitrile
Acetone
Dichloromethane
Ethyl Acetate

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_analysis Quantification and Calculation A Add excess this compound to solvent B Equilibrate in shaker incubator at constant temperature A->B C Ensure excess solid remains B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute to known volume F->G H Analyze by validated HPLC/GC-MS G->H I Determine concentration from calibration curve H->I J Calculate original solubility I->J

Section 3: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical consideration for its synthesis, purification, and storage. As an ethyl ester of a secondary amine, it is susceptible to several degradation pathways. A comprehensive understanding of these pathways is essential for developing robust manufacturing processes and ensuring the quality of the final product.

Hypothesized Degradation Pathways

Based on its chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The ethyl ester functionality is prone to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of isonipecotic acid and ethanol.[5]

    • Base-catalyzed hydrolysis (saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of the carboxylate salt of isonipecotic acid and ethanol. This reaction is generally irreversible.[5]

  • Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various degradation products. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through radical mechanisms.

G cluster_hydrolysis Hydrolysis cluster_other Other Pathways A Acid-catalyzed C Isonipecotic Acid + Ethanol A->C H₂O / H⁺ B Base-catalyzed (Saponification) D Isonipecotate Salt + Ethanol B->D H₂O / OH⁻ E Oxidation H Oxidized piperidine derivatives E->H Oxidizing agents F Thermal Degradation I Various decomposition products F->I High temperature G Photodegradation J Photolytic products G->J UV/Visible light Start This compound Start->A Start->B Start->E Start->F Start->G

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a developed stability-indicating HPLC method (see Section 4).

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • For structural elucidation of unknown degradation products, use LC-MS/MS.

Section 4: Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products in both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.[7]

Proposed RP-HPLC Method Development Strategy

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Initial Screening: Inject a solution of the unstressed compound to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies to observe the retention times of any degradation products.

  • Method Optimization: Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) A Select initial conditions (Column, Mobile Phase, etc.) B Analyze unstressed and stressed samples A->B C Optimize for resolution and peak shape B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Complementary GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) can serve as a valuable complementary technique, particularly for identifying volatile impurities and degradation products.

Protocol for GC-MS Analysis:

  • Sample Preparation: Derivatization (e.g., silylation or acylation) may be necessary to improve the volatility and chromatographic performance of this compound and its more polar degradation products.[8]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to detect the parent compound and expected degradation products.

  • Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.[8]

Section 5: Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling recommendations are provided to ensure the long-term stability and quality of this compound:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[3] Storage under an inert atmosphere (e.g., nitrogen) is recommended to minimize oxidation.

  • Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]

Conclusion: A Framework for Comprehensive Understanding

This technical guide has provided a comprehensive overview of the critical aspects of the solubility and stability of this compound. By acknowledging the gaps in the existing literature and providing robust, scientifically-grounded experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals. The methodologies outlined herein will enable the generation of reliable data, leading to a more complete understanding of this important pharmaceutical intermediate and facilitating the development of safe and effective medicines.

References

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • IJTSRD. Stability Indicating HPLC Method Development –A Review.
  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • R Discovery. Forced Degradation Studies Research Articles.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • J. Braz. Chem. Soc. Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Wikipedia. Isonipecotic acid.

Sources

Spectroscopic Profile of Ethyl 4-piperidinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its piperidine core is a common scaffold in a wide array of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthesis and drug design. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

This compound possesses a secondary amine within a six-membered ring and an ethyl ester functional group at the 4-position. This unique combination of functional groups dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.13Quartet2H-O-CH₂ -CH₃
~3.09Multiplet2HCH₂ -NH-CH₂ (axial)
~2.64Multiplet2HCH₂ -NH-CH₂ (equatorial)
~2.41Multiplet1HCH -C=O
~1.89Multiplet2H-CH₂ -CH(COOEt)-CH₂ - (axial)
~1.68Multiplet2H-CH₂ -CH(COOEt)-CH₂ - (equatorial)
~1.25Triplet3H-O-CH₂-CH₃

Expertise & Experience: The splitting patterns (multiplicity) are key to assigning the protons. The quartet at ~4.13 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group. The protons on the piperidine ring show more complex multiplets due to axial and equatorial positions and their coupling with neighboring protons. The downfield shift of the protons alpha to the nitrogen and the ester group is due to the deshielding effect of these electronegative atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment
~175.0C =O (Ester)
~60.3-O-CH₂ -CH₃
~45.8C H₂-NH-C H₂
~41.5C H-C=O
~29.0-C H₂-CH(COOEt)-C H₂
~14.2-O-CH₂-CH₃

Trustworthiness: The chemical shifts are consistent with established values for similar functional groups. The carbonyl carbon of the ester appears significantly downfield (~175.0 ppm), which is a definitive marker for this functional group. The other signals correspond logically to the remaining carbon atoms in the structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment
~3300Medium, BroadN-H Stretch (Secondary Amine)
~2950-2850StrongC-H Stretch (Aliphatic)
~1735Strong, SharpC=O Stretch (Ester)[4][5]
~1250-1020StrongC-O Stretch (Ester) & C-N Stretch (Amine)[4]
~1650-1580MediumN-H Bend (Secondary Amine)[6]

Authoritative Grounding: The strong, sharp absorption at approximately 1735 cm⁻¹ is a classic indicator of the carbonyl group in a saturated aliphatic ester.[4][5] The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.[7]

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Molecular Ion (M⁺): m/z = 157

The mass spectrum of this compound shows a molecular ion peak at m/z = 157, corresponding to its molecular weight.[8]

Key Fragmentation Peaks:

m/z Proposed Fragment
128[M - C₂H₅]⁺
112[M - OC₂H₅]⁺
84[M - COOC₂H₅]⁺
56[C₄H₈]⁺ or [C₃H₄N]⁺

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and effective method for generating fragments that provide structural information. The fragmentation pattern is a logical consequence of the molecule's structure. The loss of the ethoxy group (OC₂H₅) and the entire ester group (COOC₂H₅) are characteristic fragmentation pathways for ethyl esters.

M [M]⁺˙ m/z = 157 F1 [M - C₂H₅]⁺ m/z = 128 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 112 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 84 M->F3 - •COOC₂H₅ F4 Further Fragmentation F3->F4

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Electron Ionization (EI) is used at a standard energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity as to the identity and purity of the compound. This guide serves as a foundational reference for scientists working with this important synthetic intermediate, enabling them to confidently interpret their own analytical data and make informed decisions in their research and development endeavors.

References

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • York University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
  • Illinois State University. Infrared Spectroscopy. [Link]
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Scribd. IR Absorption Characteristics Chart. [Link]
  • PubMed. Vibrational Spectra, Electronic Absorption, Nonlinear Optical Properties, Evaluation of Bonding, Chemical Reactivity and Thermodynamic Properties of Ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Molecule by Ab Initio HF and Density Functional Methods. [Link]
  • SpectraBase. Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum. [Link]
  • SpectraBase. Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
  • UCLA Chemistry. IR Chart. [Link]
  • PubChem.
  • SIELC Technologies.
  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... [Link]
  • NIST WebBook.

Sources

An In-depth Technical Guide to Ethyl 4-piperidinecarboxylate: A Cornerstone Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Therapeutic Molecules

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey from simple starting materials to a complex, life-altering drug is paved with critical, yet often unheralded, molecules known as intermediates. Ethyl 4-piperidinecarboxylate is one such cornerstone. Its versatile structure, featuring a reactive secondary amine and a modifiable ester functional group, makes it an invaluable building block in the synthesis of a diverse range of therapeutics. This guide provides an in-depth, field-proven perspective on this pivotal intermediate, moving beyond simple data to explore the causality behind its synthesis, reactivity, and application. It is designed for the practicing researcher, scientist, and drug development professional who requires not just the "what," but the "why" and "how" to effectively leverage this molecule in their synthetic endeavors.

Core Characteristics and Physicochemical Profile

This compound, also known as Ethyl isonipecotate, is a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry.[1] Its structure, a piperidine ring substituted at the 4-position with an ethyl carboxylate group, offers two distinct points for chemical modification, providing synthetic chemists with a powerful tool for molecular elaboration.

A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or manufacturing setting. These properties dictate storage, handling, and reaction conditions.

PropertyValueSource(s)
CAS Number 1126-09-6[1][2][3]
Molecular Formula C₈H₁₅NO₂[1][2][3]
Molecular Weight 157.21 g/mol [1][2][3]
Appearance Clear, colorless to slightly brown/yellow liquid[1][4][5]
Boiling Point 204-205 °C[4][6][7]
Density 1.02 g/mL at 25 °C[1][4][6]
Refractive Index n20/D 1.459 (lit.)[4][5][8]
Solubility Miscible with water, ethanol, and acetone[7][8]
Storage Conditions Store in a cool, dry, well-ventilated place (<15-30°C). Air sensitive; store under an inert atmosphere.[8][9]

Synthesis: A Practical Approach to Fischer Esterification

The most prevalent and industrially scalable synthesis of this compound is the Fischer esterification of Isonipecotic acid (4-piperidinecarboxylic acid).[2] This acid-catalyzed reaction with ethanol is straightforward, yet its success hinges on understanding the role of each component and condition.

Experimental Protocol: Synthesis from Isonipecotic Acid

Objective: To prepare this compound with high yield and purity.

Materials:

  • Isonipecotic acid (1.0 eq)

  • Anhydrous Ethanol (solvent)

  • Thionyl chloride (SOCl₂) (4.0 eq)

  • Ethyl acetate (for extraction)

  • 10% Sodium hydroxide (NaOH) solution (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with Isonipecotic acid and anhydrous ethanol.

  • Acid Catalyst Addition: The resulting slurry is cooled to 0 °C in an ice bath. Thionyl chloride is added dropwise via the dropping funnel over 30-45 minutes.

    • Expert Insight: Thionyl chloride serves a dual purpose. It reacts with ethanol to form sulfurous acid and hydrogen chloride in situ. The HCl acts as the catalyst for the esterification. The primary advantage over simply bubbling HCl gas is the controlled, gradual generation of the catalyst. It also acts as a dehydrating agent, reacting with the water produced during esterification to drive the equilibrium towards the product side, thereby maximizing yield.

  • Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 78 °C). The reaction is maintained at reflux for 48 hours.[2][4]

    • Expert Insight: The extended reflux time is necessary to ensure the reaction goes to completion, as esterifications are equilibrium-driven processes. Monitoring by TLC or LC-MS is recommended to confirm the consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator, yielding a crude oily residue.[2][4]

  • Aqueous Workup: The crude product is dissolved in ethyl acetate. This organic solution is then carefully washed with a 10% aqueous solution of sodium hydroxide (NaOH).[2][4]

    • Expert Insight: This basic wash is a critical self-validating step. It neutralizes any remaining acidic catalyst (HCl) and unreacted thionyl chloride byproducts. It also deprotonates the piperidine nitrogen of any unreacted starting material, rendering the Isonipecotic acid soluble in the aqueous layer and effectively removing it from the product-containing organic layer.

  • Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product as a clear oil. A typical yield for this process is around 94%.[2][4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Isonipecotic_Acid Isonipecotic Acid in Anhydrous Ethanol Cooling Cool to 0°C Isonipecotic_Acid->Cooling SOCl2_Addition Add Thionyl Chloride (dropwise) Cooling->SOCl2_Addition Reflux Reflux for 48h SOCl2_Addition->Reflux Solvent_Removal Evaporate Ethanol Reflux->Solvent_Removal Dissolve Dissolve in Ethyl Acetate Solvent_Removal->Dissolve Wash Wash with 10% NaOH Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product This compound (>94% Yield) Concentrate->Final_Product

Caption: Fischer esterification workflow for this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its secondary amine and ester functionalities. This allows for selective and sequential modifications, making it a versatile scaffold.

  • The Secondary Amine (Piperidine Nitrogen): This nitrogen is nucleophilic and basic, making it the primary site for N-alkylation, N-arylation, acylation, and reductive amination reactions. Protecting this nitrogen, often with a Boc (tert-butyloxycarbonyl) group, is a common strategy to allow for selective manipulation of the ester group.

  • The Ethyl Ester: This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.

Key Synthetic Transformations

Reactivity_Diagram E4PC This compound N_Alkylation N-Alkylated Product E4PC->N_Alkylation R-X, Base N_Acylation N-Acyl Product (Amide) E4PC->N_Acylation RCOCl or (RCO)₂O Reductive_Amination N-Substituted Product E4PC->Reductive_Amination Aldehyde/Ketone, Reductive Agent (e.g., NaBH(OAc)₃) Hydrolysis 4-Piperidinecarboxylic Acid E4PC->Hydrolysis NaOH, H₂O/EtOH Aminolysis 4-Piperidinecarboxamide E4PC->Aminolysis R₂NH, Heat Reduction 4-(Hydroxymethyl)piperidine E4PC->Reduction LiAlH₄ or NaBH₄

Caption: Key reaction pathways of this compound.

This dual reactivity is leveraged in the synthesis of numerous APIs. For instance, it is a key reactant in the synthesis of:

  • SMN Protein Modulators: Used in treatments for spinal muscular atrophy.[5][7][10]

  • RhoA Inhibitors: Investigated for cardiovascular disease therapy.[5][7]

  • β-aryl and β-amino-substituted esters: Synthesized via rhodium-catalyzed reactions.[5][7]

  • Antimicrobial and Antioxidant Agents: Used to create saccharin-derived Mannich bases.[5]

Application in API Synthesis: A Case Study Approach

The true value of an intermediate is demonstrated by its successful incorporation into complex, high-value molecules.

Case Study 1: Analgesics and Anti-inflammatory Agents

This compound is a frequently used building block in the development of analgesics.[1] The piperidine core is a common feature in many opioid and non-opioid pain relievers. The synthesis often involves an initial N-alkylation or N-arylation step to introduce a pharmacophoric element, followed by modification of the ester group into an amide or other functional group to fine-tune binding to the target receptor.

Case Study 2: Antipsychotic Drugs

Many antipsychotic medications feature a piperidine or piperazine scaffold. This compound provides a pre-formed piperidine ring that can be readily elaborated.[7] Synthetic routes often involve coupling the nitrogen atom to a complex aromatic or heteroaromatic system, a reaction that is central to building the final drug architecture.

Analytical and Quality Control Protocols

For an intermediate destined for pharmaceutical use, rigorous quality control is non-negotiable. The identity, purity, and impurity profile must be unequivocally established.

Self-Validating QC Methodologies
TechniquePurpose & Insights
Gas Chromatography (GC) Primarily used to assess purity. A purity of ≥98-99% is a common specification.[1] It is effective due to the compound's volatility.
High-Performance Liquid Chromatography (HPLC) A reverse-phase (RP) HPLC method can be used for purity assessment and impurity profiling.[11] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11] This method is scalable for preparative separation of impurities.[11]
Nuclear Magnetic Resonance (¹H NMR) Confirms the chemical structure. The proton NMR spectrum shows characteristic signals for the ethyl group (a quartet and a triplet) and distinct signals for the protons on the piperidine ring.[2]
Mass Spectrometry (MS) Confirms the molecular weight. Under ESI conditions, it will show the [M+H]⁺ ion at m/z 158.2.[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential for user safety and for maintaining the integrity of the material.[9]

GHS Hazard and Precautionary Information
CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation[12][13]
H319Causes serious eye irritation[12][13]
H335May cause respiratory irritation[12][13]
Precautionary P261Avoid breathing vapors/spray[6][13]
P280Wear protective gloves/eye protection/face protection[6][12]
P302+P352IF ON SKIN: Wash with plenty of soap and water[12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[12]

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[9][12] Storage: The compound is noted to be air-sensitive.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[8] Incompatibilities: Avoid strong oxidizing agents and strong bases.[9]

Conclusion: The Versatile Workhorse

This compound is more than just a chemical; it is a versatile and reliable workhorse in the pharmaceutical synthesis toolbox. Its dual-handle structure allows for a multitude of synthetic transformations, making it a key intermediate in the creation of drugs spanning a wide range of therapeutic areas, from analgesia to cardiovascular disease.[1][5] A comprehensive understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide, empowers researchers and developers to unlock its full potential, accelerating the path from a simple piperidine ring to a novel therapeutic agent.

References

  • This compound 1126-09-6 wiki. Guidechem. URL: https://www.guidechem.
  • This compound. Chem-Impex. URL: https://www.chemimpex.com/products/07768
  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC118410050&productDescription=ETHYL+4-PIPERIDINECARBOXYLATE%2C+97%25&vendorId=VN00032119&countryCode=US&language=en
  • This compound Chemical Properties,Uses,Production. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8264324.htm
  • This compound synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/1126-09-6.html
  • Ethyl piperidine-4-carboxylate. Cheméo. URL: https://www.chemeo.
  • This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductGHSMSDSDetail_1126-09-6_EN.htm
  • Safety Data Sheet - Ethyl Isonipecotate. Biosynth. URL: https://www.biosynth.com/f/files/sds/FE07768_I840_EU_GHS.pdf
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC100240050&productDescription=ETHYL+4-AMINO-1-PIPERIDINECARBOXYLATE&vendorId=VN00032119&countryCode=US&language=en
  • This compound. SIELC Technologies. URL: https://sielc.
  • High Purity Ethyl Piperidine-4-carboxylate: Your Reliable Pharmaceutical Intermediate Manufacturer & Supplier. LinkedIn. URL: https://www.linkedin.
  • Cas 1126-09-6,this compound. LookChem. URL: https://www.lookchem.com/cas-112/1126-09-6.html
  • This compound | C8H15NO2. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70770
  • This compound. TCI AMERICA. URL: https://www.tcichemicals.com/US/en/p/I0294
  • Ethyl Isonipecotate. SRIRAMCHEM. URL: https://sriramchem.
  • This compound, 500 mL. CP Lab Safety. URL: https://www.cplabsafety.
  • This compound suppliers & manufacturers in China. ChemicalBook. URL: https://www.chemicalbook.com/CAS/1126-09-6_Suppliers.htm
  • Ethyl 4-ethyl-4-piperidinecarboxylate | CAS No- 874440-86-5. Simson Pharma Limited. URL: https://www.simsonpharma.
  • This compound. Tokyo Chemical Industry Co., Ltd. (APAC). URL: https://www.tcichemicals.com/IN/en/p/I0294
  • This compound: Applications in Drug Development & Synthesis. LinkedIn. URL: https://www.linkedin.
  • Buy this compound Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog. ECHEMI. URL: https://www.echemi.
  • CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof. Google Patents. URL: https://patents.google.
  • 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. European Patent Office - EP 321548. URL: https://data.epo.org/publication-server/document?i=559648674&typ=docdb&cc=EP&pn=3215489&ki=B1
  • This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/118419
  • Ethyl piperidine-4-carboxylate. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1126096&Units=SI
  • 1126-09-6|Ethyl piperidine-4-carboxylate. BLD Pharm. URL: https://www.bldpharm.com/products/1126-09-6.html

Sources

The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Analgesia

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a heterocyclic compound that, despite its relatively simple structure, holds a significant place in the history of medicinal chemistry. This colorless to light brown liquid, with the chemical formula C₈H₁₅NO₂, is a pivotal intermediate in the synthesis of a multitude of pharmaceuticals, most notably the entire class of 4-phenylpiperidine analgesics.[1][2] Its discovery and subsequent utilization mark a turning point in the development of synthetic opioids, moving away from the structural complexity of morphine to simpler, yet highly potent, laboratory-created molecules. This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its critical role in drug development, aimed at researchers, scientists, and professionals in the field.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1126-09-6[3][4][5]
Molecular Formula C₈H₁₅NO₂[3][4][5]
Molecular Weight 157.21 g/mol [3][5]
Appearance Clear colorless to slightly brown liquid[1][6]
Boiling Point 204 °C (lit.)[2]
Density 1.02 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.459 (lit.)[2]
Solubility Miscible with water and organic solvents like ethanol and acetone.[1][2]

Part 1: A Historical Perspective on a Modern Scaffold

The story of this compound is intrinsically linked to the quest for potent and safe analgesics. While the piperidine ring itself was identified in the 19th century, the synthesis of this specific ester in the early 20th century laid the groundwork for a revolution in pain management.[1]

Its true significance, however, was not fully realized until the late 1930s with the work of Otto Eisleb and Otto Schaumann at IG Farben in Germany.[7][8][9] In 1939, while investigating compounds for their anticholinergic (atropine-like) activity, Eisleb synthesized a new molecule: Pethidine (also known as Meperidine or Demerol).[7][8][9] Schaumann's subsequent pharmacological testing revealed its potent analgesic properties.[7][8][9] This discovery was monumental; Pethidine was the first fully synthetic opioid, and its core structure was built upon the 4-phenylpiperidine framework, for which this compound is a key precursor.[9] This seminal work demonstrated that the complex polycyclic structure of morphine was not a prerequisite for potent analgesia, opening the door to the vast field of synthetic opioid research.

Part 2: The Synthesis of this compound: From Classical to Modern Methodologies

The preparation of this compound can be approached through several synthetic routes, each with its own merits regarding yield, scalability, and environmental impact.

Method 1: Classical Esterification of Isonipecotic Acid

This is the most direct and widely cited laboratory-scale method for the synthesis of this compound. The reaction involves the Fischer esterification of isonipecotic acid (4-piperidinecarboxylic acid) with ethanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices: The use of an excess of ethanol serves both as a reactant and as a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. Furthermore, the reaction of SOCl₂ with any water present and with the alcohol itself produces gaseous HCl and SO₂, which also helps to drive the reaction to completion. The final basic wash is crucial to neutralize the excess acid and any remaining acidic intermediates, allowing for the isolation of the pure ester.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add isonipecotic acid (1.29 g, 10.0 mmol) and absolute ethanol (50 mL).[6]

  • Cool the mixture to 0 °C in an ice bath.[6]

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the stirred solution.[6]

  • Remove the ice bath and heat the reaction mixture to reflux for 48 hours.[6]

  • After cooling to room temperature, remove the solvent in vacuo to yield a yellow oil.[6]

  • Dissolve the oil in ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide (NaOH).[6]

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford pure this compound as a clear oil (yield: ~94%).[6]

G cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup Isonipecotic_Acid Isonipecotic Acid Fischer_Esterification Fischer Esterification Isonipecotic_Acid->Fischer_Esterification Ethanol Ethanol Ethanol->Fischer_Esterification SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Fischer_Esterification Heat Reflux (Heat) Heat->Fischer_Esterification NaOH_wash NaOH Wash Drying Drying (Na₂SO₄) NaOH_wash->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product Crude_Product Crude_Product Fischer_Esterification->Crude_Product Crude Product Crude_Product->NaOH_wash

Caption: Workflow for the Fischer Esterification of Isonipecotic Acid.

Method 2: Catalytic Hydrogenation of Ethyl Isonicotinate

For larger-scale industrial production, the catalytic hydrogenation of ethyl isonicotinate is often the preferred method. This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.

Causality Behind Experimental Choices: The pyridine ring is aromatic and therefore relatively stable, requiring a potent catalytic system for reduction. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this transformation.[10][11][12][13] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen.[10][11][12][13] This protonation increases the ring's susceptibility to reduction. The use of high-pressure hydrogen gas ensures a sufficient concentration of hydrogen at the catalyst surface for the reaction to proceed efficiently.[10][11][12][13] The mechanism involves the adsorption of both the hydrogen and the pyridine ring onto the platinum surface, followed by the stepwise syn-addition of hydrogen atoms to the ring.

Experimental Protocol:

  • In a high-pressure reactor vessel, dissolve ethyl isonicotinate in glacial acetic acid.

  • Add the PtO₂ catalyst (typically 5 mol%) to the solution.[14]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove oxygen.[14]

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[10][11][12][13]

  • Stir the mixture vigorously at room temperature for the required reaction time (typically 6-8 hours).[10]

  • Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.[14]

  • Filter the reaction mixture through Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.[14]

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup Ethyl_Isonicotinate Ethyl Isonicotinate Hydrogenation Catalytic Hydrogenation Ethyl_Isonicotinate->Hydrogenation Hydrogen Hydrogen Gas (H₂) Hydrogen->Hydrogenation Catalyst PtO₂ Catalyst Catalyst->Hydrogenation Solvent Glacial Acetic Acid Solvent->Hydrogenation Pressure High Pressure Pressure->Hydrogenation Filtration Filtration (remove catalyst) Neutralization Neutralization Filtration->Neutralization Extraction Extraction Neutralization->Extraction Concentration Concentration Extraction->Concentration Product This compound Concentration->Product Crude_Product Crude_Product Hydrogenation->Crude_Product Crude Product Crude_Product->Filtration

Sources

Ethyl 4-piperidinecarboxylate: A Versatile Scaffold in Modern Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-piperidinecarboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a modifiable secondary amine and a versatile ester functional group, make it an invaluable intermediate for creating novel agrochemicals.[1][2] This guide provides an in-depth technical exploration of the role of this compound in agrochemical research, with a focus on its application in the development of innovative fungicides, insecticides, and herbicides. We will delve into synthetic protocols, structure-activity relationships, and the mechanistic basis for the biological activity of the resulting compounds, offering field-proven insights for researchers in agrochemical discovery and development.

The Significance of the Piperidine Moiety in Agrochemicals

The piperidine ring is a "privileged scaffold" in both medicinal and agrochemical chemistry.[3][4] This six-membered nitrogen-containing heterocycle is prevalent in numerous commercial pesticides and serves as a cornerstone for the development of new active ingredients.[3] The inclusion of a piperidine moiety in a molecule can confer several advantageous properties:

  • Enhanced Metabolic Stability: The saturated ring is often more resistant to metabolic degradation compared to aromatic systems, potentially leading to longer-lasting effects in the target organism.[3][4]

  • Improved Physicochemical Properties: The nitrogen atom can be protonated, which increases water solubility and can facilitate transport through biological membranes.[3][4]

  • Structural Flexibility: The piperidine ring's flexible chair-boat conformations allow the molecule to adapt and bind effectively to the active sites of target proteins and enzymes.[3]

These attributes have led to the widespread use of piperidine-containing compounds in the development of fungicides, insecticides, and herbicides, making it a structure of high interest in the agrochemical industry.[3][5]

This compound: The Core Building Block

This compound, also known as ethyl isonipecotate, is the premier starting material for introducing the 4-substituted piperidine core.[6]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1126-09-6[7][8]
Molecular Formula C₈H₁₅NO₂[7][9]
Molecular Weight 157.21 g/mol [7][8]
Appearance Clear colorless to slightly brown liquid[8][10]
Boiling Point 204 °C[8]
Density 1.02 g/mL at 25 °C[8]
Refractive Index n20/D 1.459[8]
Chemical Structure

Caption: Chemical Structure of this compound.

Synthetic Utility in Agrochemical Development

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine (piperidine nitrogen) and the ethyl ester group. This duality allows for the construction of complex molecular architectures through sequential or orthogonal synthetic strategies.

Caption: Key synthetic transformations of this compound.

Case Studies in Agrochemical Synthesis

Fungicides: The Quest for Novel SDHIs

Many modern fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. The piperidine scaffold is a key component in several potent SDH inhibitors.[11] Researchers have successfully synthesized analogues of commercial fungicides like Boscalid by incorporating the piperidine moiety to explore new chemical space and overcome potential resistance.[12][13]

This protocol describes the synthesis of a key intermediate, piperidine-4-carbohydrazide, which can then be coupled with various moieties to create a library of potential fungicides.[11]

  • Step 1: Hydrazinolysis of this compound

    • To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (80% solution, 50 mmol).

    • Rationale: Hydrazine hydrate is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide through nucleophilic acyl substitution. Ethanol is a suitable polar protic solvent for this reaction.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the resulting residue with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield piperidine-4-carbohydrazide as a white solid.

  • Step 2: Coupling with a Quinazolinyl Moiety (Example)

    • The resulting piperidine-4-carbohydrazide can be further reacted with an appropriate electrophile, such as a substituted quinazoline chloride, in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to form the final active compound.[11]

The resulting compounds are then tested for their ability to inhibit the growth of various pathogenic fungi.

CompoundTarget FungusEC₅₀ (µg/mL)Reference Fungicide (Boscalid) EC₅₀ (µg/mL)Reference
A13 Rhizoctonia solani0.830.96[11]
A41 Rhizoctonia solani0.880.96[11]
A13 Verticillium dahliae1.12> 50[11]

EC₅₀: The concentration of a compound that causes a 50% reduction in fungal growth.

Molecular docking studies have shown that these types of compounds can embed deeply into the active pocket of the SDH enzyme, forming key interactions with amino acid residues like SER39 and ARG43, thus inhibiting its function and leading to fungal cell death.[11]

Insecticides: Leveraging Structure-Activity Relationships

The piperidine ring is a core component of many natural and synthetic insecticides.[5][14] The natural alkaloid piperine, found in black pepper, and its derivatives have shown significant insecticidal properties.[15][16] Structure-activity relationship (SAR) studies are crucial for optimizing the insecticidal potency of these compounds.

Research on derivatives of piperidine against the yellow fever mosquito, Aedes aegypti, has revealed key insights:[14][17]

  • Influence of Substituent: The type of chemical group attached to the piperidine ring significantly alters toxicity. For instance, an ethyl group generally confers higher toxicity than a methyl group, which in turn is more toxic than a larger benzyl group.[17]

  • Positional Effects: The position of the substituent on the ring is critical. Toxicity generally follows the order: position 2 > position 3 > position 4.[17]

CompoundPosition of MoietyMoiety24-h LD₅₀ (µg per mosquito)Reference
2-ethyl-piperidine 2Ethyl0.8[14][17]
3-ethyl-piperidine 3Ethyl>1.0 (approx.)[17]
4-ethyl-piperidine 4Ethyl>2.0 (approx.)[17]
2-benzyl-piperidine 2Benzyl12.9[17]
4-benzyl-piperidine 4Benzyl29.2[14][17]

LD₅₀: The dose of a compound that is lethal to 50% of the tested population.

Caption: Key SAR findings for piperidine-based insecticides.

Herbicides: Building Blocks for Picolinamide Compounds

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides.[18][19] this compound serves as a valuable intermediate in the synthesis of novel picolinamide herbicides. The general strategy involves creating a piperidine-containing amine intermediate, which is then coupled with an activated picolinic acid derivative.

The synthesis typically involves a multi-step process where the piperidine nitrogen is first functionalized, and then the resulting amine is used in an amide coupling reaction.

Caption: General workflow for synthesizing picolinamide herbicides.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and indispensable building block in the field of agrochemical research.[1] Its bifunctional nature allows for the creation of diverse and complex molecular structures, leading to the discovery of potent fungicides, insecticides, and herbicides. The insights gained from SAR studies continuously guide the rational design of next-generation pesticides with improved efficacy and safety profiles.

Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes.[20] Furthermore, as chirality is known to greatly influence biological activity, the exploration of enantiomerically pure piperidine derivatives will be a key area for developing more selective and effective agrochemicals with reduced environmental impact.[12] The foundational role of this compound ensures it will remain a central component in the toolkit of agrochemical scientists for years to come.

References

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Chinese Chemical Letters.
  • Ethyl 4-piperidinecarboxyl
  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). Journal of Medical Entomology.
  • Synthesis of Piperidines | Request PDF. (2025).
  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). DTIC.
  • Ethyl 4-amino-1-piperidinecarboxyl
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Research progress on piperidine-containing compounds as agrochemicals. (2024).
  • Design, synthesis, and insecticidal activity evaluation of piperine deriv
  • Design, synthesis, and insecticidal activity evaluation of piperine deriv
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • This compound 1126-09-6 wiki - Guidechem. (n.d.). Guidechem.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.
  • Process for synthesis of picolinamides. (2021).
  • Design, Synthesis, Fungicidal Activity, and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines. (2016). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Ethyl 4-piperidinecarboxyl
  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.).
  • This compound - precisionFDA. (n.d.). precisionFDA.
  • This compound Eight Chongqing Chemdad Co. ,Ltd. (n.d.). chemdad.com.
  • This compound 1126-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
  • This compound | Piperidines - Ambeed.com. (n.d.). Ambeed.com.
  • This compound | C8H15NO2 | CID 70770 - PubChem. (n.d.). PubChem.
  • Ethyl isonipecotate 98 1126-09-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound | 1126-09-6 - ChemicalBook. (n.d.). ChemicalBook.
  • 1126-09-6|Ethyl piperidine-4-carboxyl
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (2018). Reaction Chemistry & Engineering (RSC Publishing).
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
  • A novel process concept for the three step Boscalid® synthesis. (2018). RSC Publishing.
  • 1126-09-6 this compound AKSci J98581. (n.d.). AK Scientific, Inc..
  • This compound at best price in Vapi by Triveni Chemicals | ID - IndiaMART. (n.d.). IndiaMART.
  • This compound 1126-09-6 | TCI AMERICA. (n.d.). TCI AMERICA.
  • Design, Synthesis, Fungicidal Activity and Unexpected Docking Model of the First Chiral Boscalid Analogues Containing Oxazolines | Request PDF. (2025).

Sources

Function of Ethyl 4-piperidinecarboxylate in specialty chemical production

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of Ethyl 4-piperidinecarboxylate in Specialty Chemical Production

Abstract

This compound, also known as Ethyl Isonipecotate, is a cornerstone heterocyclic building block in the landscape of modern organic synthesis. Its unique bifunctional structure, featuring a reactive secondary amine within a piperidine ring and a versatile ethyl ester moiety, makes it an indispensable intermediate in the production of a wide array of specialty chemicals. This guide provides an in-depth analysis of its core chemical functionalities, explores its critical role in key synthetic transformations, and offers practical, field-proven insights into its application. We will dissect the causality behind its use in complex molecular architectures, particularly in the pharmaceutical sector for synthesizing analgesics, antipsychotics, and cardiovascular agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed protocols and mechanistic understanding to leverage the full synthetic potential of this pivotal molecule.

Introduction to a Versatile Synthetic Scaffold

This compound (CAS No. 1126-09-6) is a clear, colorless to slightly brown liquid with the molecular formula C₈H₁₅NO₂.[1][2] The molecule's value is rooted in its piperidine core, a saturated heterocycle prevalent in numerous biologically active compounds and natural products.[3] The strategic placement of an ethyl carboxylate group at the 4-position and an accessible secondary amine (NH) group provides two distinct points for chemical modification, establishing it as a highly sought-after starting material in multi-step syntheses.[4][5]

Its utility spans from the synthesis of Active Pharmaceutical Ingredients (APIs) to the development of novel agrochemicals and specialty materials.[5][6] In the pharmaceutical industry, it serves as a key intermediate in the synthesis of compounds with applications in analgesia, anti-inflammatory action, and treatments for antipsychotic and cardiovascular conditions.[4][5][7]

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis, ensuring predictable behavior and safety.

PropertyValueSource(s)
CAS Number 1126-09-6[4][8]
Molecular Formula C₈H₁₅NO₂[8][9]
Molecular Weight 157.21 g/mol [8][9]
Appearance Clear colorless to slightly brown liquid[2][10]
Boiling Point 204 °C (lit.)[2][10]
Density 1.02 g/mL at 25 °C (lit.)[2][10]
Refractive Index n20/D 1.459 (lit.)[2][7]
Flash Point 80 °C (closed cup)[10]
Solubility Miscible with ethanol, acetone; sparingly soluble in water[1][4]

Core Chemical Functionality: A Bifunctional Intermediate

The synthetic versatility of this compound stems from its two primary functional groups: the secondary amine on the piperidine ring and the ethyl ester at the C4 position. These sites can be addressed either sequentially or, in some cases, concurrently to build molecular complexity.

  • The Secondary Amine (Piperidine Nitrogen): This nitrogen atom is nucleophilic and readily undergoes a variety of classical amine reactions. Its reactivity is the primary driver for its use as a scaffold, allowing for the introduction of diverse substituents. Key transformations include N-alkylation, N-acylation, and reductive amination.[2][4]

  • The Ethyl Ester: The ester group is a stable, yet modifiable, functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with Grignard reagents. This allows for significant structural modifications at the 4-position of the piperidine ring, which is often crucial for tuning the pharmacological activity of the final molecule.[3]

G cluster_EPC This compound Core cluster_reactive Reactive Sites & Transformations cluster_reactions Resulting Synthetic Pathways EPC This compound (C₈H₁₅NO₂) Amine Secondary Amine (NH) - Nucleophilic Site - EPC->Amine exposes Ester Ethyl Ester (-COOEt) - Modifiable Handle - EPC->Ester contains Alkylation N-Alkylation Amine->Alkylation Acylation N-Acylation Amine->Acylation ReductiveAmination Reductive Amination Amine->ReductiveAmination Hydrolysis Ester Hydrolysis (-> Carboxylic Acid) Ester->Hydrolysis Reduction Ester Reduction (-> Alcohol) Ester->Reduction

Caption: Core reactive sites of this compound.

Key Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through the key reactions it facilitates. These transformations are fundamental to building the complex molecular architectures required for specialty chemicals.

N-Acylation

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is crucial for the synthesis of many pharmaceutical compounds, including potent analgesics like fentanyl and its derivatives.[11][12] The resulting amide bond is generally stable and plays a significant role in the molecule's interaction with biological targets.

Experimental Protocol: Synthesis of an N-Acylated Piperidine Intermediate

This protocol describes a general procedure for the N-acylation of this compound, a key step in the synthesis of various 4-anilidopiperidine derivatives.[11]

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dry chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as N-ethyldiisopropylamine (Hünig's base, ~5 eq) or triethylamine, to the solution at ambient temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Add the acylating agent (e.g., propionyl chloride, ~3 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., chloroform) multiple times.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to alkylate amines.[13][14] In this two-step, one-pot process, this compound reacts with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[15] This method is often preferred over direct N-alkylation as it avoids issues with over-alkylation.

Causality: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting carbonyl compound, preventing the undesired reduction of the aldehyde or ketone.[12][16]

G start Start: Carbonyl Compound + this compound step1 Step 1: Condensation (Acid Catalyst, e.g., Acetic Acid) start->step1 intermediate Intermediate: Iminium Ion step1->intermediate Forms step2 Step 2: In-situ Reduction (Mild Reducing Agent, e.g., STAB) intermediate->step2 Is Reduced product Product: N-Alkylated Piperidine Derivative step2->product

Caption: Workflow for Reductive Amination.

Other Key Reactions
  • Suzuki-Miyaura Cross-Coupling: this compound can be employed as a reactant in sophisticated cross-coupling reactions, demonstrating its utility in modern synthetic chemistry for creating complex carbon-carbon bonds.[2][4]

  • SMN Protein Modulators: It serves as a reactant in the synthesis of Survival Motor Neuron (SMN) protein modulators, which are vital for developing treatments for conditions like spinal muscular atrophy.[1][17]

Application Case Study: Synthesis of Opioid Precursors

The 4-anilidopiperidine skeleton is a core structural motif in a class of highly potent synthetic opioids, including fentanyl and carfentanil.[11][18] this compound is a critical starting material in many synthetic routes to these compounds. The following workflow outlines a validated pathway.

Workflow: Synthesis of N-Substituted 4-Anilidopiperidine

  • Reductive Amination: The synthesis begins with the reductive amination of N-Boc-4-piperidinone with aniline to introduce the anilino group at the 4-position.[12]

  • Acylation: The resulting secondary amine of the anilino group is then acylated (e.g., with propionyl chloride).

  • Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions.

  • N-Alkylation: The now-free secondary amine of the piperidine ring (derived from a precursor similar to this compound) is alkylated with a suitable alkyl halide (e.g., phenethyl bromide) to yield the final target molecule.

This multi-step process highlights how the piperidine scaffold is systematically functionalized at its key reactive sites to build a complex API.

Role in Agrochemical Production

Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical industry.[5] It is used in the formulation and synthesis of advanced pesticides and herbicides. The incorporation of the piperidine moiety can enhance the biological activity, selectivity, and environmental profile of these agents compared to more traditional compounds.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

  • Hazards: The compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[8][10][19]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid contact with skin and eyes and prevent inhalation of vapors.[19]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[10][21] Keep the container tightly closed when not in use.[10]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, consult a physician.[10][20]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and enabling tool for the creation of complex molecules with significant commercial and therapeutic value. Its bifunctional nature allows for controlled, stepwise modifications, providing a reliable scaffold upon which to build intricate molecular architectures. From life-saving pharmaceuticals to advanced agrochemicals, the applications of this compound are extensive and continue to expand. A thorough understanding of its reactivity, guided by the protocols and principles outlined in this guide, empowers researchers and developers to harness its full potential in the ongoing quest for chemical innovation.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=70770.
  • Chongqing Chemdad Co., Ltd. "this compound.
  • Google Patents. "CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • Elsinga, P. H., et al. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." Molecules, via PMC.
  • LookChem. "CAS No.1126-09-6,this compound Suppliers,MSDS download.
  • Cheméo. "Ethyl piperidine-4-carboxylate.
  • Clemente, F., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate.
  • Defense Technical Information Center. "Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • DeBoef, B., et al. "Solvent-Free Reductive Amination: An Organic Chemistry Experiment." ResearchGate.
  • Royal Society of Chemistry. "Concise total synthesis of opioids." Organic Chemistry Frontiers.
  • National Institute of Standards and Technology. "Ethyl piperidine-4-carboxylate." NIST Chemistry WebBook.
  • The Organic Chemist. "Reductive Amination." YouTube.
  • Chad's Prep. "22.4e Synthesis of Amines Reductive Amination." YouTube.

Sources

Methodological & Application

Synthesis of Ethyl 4-Piperidinecarboxylate: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, including analgesics and antipsychotics.[1][2] Its piperidine core is a common structural motif in many biologically active molecules.[1] This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in drug development and organic synthesis.

The presented methodology is based on the well-established Fischer-Speier esterification, a reliable and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Chemical Principles and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of an acid catalyst.[5][6] This reaction is a classic example of a nucleophilic acyl substitution.[4]

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isonipecotic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4][7]

  • Nucleophilic Attack: The oxygen atom of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

  • Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.[7]

  • Deprotonation: The final step involves the deprotonation of the protonated ester to yield this compound and regenerate the acid catalyst.[4]

This is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and/or the water generated during the reaction is removed.[7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Isonipecotic Acid≥98%e.g., Sigma-Aldrich498-94-2Starting material
Ethanol, AbsoluteAnhydrous, ≥99.5%e.g., Fisher Scientific64-17-5Reactant and solvent
Thionyl Chloride (SOCl₂)≥99%e.g., Sigma-Aldrich7719-09-7Catalyst/Reagent
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR141-78-6Extraction solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Sigma-Aldrich1310-73-2For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%e.g., Fisher Scientific7757-82-6Drying agent
Deuterated Chloroform (CDCl₃)99.8 atom % De.g., Cambridge Isotope Labs865-49-6For NMR analysis
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • pH paper or pH meter

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve Isonipecotic Acid in Absolute Ethanol B Cool to 0°C A->B C Add Thionyl Chloride (dropwise) B->C D Reflux for 48h C->D E Remove Solvent (in vacuo) D->E F Dissolve in EtOAc E->F G Wash with 10% NaOH F->G H Dry Organic Layer (Na₂SO₄) G->H I Filter and Concentrate (in vacuo) H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.29 g (10.0 mmol) of isonipecotic acid in 50 mL of absolute ethanol.[9]

    • Cool the solution to 0°C using an ice bath.[9]

    • Slowly add 2.91 mL (40.0 mmol) of thionyl chloride dropwise to the stirred solution over a period of 10-15 minutes.[9] Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain it for 48 hours with continuous stirring.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After 48 hours, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol and excess thionyl chloride under reduced pressure using a rotary evaporator. This will likely result in a yellow oil.[9]

    • Dissolve the resulting oil in approximately 50 mL of ethyl acetate.[9]

    • Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium hydroxide (NaOH) until the aqueous layer is basic.[9] This step neutralizes any remaining acidic components.

    • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, as a clear oil.[9]

Expected Yield and Purity
  • Yield: A typical yield for this procedure is around 94%.[9]

  • Appearance: The product is a colorless to light yellow clear liquid.[10][11]

  • Purity: The purity can be assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is generally expected.[11]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: This procedure should be carried out in a well-ventilated fume hood, especially during the handling of thionyl chloride, which is corrosive and reacts with moisture to produce toxic gases.[10]

  • Handling Reagents:

    • Thionyl Chloride: Is corrosive and a strong lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[14]

    • Sodium Hydroxide: Is a corrosive solid. Handle with care to avoid skin and eye burns.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[12][13]

    • Inhalation: If inhaled, move the person to fresh air.[13]

    • In all cases of exposure, seek medical attention.[10]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound in CDCl₃ are:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product.

  • Mass Spectrum (ESI): m/z 158.2 [M+H]⁺.[9]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl group (C=O stretch) which typically appears around 1730 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure the reflux time is adequate (48 hours). Check the quality of the reagents, particularly the anhydrous ethanol.
Loss of product during work-upBe careful during the extraction and washing steps to avoid forming stable emulsions. If an emulsion forms, adding a small amount of brine can help to break it.
Product is not pureIncomplete removal of starting material or by-productsEnsure thorough washing with the NaOH solution to remove unreacted isonipecotic acid. If necessary, the product can be further purified by vacuum distillation.
Oily product is dark in colorDecomposition of the productAvoid overheating during the rotary evaporation. Ensure the reaction is not heated for an unnecessarily long time.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The characterization data provided will aid in the verification of the final product.

References

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • Google Patents. (n.d.). EP2861545B1 - Procedure for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl ester.
  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • Pharmaffiliates. (n.d.). CAS No : 1126-09-6| Chemical Name : Ethyl Isonipecotate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing.
  • CP Lab Safety. (n.d.). This compound, 500 mL.

Sources

Application Notes and Protocols for the N-Alkylation of Ethyl 4-Piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the N-Alkyl Piperidine Scaffold

The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Ethyl 4-piperidinecarboxylate serves as a versatile and economically significant starting material for accessing this privileged scaffold. Its secondary amine provides a reactive handle for introducing a diverse array of alkyl and aryl substituents (the R group), which is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] This guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Methodology 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

Direct alkylation with alkyl halides is the most traditional approach for forging C-N bonds. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2]

Mechanistic Rationale & Causality

The choice of base is critical in this reaction. A base is required to neutralize the hydrogen halide (H-X) byproduct that is formed, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are inexpensive and do not compete with the piperidine nucleophile. The use of excess amine as the base is possible but can complicate purification.[2]

A significant drawback of this method is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[3][4] This "runaway" reaction can be difficult to control and often results in a mixture of products, reducing the yield of the desired tertiary amine.[2]

Visualizing the SN2 Alkylation Mechanism

sn2_alkylation cluster_reactants Reactants cluster_products Products Piperidine This compound TertiaryAmine N-Alkyl Product Piperidine->TertiaryAmine Sₙ2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TertiaryAmine Base Base (e.g., K₂CO₃) Salt [Base-H]⁺X⁻ Base->Salt Neutralization

Caption: SN2 mechanism for direct N-alkylation.

Protocol 1: N-Benzylation of this compound

This protocol describes a typical direct alkylation using benzyl bromide.

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Base Addition: Add finely powdered potassium carbonate (2.0 equiv) to the stirred solution.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 equiv) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[5]

  • Purification: Purify the crude N-benzyl this compound by flash column chromatography on silica gel.[1]

Methodology 2: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation in contemporary organic synthesis.[1] It circumvents the over-alkylation issue inherent in direct alkylation by proceeding through a two-step, one-pot sequence: the formation of an iminium ion followed by its immediate in-situ reduction.[6]

Mechanistic Rationale & Causality

The reaction begins with the condensation of the secondary amine (this compound) with an aldehyde or ketone to form an iminium ion intermediate. This electrophilic species is then reduced by a hydride reagent present in the reaction mixture. The key to the method's success is the use of a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[1] It is less reactive than reagents like sodium borohydride (NaBH₄) and will not significantly reduce the aldehyde or ketone starting material. Its mildness and tolerance of slightly acidic conditions (which can catalyze iminium ion formation) make it ideal.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.

Visualizing the Reductive Amination Workflow

reductive_amination cluster_workflow Reductive Amination Workflow A Mix Amine + Carbonyl (Aldehyde/Ketone) B Iminium Ion Formation (Acid Catalyst Optional) A->B C In-situ Reduction (e.g., NaBH(OAc)₃) B->C D Aqueous Workup C->D E Extraction D->E F Purification (Column Chromatography) E->F G Final N-Alkylated Product F->G

Caption: General workflow for reductive amination.

Protocol 2: N-Isopropylation using Acetone

This protocol demonstrates the use of a ketone to introduce a branched alkyl group.

Materials:

  • This compound (1.0 equiv)

  • Acetone (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and acetone (1.5 equiv) in anhydrous DCM (approx. 0.2 M).

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to facilitate iminium ion formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until completion (typically 2-18 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Methodology 3: Modern Coupling Strategies

For more complex transformations, particularly the introduction of aryl or heteroaryl groups (N-arylation), modern palladium-catalyzed cross-coupling reactions are indispensable.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide (or triflate).[8] It has become a cornerstone of medicinal chemistry for synthesizing N-aryl piperazines and piperidines.[9] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically hindered phosphine ligand, and a suitable base.[10]

Key Components:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.[11]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial for facilitating the catalytic cycle, particularly with less reactive aryl chlorides.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[10]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used.[8]

Exclusion of oxygen is critical as it can deactivate the active Pd(0) catalyst.[11] Therefore, rigorous inert atmosphere techniques (Schlenk line or glovebox) are mandatory.[11]

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of amines using an alcohol.[12] The reaction proceeds with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The alcohol is converted in situ into a good leaving group, which is then displaced by the amine nucleophile.[12] A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center. While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[14][15]

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation (SN2) Alkyl Halides (R-X)K₂CO₃, NaHCO₃Simple, inexpensive reagents.Prone to over-alkylation; limited to primary and some secondary halides.[2][3]
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNExcellent control, high yields, broad substrate scope, avoids over-alkylation.[1][6]Requires stoichiometric hydride reagents; aldehydes can be unstable.
Buchwald-Hartwig Amination Aryl Halides (Ar-X)Pd Catalyst, Ligand, BasePremier method for N-arylation; high functional group tolerance.[8][10]Requires expensive catalysts/ligands; sensitive to air and moisture.[11]
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DEAD/DIADUses readily available alcohols; stereospecific (inversion).[12][14]Stoichiometric byproducts complicate purification; not atom-economical.[15]

Conclusion and Future Outlook

The N-alkylation of this compound is a fundamental transformation in synthetic and medicinal chemistry. While classical direct alkylation remains a viable option for simple substrates, reductive amination has emerged as the workhorse method due to its superior control, broad applicability, and high yields. For the synthesis of N-aryl piperidines, which are of immense pharmaceutical interest, the Buchwald-Hartwig amination is the undisputed method of choice. The selection of a specific protocol should be guided by the nature of the desired substituent, cost considerations, and the scale of the synthesis. As the demand for novel, structurally complex piperidine-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable N-alkylation methodologies will remain an active area of research.

References

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Organic Process Research & Development, 23(8), 1725–1739.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). ACS Omega, 4(5), 8582–8587.
  • Mitsunobu and Related Reactions: Advances and Applications. (2015). Chemical Reviews, 115(1), 1–11.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2006). Synthesis, 2006(03), 366-367.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Reductive Amination. (2023). YouTube.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

Application Notes & Protocols: Mastering Reductive Amination with Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Substituted Piperidines

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. Ethyl 4-piperidinecarboxylate serves as a cornerstone building block, offering a secondary amine for strategic modification and an ester handle for further chemical elaboration. Reductive amination stands out as the premier method for N-alkylation of this scaffold. It is a robust, versatile, and highly efficient one-pot reaction that constructs a new carbon-nitrogen bond by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1][2] This reaction avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the use of potentially genotoxic reagents.[3] This guide provides an in-depth exploration of the mechanism, key reagents, and field-tested protocols for the successful application of reductive amination using this compound, empowering researchers to synthesize diverse libraries of N-substituted piperidine derivatives.[4]

Pillar 1: The Core Mechanism—A Tale of Two Steps

The elegance of reductive amination lies in its sequential, in-situ process: the formation of an imine or iminium ion, followed immediately by its reduction to the corresponding amine.[5][6] Understanding the causality behind each step is critical for reaction optimization and troubleshooting.

  • Step 1: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-6), this intermediate readily dehydrates to form a positively charged iminium ion .[7][8] This step is a reversible equilibrium. The removal of water or the use of conditions that favor iminium stability will drive the reaction forward.[6] The acidic environment is crucial; it protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O), while still leaving a sufficient population of the amine in its non-protonated, nucleophilic state.[7]

  • Step 2: Hydride Reduction: A carefully selected reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, forming the stable tertiary amine product. The key to a successful one-pot reductive amination is the choice of a reducing agent that is "just right"—one that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[9][10]

Below is a diagram illustrating the fundamental mechanism of this reaction.

G A This compound (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde or Ketone (R-C(O)-R') B->C D Iminium Ion [R₂N=CR'R'']⁺ C->D Dehydration (-H₂O, H⁺ cat.) E N-Substituted Product (Tertiary Amine) D->E Irreversible Reduction Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->D

Caption: General mechanism of reductive amination.

Pillar 2: The Reagent Toolkit—Making Informed Choices

The success of the reaction hinges on the judicious selection of the reducing agent. While many hydrides can accomplish the reduction, three are predominantly used in modern organic synthesis, each with distinct advantages and considerations.

Reducing AgentCommon AbbreviationKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃The Gold Standard: Mild and highly selective. The electron-withdrawing acetate groups temper its reactivity, making it slow to reduce aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[9][11] It tolerates mild acid (often acetic acid is added as a catalyst), does not generate toxic byproducts, and works well for a wide range of substrates, including weakly basic amines.[12]Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[13]
Sodium Cyanoborohydride NaBH₃CNThe Classic Workhorse: More reactive than STAB but still selective for iminium ions over carbonyls at neutral to slightly acidic pH.[6][14] Its main drawback is its high toxicity and the potential to release hydrogen cyanide (HCN) gas upon acidification during workup. Its use is declining in favor of the safer STAB.Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[13]
Sodium Borohydride NaBH₄The Aggressive Option: A strong reducing agent capable of rapidly reducing both the iminium ion and the starting carbonyl compound.[13] To achieve selectivity, the imine/iminium ion must be pre-formed before the addition of NaBH₄, making it a two-step, one-pot procedure rather than a direct, all-at-once reaction.[14][15] This approach is often less convenient and can lead to lower yields due to premature aldehyde/ketone reduction.Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[13]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing reductive amination with this compound.

Protocol 1: High-Efficiency Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the recommended method for most applications due to its high yield, broad substrate scope, and superior safety profile. Here, we detail the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate.

Reaction Scheme: this compound + Benzaldehyde --(NaBH(OAc)₃, DCE)--> Ethyl 1-benzylpiperidine-4-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the aldehyde (e.g., Benzaldehyde, 1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in an appropriate volume of DCE or DCM (to make a ~0.1-0.2 M solution). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) to the stirring solution in one portion. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine product.

Protocol 2: The Classic Approach using Sodium Cyanoborohydride

This method is effective but requires careful handling due to the toxicity of the reagent.

Materials:

  • This compound (1.0 equiv)

  • Ketone or Aldehyde (1.0-1.2 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

  • Methanol (MeOH)

  • Acetic Acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in Methanol.

  • pH Adjustment: Using a pH indicator strip, carefully adjust the pH of the solution to ~5-6 by the dropwise addition of glacial acetic acid. This step is critical for efficient iminium ion formation.[14]

  • Addition of Reducing Agent: Add Sodium Cyanoborohydride (1.3 equiv) portion-wise to the solution. CAUTION: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Carefully add saturated NaHCO₃ solution to neutralize the acid and basify the mixture (to pH > 8).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.

Visualization of the Experimental Workflow

A well-planned workflow is essential for efficiency and safety. The following diagram outlines the key stages of a typical reductive amination experiment.

G A 1. Reagent Preparation (Amine + Carbonyl in Solvent) B 2. Reaction Initiation (Add Reducing Agent) A->B Inert Atmosphere C 3. Reaction Monitoring (TLC / LC-MS) B->C Stirring, RT D 4. Aqueous Quench (e.g., sat. NaHCO₃) C->D Upon Completion E 5. Liquid-Liquid Extraction D->E F 6. Drying & Concentration (Na₂SO₄, Rotovap) E->F G 7. Purification (Flash Chromatography) F->G Crude Product H 8. Product Analysis (NMR, MS) G->H Pure Product

Caption: A standard laboratory workflow for reductive amination.

Troubleshooting Common Issues

Even robust reactions can present challenges. Here are solutions to common problems encountered during reductive amination.[7][15]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation (steric hindrance, poor nucleophile).2. Deactivated reducing agent (old or improperly stored).3. Incorrect pH (too acidic or too basic).1. Add a catalytic amount of acetic acid (for STAB reactions). Try gentle heating (40-50 °C). Consider using a Lewis acid like Ti(OiPr)₄ to activate the carbonyl.[13]2. Use a fresh bottle of the reducing agent.3. For NaBH₃CN reactions, ensure the pH is between 4-6.
Reduction of Starting Carbonyl 1. Reducing agent is too strong (e.g., NaBH₄).2. Reaction conditions are too harsh.1. Switch to a milder reducing agent like STAB.[14][15]2. If using NaBH₄, pre-form the iminium ion for 1-2 hours before adding the reductant, and add it at a lower temperature (0 °C).
Over-alkylation (with primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts again.Not applicable for this compound (a secondary amine), but a common issue with primary amines. Use a stoichiometric amount of the amine or a slight excess of the carbonyl.[15]
Difficult Purification Boron-amine complexes forming during the reaction.During the aqueous work-up, perform multiple washes with a basic solution (e.g., 1M NaOH) to break up these complexes.

Safety & Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydride Reagents: Sodium borohydride and its derivatives (STAB, NaBH₃CN) are water-reactive and can release flammable hydrogen gas. Do not quench reactions with strong acid. Add quenching agents slowly and carefully.

  • Sodium Cyanoborohydride: NaBH₃CN is highly toxic. Avoid inhalation of the powder. CRITICAL: Acidification of NaBH₃CN waste streams will generate highly toxic hydrogen cyanide (HCN) gas. All waste containing this reagent must be treated with an oxidizing agent (e.g., bleach) under basic conditions before disposal.[6]

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and should be handled with care.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
  • Myers, A. G. Reductive Amination Protocol. Harvard University. [Link]
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
  • One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl-piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. (2007). Bulletin of the Korean Chemical Society. [Link]
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Reductive Amin
  • Reductive amin
  • Podyacheva, E., et al. (2019).
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • Reductive Amin
  • Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Question about reductive amin
  • Reductive Amin
  • Reductive Amination & Amide Synthesis. (2022). YouTube. [Link]
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry. [Link]
  • Ethyl 1-benzylpiperidine-4-carboxyl
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024).
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). PMC - NIH. [Link]
  • Ethyl 4-amino-1-piperidinecarboxyl
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Reductive amin
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. JSTOR. [Link]
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC - NIH. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

Sources

The Strategic Functionalization of Ethyl 4-piperidinecarboxylate: Application Notes on Rhodium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Power of Rhodium Catalysis

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active molecules.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Ethyl 4-piperidinecarboxylate, a commercially available and versatile building block, serves as a frequent starting point for the synthesis of these complex pharmaceutical agents.

Direct and selective functionalization of the piperidine core, however, presents a significant synthetic challenge. Traditional methods often require lengthy, multi-step sequences involving pre-functionalized starting materials. In recent years, transition-metal catalysis has emerged as a powerful strategy to overcome these limitations, and rhodium catalysts, in particular, have demonstrated remarkable versatility and precision. Rhodium's unique electronic properties enable a diverse range of transformations, from the activation of otherwise inert C-H bonds to the orchestrated migration of double bonds for subsequent conjugate additions.[2]

This guide provides detailed application notes and protocols for two key classes of rhodium-catalyzed reactions involving the this compound framework. These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the efficient construction of novel and complex piperidine derivatives. We will explore both the direct functionalization of the saturated ring via C-H insertion and an elegant tandem isomerization-conjugate addition sequence starting from an unsaturated precursor.

Application 1: Site-Selective C-H Functionalization of N-Protected Piperidines

Directly converting a C-H bond into a C-C bond is the most atom-economical approach to molecular construction.[2] Rhodium-catalyzed C-H insertion, typically involving a rhodium carbene intermediate generated from a diazo compound, offers a robust method for achieving this transformation on saturated heterocycles like piperidine.[3] The true elegance of this method lies in its tunability; the site of functionalization (i.e., the C2, C3, or C4 position) can be controlled by the judicious choice of the dirhodium catalyst and, critically, the nature of the protecting group on the piperidine nitrogen.[3]

Scientific Principle: Catalyst and Directing Group Control

The regioselectivity of C-H insertion on the piperidine ring is a contest between electronics and sterics. The C2 position, being adjacent to the nitrogen atom, is electronically activated. However, it is also the most sterically hindered position. By selecting specific, sterically demanding chiral dirhodium catalysts and appropriate N-protecting groups, the reaction can be selectively directed to different positions on the ring.

  • C4-Position Selectivity: An N-acyl protecting group, such as an N-(α-oxoarylacetyl) group, can direct the C-H functionalization to the C4 position. This directing effect overrides the inherent electronic preference for the C2 position, guiding the catalyst to the more sterically accessible C-H bonds.

  • C2-Position Selectivity: Conversely, employing protecting groups like N-Boc or N-brosyl, in combination with different chiral dirhodium catalysts, can favor insertion at the electronically activated C2 position.

This section provides a protocol for the selective C-H functionalization at the C4-position, a common strategy for modifying the this compound scaffold after N-protection and derivatization.

Experimental Protocol: C4-Selective C-H Arylation

This protocol describes the C-H insertion of an aryldiazoacetate into an N-protected piperidine derivative to yield a 4-substituted product.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry glassware under inert atmosphere (Ar/N2) P2 Prepare Solution A: N-protected piperidine + Rh catalyst in anhydrous CH2Cl2 P1->P2 P3 Prepare Solution B: Aryldiazoacetate in anhydrous CH2Cl2 P1->P3 R1 Add Solution B to Solution A via syringe pump over 4 hours at reflux (~40 °C) P2->R1 P3->R1 R2 Stir at reflux for an additional 1 hour R1->R2 W1 Cool to room temperature R2->W1 W2 Concentrate under reduced pressure W1->W2 W3 Purify by flash column chromatography (Silica Gel) W2->W3 G A Rh(I)-Catalyst B Coordination & Isomerization A->B + Substrate C α,β-Unsaturated Intermediate B->C C->B (equilibrium) F Migratory Insertion C->F D Transmetalation (Ar-B(OH)2) E Aryl-Rh(I) Complex D->E E->F G Rh-Enolate F->G H Protonolysis G->H H->A I β-Aryl Product H->I sub Unsaturated Ester sub->B nuc ArB(OH)2 nuc->D prot H+ prot->H

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 4-piperidinecarboxylate in the Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. A leading therapeutic strategy involves the development of small molecules that modulate the splicing of the SMN2 gene to increase the production of functional SMN protein. This document provides a detailed guide for researchers and drug development professionals on the pivotal role of Ethyl 4-piperidinecarboxylate, a versatile heterocyclic building block, in the synthesis of these critical SMN modulators. We will explore the underlying biological rationale, detail robust synthetic protocols, and explain the chemical causality behind its application in constructing potent therapeutic candidates.

Introduction: The Challenge of Spinal Muscular Atrophy (SMA)

Spinal Muscular Atrophy is an autosomal recessive disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1][2] The genetic basis of SMA is the homozygous deletion or mutation of the Survival Motor Neuron 1 (SMN1) gene.[1] Humans possess a nearly identical paralog, the SMN2 gene. However, a critical single nucleotide difference in exon 7 of SMN2 disrupts a splicing enhancer site.[3] This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and rapidly degraded protein known as SMNΔ7.[3][4] Consequently, the small amount of full-length SMN protein produced by SMN2 is insufficient to maintain motor neuron health.[5]

This molecular nuance presents a powerful therapeutic opportunity: if the splicing of SMN2 pre-mRNA can be corrected to promote the inclusion of exon 7, the gene can be leveraged to produce sufficient quantities of functional, full-length SMN protein.[1][2] This has become the primary objective for small molecule drug discovery programs in SMA, leading to the development of potent SMN2 splicing modifiers.[][7]

The Role of SMN Splicing Modulators

Small molecule splicing modulators are designed to interact with the pre-mRNA transcript of the SMN2 gene. By binding to specific sites on the pre-mRNA, these compounds stabilize the spliceosome machinery's interaction with exon 7, preventing it from being skipped during the splicing process.[2][5][8] This intervention effectively "converts" the SMN2 gene into a functional copy, boosting the cellular pool of full-length SMN protein and thereby addressing the root cause of SMA.[1][2] Orally available drugs like Risdiplam have validated this approach, demonstrating significant clinical benefits.[5][]

SMN_Splicing_Pathway cluster_smn1 SMN1 Gene cluster_smn2 SMN2 Gene (SMA Pathology) cluster_intervention Therapeutic Intervention s1_pre_mrna SMN1 pre-mRNA s1_splicing Splicing (Exon 7 Included) s1_pre_mrna->s1_splicing s1_mrna Full-Length mRNA s1_splicing->s1_mrna s1_protein Functional SMN Protein s1_mrna->s1_protein s2_pre_mrna SMN2 pre-mRNA s2_splicing_major Splicing (Exon 7 Skipped - 85%) s2_pre_mrna->s2_splicing_major Major Pathway s2_splicing_minor Splicing (Exon 7 Included - 15%) s2_pre_mrna->s2_splicing_minor Minor Pathway s2_mrna_trunc Truncated mRNA s2_splicing_major->s2_mrna_trunc s2_mrna_full Full-Length mRNA s2_splicing_minor->s2_mrna_full s2_protein_trunc Unstable SMNΔ7 Protein s2_mrna_trunc->s2_protein_trunc s2_protein_full Functional SMN Protein s2_mrna_full->s2_protein_full modulator SMN Splicing Modulator (e.g., Risdiplam, Branaplam) s2_pre_mrna_targeted SMN2 pre-mRNA modulator->s2_pre_mrna_targeted splicing_corrected Corrected Splicing (Exon 7 Inclusion Promoted) s2_pre_mrna_targeted->splicing_corrected mrna_corrected Full-Length mRNA splicing_corrected->mrna_corrected protein_corrected Increased Functional SMN Protein mrna_corrected->protein_corrected

Figure 1: Mechanism of SMN protein deficiency and therapeutic intervention.

This compound: A Cornerstone for SMN Modulator Synthesis

This compound (CAS: 1126-09-6) is a colorless to light brown liquid characterized by a six-membered piperidine ring with an ethyl ester at the C4 position.[9][10] This structure is not merely a simple organic compound but a highly strategic building block in medicinal chemistry for several reasons:[11][12][13]

  • Structural Rigidity and Vectorial Control: The piperidine ring provides a rigid, non-aromatic scaffold that helps orient substituents in a defined three-dimensional space, which is crucial for precise interaction with biological targets.

  • Dual Functionality: The secondary amine of the piperidine ring and the carboxylate group serve as two distinct and versatile chemical handles. The amine allows for coupling to various electrophilic cores (like heteroaromatics), while the ester can be hydrolyzed to a carboxylic acid and subsequently converted into a diverse array of amides, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

  • Proven Pharmacophore: The piperidine motif is a well-established component in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[11][13][14]

In the context of SMN modulators, this compound serves as a key reactant for synthesizing arylpiperidine and related heterocyclic scaffolds that form the core of many potent compounds.[4][12][15]

Synthesis_Workflow start1 This compound step1 Selective Amination (Protocol 1) start1->step1 start2 2,5-Dibromothiazole start2->step1 intermediate1 Ethyl 1-(5-bromothiazol-2-yl) piperidine-4-carboxylate step1->intermediate1 step2 Suzuki Cross-Coupling (Protocol 2) intermediate1->step2 start3 Arylboronic Acid start3->step2 intermediate2 Core SMN Modulator Scaffold (Aryl-thiazol-piperidine ethyl ester) step2->intermediate2 step3 Ester Hydrolysis (Saponification) intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Diverse Library of SMN Modulator Analogs step4->final_product

Sources

Application of Ethyl 4-piperidinecarboxylate in developing RhoA inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of Ethyl 4-piperidinecarboxylate for the Development of Novel RhoA Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the RhoA Signaling Axis

The Ras homolog family member A (RhoA) is a small GTPase that functions as a critical molecular switch in a multitude of cellular processes.[1] By cycling between an active GTP-bound state and an inactive GDP-bound state, RhoA orchestrates signaling pathways that govern cytoskeletal dynamics, cell migration, proliferation, and adhesion.[1] Dysregulation of the RhoA pathway is a hallmark of various pathologies. Its overactivation is implicated in cancer metastasis, where it promotes cell motility and invasion, as well as in cardiovascular diseases like hypertension and atherosclerosis by regulating vascular tone.[1][2] This central role in disease progression has established RhoA and its downstream effectors, such as Rho-associated kinase (ROCK), as high-value therapeutic targets.[2]

The development of small molecule inhibitors that can precisely modulate this pathway is a key objective in modern drug discovery. These inhibitors typically function by preventing RhoA activation, for instance, by blocking its interaction with guanine nucleotide exchange factors (GEFs), or by disrupting its ability to engage with downstream effectors.[1]

The Privileged Scaffold: this compound in Inhibitor Design

The piperidine ring is a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in approved drugs due to its favorable properties.[3][4] It provides a robust, three-dimensional framework that can be synthetically manipulated to present functional groups in precise spatial orientations for optimal target engagement.[4] this compound is an ideal starting material for such endeavors. It is commercially available and possesses two key functional handles: the secondary amine for N-alkylation or N-arylation, and the ethyl ester for conversion to amides or other functionalities. These features allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties in a drug discovery program.[5][6]

This guide outlines a strategic approach for leveraging this compound as a foundational building block for the rational design and synthesis of novel RhoA pathway inhibitors, complete with detailed protocols for their biochemical and cellular characterization.

The RhoA Signaling Pathway: A Visual Guide to Intervention Points

Understanding the RhoA signaling cascade is paramount for designing effective inhibitors. The pathway is initiated by upstream signals, often from G-protein coupled receptors (GPCRs), which activate GEFs. GEFs catalyze the exchange of GDP for GTP on RhoA, switching it to its active conformation. Active RhoA then binds to and activates downstream effectors like ROCK and mDia, culminating in cellular responses such as the formation of actin stress fibers and focal adhesions.[1][2][7]

RhoA_Signaling_Pathway cluster_cycle RhoA Activation Cycle GPCR GPCRs (e.g., LPA Receptor) GEFs RhoGEFs (e.g., LARG, p115) GPCR->GEFs Activates RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAPs RhoGAPs RhoA_GTP->GAPs GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates mDia mDia RhoA_GTP->mDia Activates GeneTranscription Gene Transcription (SRF/MKL1) RhoA_GTP->GeneTranscription Activates StressFibers Stress Fiber Formation & Focal Adhesion ROCK->StressFibers mDia->StressFibers Inhibit_GEF GEF Inhibition Inhibit_RhoA Direct RhoA Inhibition Inhibit_ROCK ROCK Inhibition

Caption: The RhoA signaling pathway with key points of therapeutic intervention.

Part 1: Synthesis of a Piperidine-Based Inhibitor Library

This section provides an exemplary synthetic route to generate a library of potential RhoA inhibitors starting from this compound. The strategy involves two key modifications: derivatization of the piperidine nitrogen and conversion of the C4-ester to a diverse set of amides. This allows for rapid exploration of the structure-activity relationship (SAR).

Protocol 1.1: General Synthesis of N-Aryl-4-carboxamide Piperidine Derivatives

Rationale: This two-step protocol is designed for maximum diversity. The first step, a Buchwald-Hartwig amination, attaches various (hetero)aryl groups to the piperidine nitrogen. This is a robust and versatile reaction for forming C-N bonds. The second step, amide coupling, introduces a second point of diversity at the C4 position, allowing for the exploration of interactions with different pockets of the target protein.

Step 1: N-Arylation of this compound

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 eq), the desired aryl bromide (1.1 mmol, 1.1 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add anhydrous toluene (5 mL) followed by sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated piperidine ester.

Step 2: Saponification and Amide Coupling

  • Dissolve the N-arylated ester from Step 1 (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol, 2.0 eq) and stir at room temperature for 4-6 hours until saponification is complete (monitored by LC-MS).

  • Acidify the mixture to pH ~4 with 1N HCl and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is used without further purification.

  • Dissolve the crude acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq). Stir for 10 minutes.

  • Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) and stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the target N-aryl-4-carboxamide piperidine derivative.

Part 2: Biochemical and Cellular Characterization of Inhibitors

Once synthesized, the compounds must be evaluated for their ability to inhibit RhoA signaling. A tiered approach, starting with a direct biochemical assay and progressing to cell-based functional assays, is recommended.

Protocol 2.1: RhoA Activation G-LISA® Assay

Rationale: The G-LISA® (GTPase-Linked Immunosorbent Assay) is a rapid, quantitative, ELISA-based method to measure the levels of active, GTP-bound RhoA in cell lysates.[8][9] It is an excellent primary screen for identifying compounds that inhibit RhoA activation in a cellular context.[8]

Experimental Workflow:

Caption: Workflow for the G-LISA RhoA activation assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., Swiss 3T3) in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to lower basal RhoA activity.

  • Inhibitor Treatment: Treat the starved cells with various concentrations of the synthesized piperidine derivatives (e.g., 0.1 to 100 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Add a RhoA activator, such as 10% serum or lysophosphatidic acid (LPA), to the wells and incubate for 15 minutes.[10]

  • Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold cell lysis buffer provided with the kit (e.g., Cytoskeleton, Inc. Cat. # BK124).[8]

  • Binding: Transfer the cell lysates to the wells of the G-LISA® plate, which are coated with the Rho-GTP-binding domain of the Rhotekin protein.[11] Incubate as per the manufacturer's instructions to allow active RhoA-GTP to bind.

  • Washing: Wash the wells multiple times to remove unbound, inactive RhoA-GDP.

  • Detection: Perform the subsequent antibody incubation steps (primary anti-RhoA, secondary HRP-conjugated) and add the colorimetric substrate.

  • Quantification: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the results to the stimulated control (DMSO) and plot the dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2.2: Cellular Stress Fiber Staining

Rationale: A key downstream effect of RhoA/ROCK signaling is the formation of actin stress fibers.[1] Visualizing the disruption of these structures via fluorescence microscopy provides a powerful qualitative and quantitative assessment of a compound's cellular activity.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HeLa or PC-3) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound at its IC₅₀ and 10x IC₅₀ concentration (as determined from the G-LISA®) for 4-6 hours. Include a positive control (e.g., Y-27632) and a vehicle control (DMSO).

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS. Stain the F-actin stress fibers by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 60 minutes at room temperature, protected from light.

  • Nuclear Counterstain: Wash with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash a final time with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope.

  • Analysis: Acquire images and visually inspect for a reduction in the number and thickness of stress fibers compared to the vehicle control. Image analysis software can be used for quantification.

Data Summary and Interpretation

The data gathered from the synthetic and biological assays should be systematically organized to facilitate SAR analysis.

Compound IDR¹ (N-Aryl) GroupR² (Amide) GroupG-LISA IC₅₀ (µM) [RhoA Activation]Stress Fiber Disruption (at 10 µM)
Lead-001 4-FluorophenylCyclopropylamine2.5+++
Lead-002 4-FluorophenylMorpholine15.8+
Lead-003 2-PyridylCyclopropylamine1.2++++
Lead-004 2-PyridylMorpholine9.7++
Y-27632 N/A (Control)N/A (Control)>50 (ROCKi)++++

Table 1: Hypothetical structure-activity relationship data for a series of piperidine-based inhibitors. Stress fiber disruption is scored qualitatively from + (weak) to ++++ (strong).

Interpretation: From the hypothetical data in Table 1, one could infer that a 2-pyridyl group at the R¹ position and a small, rigid cyclopropylamide at the R² position (Lead-003) are beneficial for potent cellular activity. This information guides the next round of synthesis to further optimize the lead compound.

References

  • Patsnap Synapse. (2024). What are RHOA inhibitors and how do they work?Link
  • Matai, L., et al. (2023). Identification of a small RhoA GTPase inhibitor effective in fission yeast and human cells. Royal Society Open Science. Link
  • Evelyn, C. R., et al. (2007). CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling. Molecular Cancer Therapeutics. Link
  • Wang, H. R. (2010). Signaling Through Rho GTPase Pathway as Viable Drug Target. Current Medicinal Chemistry. Link
  • Shang, X., et al. (2013). Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors. PNAS. Link
  • Ye, L., et al. (2011). Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases? Journal of Medicinal Chemistry. Link
  • Creative BioMart. (n.d.). RhoA Activation Colorimetric Assay Kit (96 assays). Link
  • Sauzeau, V., et al. (2005). Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension. British Journal of Pharmacology. Link
  • NewEast Biosciences. (n.d.).
  • Cell Biolabs, Inc. (n.d.).
  • Pagniez, F., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem. Link
  • ResearchGate. (2024).
  • ResearchGate. (2024).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. Link
  • ChemicalBook. (n.d.).
  • Zhang, T., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B. Link
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2018). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Link
  • Li, Y., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Medicinal Chemistry. Link
  • Melagraki, G., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Link
  • Jiang, J., et al. (2003). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Link
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Link
  • Szymański, P., & Misiura, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Link
  • Wang, T., et al. (2017). Design and synthesis of biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters. Link
  • Ye, L., et al. (2011). Design and Synthesis of Small Molecule RhoA Inhibitors: A New Promising Therapy for Cardiovascular Diseases? Journal of Medicinal Chemistry. Link
  • Ukraintsev, I. V., et al. (2020).

Sources

Application Note: 1H and 13C NMR Characterization of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-piperidinecarboxylate is a key building block in the synthesis of a wide array of pharmaceutical compounds, including analgesics and antipsychotics.[1][2][3] Its molecular structure, comprising a piperidine ring and an ethyl ester functional group, necessitates precise characterization to ensure the identity, purity, and conformational integrity of intermediates and final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and professionals in drug development.

Principles of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The application of a radiofrequency pulse can induce a transition between these states, and the subsequent relaxation back to the equilibrium state emits a signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the functional groups and connectivity within the molecule.

¹H NMR Spectroscopy: Proton NMR is particularly informative due to the high natural abundance of the ¹H isotope. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring protons and provides information about the number of adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct insight into the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon atom.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single-pulseFor routine 1D proton spectra.
Spectral Width0-12 ppmTo encompass all expected proton signals.
Acquisition Time2-4 sTo ensure good resolution.
Relaxation Delay1-2 sTo allow for full relaxation of protons between scans.
Number of Scans8-16Sufficient for good signal-to-noise for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupledTo simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
Spectral Width0-220 ppmTo cover the full range of carbon chemical shifts in organic molecules.
Acquisition Time1-2 sA balance between resolution and experiment time.
Relaxation Delay2-5 sTo allow for the typically longer relaxation times of quaternary carbons.
Number of Scans128-1024A higher number of scans is necessary due to the low natural abundance of ¹³C.

Data Analysis and Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below:

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the ethyl group and the piperidine ring protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-g (CH₃)~1.25Triplet (t)3H~7.1
H-f (CH₂)~1.5-1.9Multiplet (m)4H-
H-e (CH)~2.41Multiplet (m)1H-
H-c (CH₂)~2.64Multiplet (m)2H-
H-b (CH₂)~3.09Multiplet (m)2H-
H-a (OCH₂)~4.13Quartet (q)2H~7.1
NHVariableBroad Singlet (br s)1H-

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Group: The ethyl group gives rise to a characteristic quartet at approximately 4.13 ppm for the methylene protons (H-a) adjacent to the oxygen atom and a triplet at around 1.25 ppm for the methyl protons (H-g).[4] The coupling between these two sets of protons results in the observed quartet and triplet, both with a coupling constant of about 7.1 Hz.

  • Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and the conformational flexibility of the ring.

    • The protons on the carbons adjacent to the nitrogen (H-b and H-c) are deshielded and appear as multiplets in the range of 2.64-3.09 ppm.[4]

    • The methine proton at the 4-position (H-e) is deshielded by the adjacent ester group and appears as a multiplet around 2.41 ppm.[4]

    • The remaining methylene protons of the piperidine ring (H-f) resonate as a complex multiplet further upfield, typically between 1.5 and 1.9 ppm.[4]

  • NH Proton: The proton on the nitrogen atom is exchangeable and its chemical shift can vary depending on the concentration and solvent. It usually appears as a broad singlet.

Caption: ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will display six distinct signals corresponding to the unique carbon atoms in the molecule.

Signal AssignmentChemical Shift (δ, ppm)
C-8 (CH₃)~14.2
C-3, C-5 (CH₂)~29.0
C-4 (CH)~41.2
C-2, C-6 (CH₂)~45.9
C-7 (OCH₂)~60.3
C-1 (C=O)~175.5

Interpretation of the ¹³C NMR Spectrum:

  • Ester Group: The carbonyl carbon (C-1) of the ester is the most deshielded, appearing at approximately 175.5 ppm. The methylene carbon of the ethyl group attached to the oxygen (C-7) resonates around 60.3 ppm, while the methyl carbon (C-8) is found at about 14.2 ppm.[5]

  • Piperidine Ring Carbons:

    • The carbons adjacent to the nitrogen atom (C-2 and C-6) appear at a chemical shift of approximately 45.9 ppm.

    • The methine carbon at the 4-position (C-4), which is attached to the ester group, is found at around 41.2 ppm.

    • The methylene carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded of the ring carbons, resonating at about 29.0 ppm.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the comprehensive structural characterization of this compound. This application note provides a detailed protocol for sample preparation and data acquisition, along with a thorough analysis of the expected ¹H and ¹³C NMR spectra. The presented data and interpretations can serve as a valuable reference for researchers and scientists in the pharmaceutical industry to confirm the identity and purity of this vital synthetic intermediate.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (1988). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
  • Indian Journal of Chemistry - Section B. (1996). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
  • Royal Society of Chemistry. (2007). Supporting Information for [Title of Paper].
  • PubChem. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid.
  • ACS Publications. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.
  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
  • National Institutes of Health. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • ACS Publications. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). Ethyl piperidine-4-carboxylate.
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • ResearchGate. (n.d.). of ¹H (red) and ¹³C (blue) chemical shift assignments for compound 4.
  • Anhui Newman Fine Chemicals Co., Ltd. (n.d.). Ethyl Isonipecotate: Technical Data and Application Overview.

Sources

Application Note & Protocol: Identification of Ethyl 4-piperidinecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the identification and semi-quantitative analysis of Ethyl 4-piperidinecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its identity and purity is critical for the quality and safety of the final drug product. This protocol outlines the essential steps from sample preparation to data interpretation, grounded in established analytical principles to ensure reliability and reproducibility. The methodology is designed for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Introduction: The Rationale for GC-MS in Pharmaceutical Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds, while Mass Spectrometry (MS) provides detailed structural information, making their combination (GC-MS) a "gold standard" for the definitive identification of organic molecules.[1] In the context of pharmaceutical development, GC-MS is indispensable for analyzing residual solvents, volatile organic compounds (VOCs), and, as in this case, key synthetic intermediates like this compound.[2][3] The high specificity of MS detection, combined with the chromatographic separation of GC, allows for the unambiguous identification of the target analyte even in complex matrices.

This compound (CAS No: 1126-09-6), also known as ethyl isonipecotate, is a heterocyclic ester with a molecular weight of 157.21 g/mol and the chemical formula C₈H₁₅NO₂.[4][5][6] Its volatility and thermal stability make it an ideal candidate for GC-MS analysis.

Experimental Workflow: A Step-by-Step Overview

The analytical workflow for the identification of this compound can be broken down into four key stages: Sample Preparation, GC-MS Analysis, Data Processing, and Method Validation. Each step is crucial for obtaining accurate and reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Step 1 Filtration Filtration/Centrifugation Dissolution->Filtration Step 2 Vialing Transfer to GC Vial Filtration->Vialing Step 3 Injection Autosampler Injection Vialing->Injection Step 4 Separation GC Separation Injection->Separation Step 5 Ionization MS Ionization (EI) Separation->Ionization Step 6 Detection Mass Detection Ionization->Detection Step 7 TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC Step 8 MassSpec Mass Spectrum Extraction TIC->MassSpec Step 9 LibrarySearch NIST Library Match MassSpec->LibrarySearch Step 10 Confirmation Confirmation of Identity LibrarySearch->Confirmation Step 11

Caption: Overall workflow for the GC-MS identification of this compound.

Detailed Protocol

Materials and Reagents
  • Reference Standard: this compound (>98.0% purity, GC)[7]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or equivalent). The choice of solvent is critical; volatile organic solvents are preferred.[8]

  • Apparatus: Standard laboratory glassware, volumetric flasks, pipettes, syringes, and 2 mL GC vials with septa.

Sample Preparation

The goal of sample preparation is to produce a clean, liquid sample suitable for injection into the GC-MS system.[8]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to create working standards (e.g., 1-100 µg/mL).

  • Sample Preparation: The preparation of the unknown sample will depend on its matrix.

    • For pure substances or raw materials: Prepare a solution with a concentration similar to the working standards.

    • For reaction mixtures or formulated products: A liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to remove non-volatile components and interfering substances.[8][9]

  • Final Step: Filter the prepared solutions through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrumentation and column used. A ZB-5 MS column or equivalent (5% Phenyl-Arylene, 95% Dimethylpolysiloxane) is recommended for its versatility.[10]

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Port Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading with concentrated samples.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Oven Temperature ProgramInitial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temperature230 °CStandard temperature for EI sources.
Quadrupole Temperature150 °CStandard temperature for the mass analyzer.
Electron Energy70 eVThe standard energy for creating comparable mass spectra with library data.
Mass Scan Range40-300 m/zCovers the molecular ion and expected fragment ions of the analyte.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.

Data Interpretation and Identification

Positive identification of this compound relies on two key pieces of evidence from the GC-MS analysis:

  • Retention Time (RT): The peak corresponding to the analyte in the sample chromatogram should have the same retention time as the peak from the reference standard, within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The mass spectrum of the peak of interest must match the mass spectrum of the reference standard and the library spectrum.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is well-characterized. The molecular ion (M⁺) is observed at m/z 157. The fragmentation pattern provides a unique fingerprint for the molecule.

m/z (Mass-to-Charge Ratio) Interpretation
157Molecular Ion [M]⁺
112Loss of ethoxy group (-OC₂H₅)
84Piperidine ring fragment
56Further fragmentation of the piperidine ring

The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison.[4] A high-quality match (e.g., >90%) with the NIST library spectrum is strong evidence of the compound's identity.[11]

Method Validation

For use in a regulated environment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1).[2][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 1-100 µg/mL) with a correlation coefficient (R²) > 0.99.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be less than 2% for repeatability and intermediate precision.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Considerations for Derivatization

While this compound is amenable to direct GC-MS analysis, derivatization can be employed to improve peak shape and sensitivity, especially for trace-level analysis. The secondary amine in the piperidine ring can be derivatized, for example, through acylation or silylation.[13] However, for routine identification and purity assessment, derivatization is often unnecessary and adds complexity to the sample preparation. If derivatization is considered, the reaction conditions must be optimized to ensure complete conversion to the derivative.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification of this compound. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can confidently verify the identity of this important pharmaceutical intermediate. Adherence to method validation principles will further ensure the integrity and reproducibility of the analytical results.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Development and validation of GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
  • National Institute of Standards and Technology (NIST). (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • The Royal Society of Chemistry. (n.d.). General Method.
  • PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
  • Taylor & Francis. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • Agilent. (n.d.). Sample Preparation.
  • LCGC International. (n.d.). Application Notes: Sample Prep.
  • Şahinler Kimya. (n.d.). This compound >98.0%(GC).
  • MDPI. (n.d.). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Frontiers. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-Piperidinecarboxylate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] Ethyl 4-piperidinecarboxylate serves as a highly versatile and economically significant starting material, offering two primary points for chemical modification: the secondary amine at the 1-position and the ester at the 4-position.[3][4] This technical guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on N-alkylation, N-acylation, and transformations of the C4-ester. We will delve into the causality behind methodological choices, present detailed, field-proven protocols, and offer quantitative insights to guide researchers, scientists, and drug development professionals in the synthesis of novel and diverse compound libraries.

Introduction: The Strategic Value of the Piperidine Scaffold

The prevalence of the piperidine motif in FDA-approved drugs is a testament to its utility in drug design.[5][6] This saturated heterocycle often imparts improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[2] this compound is a readily available building block that provides a robust framework for systematic chemical exploration.[7] The secondary amine offers a nucleophilic handle for introducing a wide array of substituents, while the ethyl ester at the C4 position can be readily converted into amides, carboxylic acids, or other functional groups, allowing for extensive structure-activity relationship (SAR) studies.[8][9] This guide will focus on the practical execution of these transformations.

N-Functionalization of the Piperidine Nitrogen

The secondary amine of this compound is the most common site for initial derivatization. Its nucleophilicity allows for a variety of C-N bond-forming reactions, fundamentally altering the parent molecule's properties.

N-Alkylation via Reductive Amination

Expertise & Experience: Direct alkylation with alkyl halides can be problematic, often leading to over-alkylation and the formation of quaternary ammonium salts.[10] Reductive amination is a superior and widely employed method for the controlled N-alkylation of secondary amines.[11] This one-pot reaction proceeds through the formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone, which is then reduced in situ. The key advantage is the prevention of over-alkylation.[11] The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is selective for the iminium ion over the carbonyl starting material, preventing premature reduction of the aldehyde/ketone.[10]

Experimental Protocol: N-Benzylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (at a concentration of approx. 0.1 M) at room temperature, add benzaldehyde (1.1 eq).[12]

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.[11]

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl derivative.

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde/Ketone in DCM B Iminium Ion Formation (30 min, RT) A->B C Add NaBH(OAc)3 (Portion-wise) B->C D Stir 12-16h at RT C->D In-situ Reduction E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry, Concentrate F->G H Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Acylation

Expertise & Experience: N-acylation is a fundamental reaction that forms a highly stable tertiary amide bond.[11] This transformation is crucial in medicinal chemistry for synthesizing peptidomimetics or for bioisosteric replacement of less stable functional groups.[11] The reaction is typically robust and high-yielding, often proceeding rapidly at room temperature. Acyl chlorides or anhydrides are common acylating agents. When using an acyl chloride, a non-nucleophilic base like triethylamine or pyridine is required to scavenge the HCl byproduct.[11] Using an acid anhydride can sometimes be simpler as the reaction can often be run neat or with minimal solvent, and the carboxylic acid byproduct is easily removed during workup.[13]

Experimental Protocol: N-Acetylation using Acetic Anhydride

  • Materials:

    • This compound (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Diethyl ether

  • Procedure:

    • In a round-bottomed flask, mix this compound (1.0 mmol) and acetic anhydride (1.2 mmol).[13]

    • Stir the mixture at room temperature. The reaction is often rapid and may be slightly exothermic.

    • Monitor the reaction by TLC until the starting amine has been consumed (typically 5-30 minutes).[11]

    • After completion, dissolve the reaction mixture in a minimal amount of diethyl ether (e.g., 5 mL).

    • Wash the ether solution with saturated aqueous sodium bicarbonate to remove excess acetic anhydride and the acetic acid byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography or recrystallization.

Data Summary: Comparison of N-Functionalization Methods

Derivatization MethodReagentsTypical YieldsKey Advantages
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃70-95%High selectivity, avoids over-alkylation, mild conditions.[11][12]
N-Acylation (Anhydride) Acid Anhydride90-99%Fast, high-yielding, often requires minimal purification.[11][13]
N-Acylation (Acyl Chloride) Acyl Chloride, Et₃N85-98%Utilizes readily available acyl chlorides, generally fast.[11]

Derivatization of the C4-Ester Functional Group

The ethyl ester at the 4-position provides a second handle for diversification, most commonly through conversion to a carboxamide.

Amide Bond Formation from the Ester

Expertise & Experience: While direct aminolysis of the ethyl ester is possible, it often requires harsh conditions (high temperatures and pressures). A more practical and controlled approach involves a two-step sequence: first, hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This sequence offers much greater flexibility in the choice of the amine coupling partner.

Step 1: Saponification (Ester Hydrolysis)

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Note: The piperidine nitrogen is often protected (e.g., with a Boc group) prior to hydrolysis to prevent unwanted side reactions and improve handling.

  • Materials:

    • N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is typically a white solid.

Step 2: Amide Coupling

Expertise & Experience: The formation of an amide bond from a carboxylic acid and an amine is one of the most common reactions in medicinal chemistry.[14] It requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[15] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[16][17] The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). HOBt reacts with the activated O-acylisourea intermediate to form an activated ester, which minimizes side reactions and reduces the risk of racemization if chiral centers are present.[16]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)

    • Desired Amine (e.g., Benzylamine) (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (0.1-1.0 eq)

    • A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (catalytic or stoichiometric amount) in anhydrous DCM, add DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired amide.

Workflow Diagram: C4-Amide Synthesis

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling A N-Protected Ethyl Ester B Add LiOH in THF/H2O A->B Saponification C Acidify with HCl B->C D Extract Carboxylic Acid C->D E Dissolve Acid, Amine, HOBt, DIPEA in DCM D->E F Add EDC at 0°C E->F Activation G Stir 12-24h at RT F->G Coupling H Work-up & Purification G->H I Pure C4-Amide Product H->I

Caption: Two-step workflow for C4-Amide synthesis from the ester.

Conclusion

This compound is a powerful and versatile starting material for the generation of diverse chemical entities. By strategically applying robust and well-understood reactions such as reductive amination, N-acylation, and amide coupling, researchers can efficiently synthesize extensive libraries of novel piperidine derivatives. The protocols and insights provided herein serve as a practical guide for drug development professionals and scientists to harness the full potential of this valuable scaffold in their research endeavors.

References

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • European Journal of Medicinal Chemistry. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Future Journal of Pharmaceutical Sciences. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Organic Chemistry Research. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • University of Bath. (n.d.). N-Acylation Reactions of Amines.
  • ACS Omega. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
  • Molecules. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • ResearchGate. (2013). Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Autechaux. (n.d.). High Purity Ethyl Piperidine-4-carboxylate: Your Reliable Pharmaceutical Intermediate Manufacturer & Supplier.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Molecules. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Google Patents. (n.d.). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548.
  • NIST. (n.d.). Ethyl piperidine-4-carboxylate.
  • ResearchGate. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2020). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • YouTube. (2013). mechanism of amide formation with DCC.
  • Molecules. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Chemistry Central Journal. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • YouTube. (2018). Synthesis of Amides.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Topic: One-Pot Synthesis Methods Involving Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the principles of efficiency, atom economy, and sustainability are paramount. One-pot synthesis, which involves the sequential formation of multiple chemical bonds in a single reaction vessel, has emerged as a powerful strategy to meet these demands.[1] This approach minimizes lengthy purification steps, reduces solvent waste, and accelerates the generation of complex molecular architectures.[1] The piperidine scaffold is a privileged motif in drug discovery, present in numerous FDA-approved therapeutics.[2] Ethyl 4-piperidinecarboxylate, a readily available and versatile building block, serves as an ideal starting point for the synthesis of diverse piperidine-containing compounds.[3][4][5] This application note details robust one-pot protocols utilizing this compound in multicomponent and tandem reactions, providing researchers with the tools to rapidly generate libraries of novel, drug-like molecules.

The Strategic Value of this compound in One-Pot Synthesis

This compound (CAS 1126-09-6) is a bifunctional molecule whose strategic importance lies in its distinct reactive sites: the secondary amine (NH) of the piperidine ring and the ethyl ester at the C4 position.[6][7]

  • The Secondary Amine: This nucleophilic center is a prime handle for introducing substitutions on the piperidine nitrogen. It readily participates in reactions such as reductive amination, acylation, and as the amine component in multicomponent reactions (MCRs), directly incorporating the piperidine core into a larger molecular framework.

  • The Ethyl Ester: The ester group provides a site for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, allowing for late-stage functionalization and diversification of the molecular scaffold.

This inherent duality makes it a cornerstone intermediate for building complex molecules, including SMN protein modulators for spinal muscular atrophy and RhoA inhibitors for cardiovascular disease therapy.[3][8][9]

Application in Multicomponent Reactions (MCRs): The Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions are convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[1][10] The Ugi four-component reaction (U-4CR) is arguably the most prominent MCR, valued for its ability to generate peptide-like bis-amide structures with high molecular diversity from simple inputs.[11][12][13]

Principle and Mechanism

The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12][13] this compound is an ideal secondary amine for this transformation. The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde and this compound condense to form an iminium ion.

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Intermediate Capture: The carboxylate anion adds to the nitrilium ion, yielding an O-acyl isoamide intermediate.

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs to produce the stable α-acylamino amide final product.[14]

Diagram: Generalized Ugi Reaction Mechanism

A visual representation of the Ugi four-component reaction (U-4CR) pathway.

Ugi_Mechanism Aldehyde R1-CHO Aldehyde Iminium Iminium Ion Aldehyde->Iminium Condensation -H2O Amine This compound Amine->Iminium Condensation -H2O CarboxylicAcid R2-COOH Carboxylic Acid AcylIsoamide O-acyl isoamide CarboxylicAcid->AcylIsoamide Addition Isocyanide R3-NC Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium->Nitrilium Nucleophilic Attack Nitrilium->AcylIsoamide Addition Product Final Product (α-acylamino amide) AcylIsoamide->Product Mumm Rearrangement

Experimental Protocol: One-Pot Ugi Synthesis

This protocol describes the synthesis of a diverse library of N-acyl-N-alkylamino acid amides using this compound as the amine component.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Carboxylic Acid (e.g., acetic acid, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)

  • Methanol (MeOH) as solvent

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methanol (0.5 M relative to the aldehyde).

  • Add the aldehyde (1.0 equiv), this compound (1.0 equiv), and the carboxylic acid (1.0 equiv) to the solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add the isocyanide (1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[14]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.

Diagram: Ugi Reaction Experimental Workflow

Step-by-step workflow for the one-pot Ugi synthesis.

Ugi_Workflow A 1. Mix Aldehyde, Amine, & Carboxylic Acid in MeOH B 2. Stir for 30 min (Iminium Formation) A->B C 3. Add Isocyanide B->C D 4. Stir at RT for 24-48h (Reaction Monitoring) C->D E 5. Evaporate Solvent D->E F 6. Redissolve in EtOAc E->F G 7. Aqueous Workup (NaHCO3, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I

Data Summary and Substrate Scope

The Ugi reaction is known for its broad substrate scope, allowing for extensive diversification.

ComponentRepresentative ExamplesExpected Yield RangeNotes
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, Isobutyraldehyde60-90%Aromatic and aliphatic aldehydes are generally well-tolerated.
Carboxylic Acid Acetic Acid, Benzoic Acid, Phenylacetic Acid60-90%Steric hindrance near the carboxyl group may slow the reaction.
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide60-90%Isocyanides are volatile and have a strong odor; handle in a well-ventilated fume hood.[15]

Application in Tandem Reactions: One-Pot Reductive Amination & Suzuki-Miyaura Coupling

Tandem or cascade reactions are processes where subsequent transformations occur in situ without the isolation of intermediates.[1] this compound can be used in a powerful one-pot sequence combining a reductive amination with a palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation.[6][8][9]

Principle and Rationale

This strategy enables the synthesis of complex N-arylmethyl-piperidines from three simple components in a single pot. The process involves two distinct catalytic cycles:

  • Reductive Amination: An aldehyde-functionalized aryl halide (e.g., 4-bromobenzaldehyde) is first reacted with this compound to form an iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride) to form an N-arylmethyl piperidine intermediate.

  • Suzuki-Miyaura Cross-Coupling: Without isolating the intermediate, a palladium catalyst, a base, and an arylboronic acid are added. The catalyst facilitates the coupling of the aryl halide portion of the intermediate with the arylboronic acid, forming a new C-C bond and yielding the final biaryl product.

This one-pot approach is highly efficient as it avoids the isolation and purification of the often-unstable halo-substituted amine intermediate.

Diagram: Tandem Reductive Amination/Suzuki Coupling

Logical flow of the one-pot tandem reaction sequence.

Tandem_Reaction start 4-Bromobenzaldehyde This compound step1 Step 1: Reductive Amination Reagents: NaBH(OAc)3 Solvent: DCE start->step1 intermediate Intermediate: N-(4-bromobenzyl)piperidine derivative step1->intermediate step2 Step 2: Suzuki Coupling Reagents: Arylboronic Acid Pd Catalyst, Base intermediate->step2 product Final Product: N-(4-biphenylmethyl)piperidine derivative step2->product

Experimental Protocol: One-Pot Tandem Synthesis

Materials:

  • Aryl Halide (e.g., 4-bromobenzaldehyde, 1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) and Water (as solvents)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and this compound (1.1 equiv) in DCE.

  • Stir the mixture for 10 minutes, then add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Allow the reductive amination to proceed for 4-6 hours at room temperature, monitoring by TLC.

  • Once the starting aldehyde is consumed, add the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and an aqueous solution of K₂CO₃ (2.0 equiv).

  • Heat the biphasic mixture to reflux (approx. 80-85 °C) and stir vigorously for 12-16 hours.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final product.

Conclusion

This compound is a powerful and cost-effective building block for the efficient construction of complex, drug-like molecules. Its utility is maximized when employed in one-pot synthesis strategies such as the Ugi multicomponent reaction and tandem reductive amination/Suzuki coupling sequences. These methods streamline synthetic routes, reduce waste, and provide rapid access to diverse chemical libraries, making them invaluable tools for researchers in drug discovery and development.

References

  • VertexAI Search. (n.d.). This compound: Applications in Drug Development & Synthesis.
  • ResearchGate. (n.d.). One pot synthesis of functionalized piperidines.
  • LookChem. (n.d.). Cas 1126-09-6,this compound.
  • Indian Journal of Chemistry. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.
  • Chem-Impex. (n.d.). This compound.
  • Semantic Scholar. (n.d.). One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • PubMed Central. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
  • Guidechem. (n.d.). This compound 1126-09-6 wiki.
  • ChemicalBook. (n.d.). This compound synthesis.
  • SRIRAMCHEM. (n.d.). Ethyl Isonipecotate.
  • Wikipedia. (n.d.). Passerini reaction.
  • TCI AMERICA. (n.d.). This compound.
  • PubMed Central. (n.d.). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants.
  • Semantic Scholar. (n.d.). One-pot synthesis of novel spiro-annelated pyrrole-containing heterocyclic systems from suitable synthons.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.
  • Organic Reactions. (n.d.). The Passerini Reaction.
  • Organic Syntheses. (2017). Ugi Multicomponent Reaction.
  • RSC Blogs. (2012). One-pot synthesis of heterocycles.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • PubMed Central. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation.
  • PubMed Central. (n.d.). The 100 facets of the Passerini reaction.
  • YouTube. (2025). Performing the Ugi Reaction.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Science and Education Publishing. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui.
  • ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry.

Sources

Application Notes & Protocols: The Central Role of Ethyl 4-Piperidinecarboxylate in the Synthesis of Modern Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous central nervous system (CNS) agents, including a significant portion of second-generation (atypical) antipsychotics.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for engaging with key receptors, such as dopamine (D2) and serotonin (5-HT2A) receptors.[3][4] Ethyl 4-piperidinecarboxylate has emerged as a critical and economically significant starting material in the industrial synthesis of these complex molecules.[5][6] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, detailing the core chemical transformations, providing validated experimental protocols for the synthesis of key drug intermediates, and explaining the rationale behind these synthetic strategies.

Introduction: Why this compound?

This compound (CAS: 1126-09-6) is a bifunctional cyclic amine offering two distinct and orthogonal reaction sites: the nucleophilic secondary amine at the N1 position and the electrophilic ester at the C4 position. This unique arrangement makes it an ideal building block for constructing the complex architectures of antipsychotic drugs like Risperidone, Paliperidone, and Cariprazine.[7]

Its utility is rooted in the ability to selectively modify these two positions in a controlled, stepwise manner:

  • N-Alkylation: The secondary amine provides a reactive handle for introducing side chains that are crucial for receptor binding and modulating the drug's pharmacological profile.

  • C4-Ester Manipulation: The ester group can be transformed into a wide range of other functionalities (alcohols, aldehydes, amides, or other esters), serving as a linchpin to connect different pharmacophoric elements.

This guide will explore these transformations through the lens of practical, industrial-scale synthesis of key intermediates for leading antipsychotic agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1126-09-6[8]
Molecular Formula C₈H₁₅NO₂[9]
Molecular Weight 157.21 g/mol [8][9]
Appearance Clear colorless to slightly brown liquid[10][11]
Boiling Point 204 °C (lit.)[10][11]
Density 1.02 g/mL at 25 °C (lit.)[10][11]
Refractive Index n20/D 1.459 (lit.)[10][11]
Solubility Miscible in water, soluble in organic solvents[5][11]

Core Synthetic Strategies & Mechanistic Rationale

The journey from a simple building block to a complex active pharmaceutical ingredient (API) relies on a few robust and well-understood chemical reactions. The following diagram illustrates the primary synthetic pathways originating from this compound.

G cluster_start Starting Material cluster_n_alkylation N1-Position Chemistry cluster_c4_modification C4-Position Chemistry start This compound n_alkylation N-Alkylation (SN2 Reaction) start->n_alkylation reductive_amination Reductive Amination start->reductive_amination reduction Ester Reduction (e.g., with DIBAL-H, LiAlH4) start->reduction hydrolysis Ester Hydrolysis start->hydrolysis amidation Direct Amidation start->amidation drug_intermediate_1 Key Intermediate A (e.g., for Risperidone) n_alkylation->drug_intermediate_1 Forms C-N Bond drug_intermediate_2 Key Intermediate B reductive_amination->drug_intermediate_2 Forms C-N Bond alcohol_intermediate alcohol_intermediate reduction->alcohol_intermediate Yields Alcohol acid_intermediate acid_intermediate hydrolysis->acid_intermediate Yields Carboxylic Acid amide_intermediate Amide Intermediate amidation->amide_intermediate aldehyde_intermediate aldehyde_intermediate alcohol_intermediate->aldehyde_intermediate Oxidation drug_intermediate_3 Key Intermediate C (e.g., for Cariprazine) aldehyde_intermediate->drug_intermediate_3 Reductive Amination acid_intermediate->amide_intermediate Amide Coupling

Caption: Key synthetic transformations of this compound.

N-Alkylation: The Gateway to Risperidone and Paliperidone

Causality: The synthesis of Risperidone and its active metabolite, Paliperidone, requires the coupling of a piperidine core with a pyrido[1,2-a]pyrimidin-4-one moiety.[12][13] This is typically achieved via a classic Sₙ2 nucleophilic substitution. The piperidine nitrogen of an intermediate like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acts as the nucleophile, displacing a leaving group (e.g., chloride) from the pyrimidine side chain.[12] The synthesis of the benzisoxazole-piperidine intermediate itself is a critical first step that can be traced back to precursors derived from this compound.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Causality: Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in the pharmaceutical industry due to its efficiency and operational simplicity.[14][15] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[16] In the context of this compound, its secondary amine can be reacted with a variety of carbonyl-containing fragments to build the complex side chains characteristic of many antipsychotics. This method is favored for its high atom economy and often milder conditions compared to direct alkylation with alkyl halides.[16]

Application Protocol 1: Synthesis of a Key Risperidone Intermediate

This protocol outlines a multi-step synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , a cornerstone intermediate for both Risperidone and Paliperidone.[12][17] The synthesis begins with the functionalization of a precursor derived from the piperidine scaffold.

G start Precursor from This compound step1 Step 1: Acylation React with 2,4-difluorobenzoyl chloride start->step1 step2 Step 2: Oximation React with Hydroxylamine HCl step1->step2 step3 Step 3: Cyclization Base-mediated ring closure step2->step3 end Intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole step3->end

Caption: Workflow for synthesizing the Risperidone core intermediate.

Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Objective: To prepare the title compound, a key building block for Risperidone synthesis.[18]

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (precursor)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Toluene

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Oximation:

    • To a stirred solution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq).

    • Add a solution of potassium hydroxide (2.5 eq) in water dropwise, maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature for 2-3 hours until reaction completion is confirmed by TLC or HPLC.

    • The product, 4-(2,4-difluorobenzoyl)piperidine oxime, often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum.[18]

  • Cyclization to form the Benzisoxazole Ring:

    • Suspend the dried oxime intermediate (1.0 eq) in a suitable solvent such as toluene.

    • Add powdered potassium hydroxide (1.5 eq) or aqueous sodium hydroxide.

    • Heat the mixture to reflux (approx. 80-110 °C depending on the base/solvent system) for 4-6 hours. The reaction involves an intramolecular nucleophilic aromatic substitution where the oxime oxygen displaces the ortho-fluorine atom.[18]

    • Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture to room temperature.

  • Work-up and Isolation:

    • Carefully add water to dissolve the inorganic salts.

    • Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/hexane mixture, to afford 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a pure solid.

Self-Validation & Expected Results:

  • Yield: Overall yields for this two-step process are typically in the range of 70-85%.

  • Purity (HPLC): >99.0%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The disappearance of the second fluorine signal in the ¹⁹F NMR is a key indicator of successful cyclization.

Application Protocol 2: Synthesis toward a Cariprazine Intermediate via Reductive Amination

Cariprazine features a trans-cyclohexylamine moiety linked to a dichlorophenylpiperazine group.[19] The synthesis of the key amine intermediate, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, can be accomplished using reductive amination. While not a direct reaction on this compound, this protocol demonstrates a core strategy (reductive amination) that is frequently applied to piperidine and piperazine derivatives in antipsychotic synthesis.[19][20]

G start Ketone Precursor (trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl)ethyl)cyclohexanone) step1 Step 1: Imine Formation React with Ammonia Source (e.g., NH4OAc) start->step1 step2 Step 2: In Situ Reduction Add Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) step1->step2 step3 Step 3: Work-up & Isolation Quench, Extract, Purify step2->step3 end Amine Intermediate for Cariprazine step3->end

Caption: Reductive amination workflow for a Cariprazine intermediate.

Protocol: Reductive Amination to Form a Key Cyclohexylamine Intermediate

Objective: To synthesize a trans-cyclohexylamine precursor essential for the final assembly of Cariprazine.[19]

Materials:

  • Ketone precursor (1.0 eq)

  • Ammonium acetate (NH₄OAc) or another ammonia source (5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Methanol or Dichloroethane (DCE) as solvent

  • Glacial acetic acid (as catalyst, if needed)

  • Aqueous HCl

  • Aqueous NaOH

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the ketone precursor (1.0 eq) and ammonium acetate (excess) in methanol.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Add the reducing agent (e.g., NaBH₃CN) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood. NaBH(OAc)₃ is a safer, milder alternative.[15]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring and Work-up:

    • Monitor the reaction for the disappearance of the starting ketone by TLC or LC-MS.

    • Once complete, carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M HCl) until the pH is acidic (pH ~2) to destroy any excess reducing agent.

    • Stir for 30 minutes, then basify the mixture with aqueous NaOH (e.g., 2M NaOH) to pH > 10.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude amine can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt to yield the pure product.

Self-Validation & Expected Results:

  • Yield: Typically 60-80%.

  • Purity (HPLC): >98%.

  • Rationale for Reagent Choice: Sodium cyanoborohydride and sodium triacetoxyborohydride are selective reducing agents that readily reduce the protonated imine (iminium ion) but are slow to reduce ketones or aldehydes at neutral or slightly acidic pH.[16] This selectivity is the cornerstone of the reaction's success, preventing the reduction of the starting material and maximizing the yield of the desired amine.

Conclusion

This compound is more than just a simple chemical; it is a strategic starting point for the synthesis of life-changing antipsychotic medications. Its value lies in its predictable reactivity and the dual functional handles that allow for the methodical and efficient construction of complex molecular frameworks. The protocols and strategies outlined in this document are based on established, scalable chemical principles and provide a robust foundation for researchers in the field of pharmaceutical development. By understanding the underlying causality of each synthetic choice, scientists can better troubleshoot, optimize, and innovate in the quest for novel and more effective CNS therapies.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Google Cloud.
  • Ethyl 4-piperidinecarboxyl
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry.
  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed.
  • Aripiprazole and aripiprazole intermediate synthesis method.
  • Ethyl 4-piperidinecarboxyl
  • A process for the preparation of aripiprazole and intermediates thereof.
  • Synthetic approaches to produce the key intermediate of cariprazine,....
  • Classics in Chemical Neuroscience: Aripiprazole. PubMed Central.
  • Cas 1126-09-6,Ethyl 4-piperidinecarboxyl
  • Ethyl piperidine-4-carboxyl
  • Ethyl 4-piperidinecarboxyl
  • Piperidine nucleus in the field of drug discovery. (2021).
  • This compound: Applications in Drug Development & Synthesis. Chem-Impex.
  • Pharmacological Applications of Piperidine Deriv
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Bentham Science.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.
  • Preparation of risperidone.
  • This compound: Applications in Drug Development & Synthesis. Leap Chem.
  • Processes for the preparation of paliperidone.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • A process for the preparation of antipsychotic risperidone.
  • Synthesis of related substances of antipsychotic drug Risperidone. (2021).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes and Protocols for the Synthesis of Piperidine-Fused Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of piperidine-fused pyrimidine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a robust and efficient two-stage synthetic strategy commencing from the readily available starting material, Ethyl 4-piperidinecarboxylate. The core of this strategy revolves around the versatile Gewald three-component reaction to construct a key intermediate, a 2-aminothiophene fused to the piperidine ring, which is subsequently cyclized to afford the target thieno[2,3-d]pyrimidine system. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield outcomes.

Introduction and Strategic Overview

Fused pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including kinase inhibitors, anticancer agents, and antivirals.[1][2] The incorporation of a piperidine moiety into this framework is a widely employed strategy in medicinal chemistry to enhance physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a vector for exploring structure-activity relationships (SAR).

The synthetic approach detailed herein leverages the efficiency of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, thereby minimizing waste and improving operational efficiency.[3][4] Our strategy begins with the functionalization of this compound to a key intermediate, N-Benzyl-4-piperidone. This cyclic ketone then serves as the cornerstone for a Gewald three-component reaction, a reliable method for synthesizing polysubstituted 2-aminothiophenes.[5][6] The resulting 2-aminothiophene, already fused to the piperidine core, is an ideal precursor for the final annulation of the pyrimidine ring.

This modular approach provides a clear and adaptable pathway to a diverse library of piperidine-fused thieno[2,3-d]pyrimidines, valuable scaffolds for further elaboration in drug discovery programs.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: preparation of the key cyclic ketone intermediate and its subsequent conversion into the target fused-pyrimidine system via a multicomponent reaction and cyclization sequence.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Fused-Pyrimidine Synthesis A This compound B N-Benzylation A->B  Benzyl Bromide,  K2CO3, Acetonitrile C N-Benzyl-4-piperidone (Key Intermediate) B->C D Gewald 3-Component Reaction C->D  + Ethyl Cyanoacetate  + Sulfur, Morpholine E Piperidine-fused 2-Aminothiophene D->E F Pyrimidine Ring Annulation E->F  Formamide or  Urea/Thiourea G Final Product: Piperidino[4,5-b]thieno[2,3-d]pyrimidine F->G

Caption: Overall two-stage synthetic workflow.

Mechanistic Insights and Rationale (E-E-A-T)

The Gewald Three-Component Reaction: A Pillar of Efficiency

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[6] Its selection for this protocol is predicated on its operational simplicity, use of readily available starting materials, and the high degree of substitution it introduces in a single, convergent step. The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur, catalyzed by a base, typically a secondary amine like morpholine or piperidine.[7][8]

The mechanism proceeds through three key phases:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (N-Benzyl-4-piperidone) and the active methylene compound (ethyl cyanoacetate).[6] The piperidinium borate catalyst, for instance, acts as a conjugate acid-base pair, where the base abstracts a proton from the α-cyanoester, and the acid activates the ketone's carbonyl group.[7] This forms a vinylidene-bis-nitrile intermediate.

  • Sulfur Addition: Elemental sulfur (S₈) reacts with the intermediate. The precise mechanism is complex, but it is believed to involve the nucleophilic attack of the enolate onto the sulfur ring, followed by ring-opening to form a thiolate.

  • Cyclization and Tautomerization: The intermediate thiolate then undergoes an intramolecular cyclization by attacking the nitrile group. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene product.[6]

G cluster_mech Gewald Reaction Mechanism Ketone N-Benzyl-4-piperidone Intermediate1 Knoevenagel Adduct (Vinylidene-bis-nitrile) Ketone->Intermediate1 Knoevenagel Condensation Cyanoester Ethyl Cyanoacetate Cyanoester->Intermediate1 Knoevenagel Condensation Base Base (e.g., Morpholine) Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Sulfur Sulfur (S8) Product 2-Aminothiophene Derivative Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Pyrimidine Ring Annulation

The 2-aminothiophene intermediate produced by the Gewald reaction is perfectly primed for the construction of the fused pyrimidine ring. The ortho-amino and ester groups allow for cyclocondensation with various C1 or N-C-N synthons. For example, heating the 2-aminothiophene with formamide or formic acid leads to the formation of a thieno[2,3-d]pyrimidin-4-one.[9] Alternatively, reaction with urea or thiourea can be used to install an amino group at the 4-position of the pyrimidine ring. This modularity is a key advantage, allowing for diverse functionalization of the final heterocyclic system.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-Benzyl-4-piperidone (Intermediate)

This protocol outlines a standard N-alkylation procedure. While N-Benzyl-4-piperidone is commercially available, this provides a method from a more fundamental starting material. For the purposes of the subsequent reaction, using commercially procured N-Benzyl-4-piperidone is recommended to ensure high purity.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0157.21(Specify Amount)
Benzyl Bromide1.1171.04(Calculate)
Potassium Carbonate (K₂CO₃)2.0138.21(Calculate)
Acetonitrile (CH₃CN)-41.05(Specify Volume)

Procedure:

  • To a round-bottom flask charged with this compound and anhydrous potassium carbonate, add dry acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-benzylated ester.

  • Note: The ester would then typically be hydrolyzed and decarboxylated to yield the ketone. However, to streamline the process, we will proceed from commercially available N-Benzyl-4-piperidone for the next step.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4-benzyl-4,5,6,7-tetrahydro-1H-thieno[2,3-c]pyridine-3-carboxylate

This protocol is adapted from established procedures for the Gewald reaction using N-substituted piperidones.[7]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Benzyl-4-piperidone1.0189.261.89 g (10 mmol)
Ethyl Cyanoacetate1.0113.121.13 g (10 mmol)
Sulfur (elemental)1.032.070.32 g (10 mmol)
Morpholine1.187.120.96 g (11 mmol)
Ethanol (EtOH)-46.0720 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-Benzyl-4-piperidone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Add morpholine (11 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) with stirring. The reaction is typically complete within 2-4 hours. Monitor progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the desired 2-aminothiophene derivative. The product can be further purified by recrystallization from ethanol if necessary.

  • Expected Outcome: A pale yellow or off-white solid. Yields typically range from 60-80%.

Protocol 3: Annulation to 5-Benzyl-2-amino-5,6,7,8-tetrahydro-3H-pyrimido[4',5':4,5]thieno[2,3-d]pyrimidin-4-one

This protocol describes the final cyclization step to form the fused pyrimidine ring.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Aminothiophene Intermediate1.0(Calculate)(e.g., 5 mmol)
Urea5.060.06(Calculate)
N,N-Dimethylformamide (DMF)-73.09(Specify Volume)

Procedure:

  • Combine the 2-aminothiophene intermediate from Protocol 2 and urea in a round-bottom flask.

  • Add DMF to dissolve the reactants.

  • Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography or recrystallization.

  • Expected Outcome: A solid product, with yields depending on the specific substrate and conditions.

Conclusion

The synthetic pathways detailed in this guide offer a reliable and versatile approach to piperidine-fused thieno[2,3-d]pyrimidines starting from this compound. By capitalizing on the efficiency of the Gewald multicomponent reaction, complex and medicinally relevant scaffolds can be assembled in a straightforward manner. The protocols provided are designed to be robust and adaptable, serving as a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Tenti, G., Ramos, M. T., & Caballero, J. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. [Link]
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]
  • Kharitonov, D. S., Mikhailov, A. S., & Bakulina, O. Y. (2022).
  • Wikipedia. (n.d.). Biginelli reaction. [Link]
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]
  • Ito, K., & Maruyama, J. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2004). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 45(34), 6481-6484. [Link]
  • R, R., & P, K. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(5), 1-13. [Link]
  • de la Torre, A. F., & Fajardo, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245-262. [Link]
  • Pal, M., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(1), 143-156. [Link]
  • Dyachenko, V. D., & Dyachenko, I. V. (2003). A New Synthesis of Biginelli Compounds. Chemistry of Heterocyclic Compounds, 39(11), 1459-1464. [Link]
  • Hassan, G. S., et al. (2021).
  • Fadda, A. A., et al. (2012). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 49(6), 1332-1341. [Link]
  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
  • Wikipedia. (n.d.). Gewald reaction. [Link]
  • Peruncheralathan, S., & Ila, H. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Peruncheralathan-Ila/5e638d1736b0c15927c3e566e14a1e9447e11f1f]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Peruncheralathan-Ila/5e638d1736b0c15927c3e566e14a1e9447e11f1f)
  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Gu, Z., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]
  • Głowacka, I. E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5208. [Link]
  • Gu, Z., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]
  • Frolova, L. V., et al. (2011). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Chemistry of Heterocyclic Compounds, 47(7), 875-881. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 4-piperidinecarboxylate in the Development of GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for Type 2 Diabetes (T2D) and related metabolic disorders due to its unique dual-action mechanism in promoting glucose homeostasis.[1][2][3][4] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][5][6][7] This glucose-dependent activity mitigates the risk of hypoglycemia, a significant side effect of many existing anti-diabetic therapies.[1] The piperidine scaffold is a privileged structure in the design of potent GPR119 agonists.[2][8][9] This guide provides an in-depth exploration of Ethyl 4-piperidinecarboxylate, a versatile and commercially available building block, as a foundational element in the synthesis and evaluation of novel GPR119 agonists.[10][11][12][13][14] We detail synthetic strategies, in vitro characterization protocols, and in vivo evaluation methods to guide researchers from initial compound synthesis to preclinical proof-of-concept.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

GPR119 is a Class A GPCR that couples primarily to the stimulatory G-protein, Gαs.[2][15] Agonist binding initiates a downstream signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][6]

Mechanism of Action:

  • In Pancreatic β-Cells: Increased cAMP levels potentiate GSIS, leading to enhanced insulin release only in the presence of elevated blood glucose.[5][15]

  • In Intestinal L-Cells: The same cAMP elevation triggers the secretion of incretin hormones, primarily GLP-1 and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] These hormones then act on the pancreas to further amplify glucose-dependent insulin secretion.[15]

This dual mechanism makes GPR119 an attractive target, as its agonists can improve glycemic control through both direct and indirect pathways.[5]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates Agonist GPR119 Agonist Agonist->GPR119 Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin or GLP-1 Secretion) PKA->Response Leads to

Caption: GPR119 signaling cascade upon agonist binding.

This compound: A Cornerstone for GPR119 Agonist Synthesis

Structure-activity relationship (SAR) studies have consistently shown that an N-capped piperidine motif is a key pharmacophoric element for potent GPR119 agonism.[2] this compound provides an ideal and cost-effective starting point for introducing this core structure. Its two reactive handles—the secondary amine and the ethyl ester—allow for sequential and directed modifications to build molecular complexity.

Application Note 1: General Synthetic Strategy

The core strategy involves a two-step diversification process. First, the piperidine nitrogen is functionalized, often with a heteroaromatic system. Second, the ethyl ester is converted into other functional groups (e.g., amides, oxadiazoles) to interact with other regions of the GPR119 binding pocket.[16][17]

Synthesis_Workflow Start This compound Step1 Step 1: N-Functionalization (e.g., Buchwald-Hartwig or SNAr with a heteroaryl halide) Start->Step1 Intermediate1 N-Substituted Piperidine Ester Step1->Intermediate1 Step2 Step 2: Ester Modification (e.g., Saponification followed by Amide Coupling or conversion to Oxadiazole) Intermediate1->Step2 Final Final GPR119 Agonist Step2->Final

Caption: General synthetic workflow for GPR119 agonists.
Protocol 1: Exemplar Two-Step Synthesis of a GPR119 Agonist Core

This protocol is a generalized representation. Researchers must adapt conditions based on the specific reactivity of their chosen substrates.

Part A: N-Arylation of this compound

  • To a solution of this compound (1.0 eq) and a suitable heteroaryl chloride (e.g., 2-chloro-5-nitropyrimidine, 1.1 eq) in a polar aprotic solvent like DMF or NMP, add a non-nucleophilic base such as DIPEA or K₂CO₃ (2.5 eq).

  • Heat the reaction mixture at 80-120 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the N-arylated piperidine intermediate.

Part B: Conversion to an Amide Derivative

  • Hydrolyze the ethyl ester of the N-arylated intermediate using LiOH or NaOH (1.5 eq) in a mixture of THF/water at room temperature for 2-6 hours.

  • Acidify the mixture with 1N HCl to pH ~3-4 and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to obtain the acid.

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir for 15 minutes, then add the desired amine (1.1 eq).

  • Continue stirring at room temperature for 6-18 hours, monitoring for completion.

  • Perform an aqueous workup as described in Part A, step 3.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro Evaluation: Quantifying Agonist Potency and Efficacy

The primary goal of in vitro testing is to determine the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of newly synthesized compounds. As GPR119 activation leads to cAMP production, a cAMP accumulation assay is the gold standard for functional characterization.[2][5][18]

Application Note 2: High-Throughput Screening with HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for quantifying intracellular cAMP, ideal for screening compound libraries.[5][19][20]

Protocol 2: HTRF cAMP Functional Assay

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds, reference agonist (e.g., AR231453), and positive control (e.g., Forskolin).

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture: Grow HEK293-hGPR119 cells to 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in assay buffer to a concentration of ~2,000 cells/5 µL.

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer with DMSO (final DMSO concentration <0.5%). Pipette 5 µL of diluted compounds into the 384-well plate. Include wells for vehicle control (DMSO) and a reference agonist.

  • Cell Addition: Dispense 5 µL of the cell suspension into each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the HTRF detection reagents (5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate, prepared according to the manufacturer's instructions) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm emission wavelengths.

  • Data Analysis: Calculate the 665/620 fluorescence ratio. Plot the ratio against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Table 1: Representative In Vitro Data

CompoundhGPR119 EC₅₀ (nM)% Efficacy (vs. Reference)
Reference Agonist15100%
Test Compound A2595%
Test Compound B35060%
Vehicle>10,0000%

In Vivo Validation: Assessing Glycemic Control

Promising compounds from in vitro assays must be evaluated in vivo to confirm their therapeutic potential. The oral glucose tolerance test (OGTT) is the primary assay to assess a compound's ability to improve glucose handling in a living system.[7][21][22]

Application Note 3: Oral Glucose Tolerance Test (OGTT)

The OGTT measures the body's ability to clear a glucose load from the bloodstream. An effective GPR119 agonist will lower the peak blood glucose level and reduce the total glucose excursion over time.

OGTT_Workflow cluster_prep Preparation cluster_test Testing Day cluster_analysis Data Analysis Acclimate Acclimatize Mice (1 week) Fast Fast Mice (6-16 hours) Acclimate->Fast T0 T = -30 min Administer Compound (Oral Gavage) Fast->T0 T1 T = 0 min Measure Baseline Glucose Administer Glucose Load T0->T1 T2 T = 15, 30, 60, 120 min Measure Blood Glucose T1->T2 Plot Plot Glucose vs. Time T2->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Protocol 3: OGTT in C57BL/6 Mice

Procedure:

  • Acclimatization & Fasting: Acclimatize male C57BL/6 mice for at least one week. Prior to the test, fast the animals for 6 hours with free access to water.[7]

  • Compound Administration (T = -30 min): Administer the test compound or vehicle control via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Baseline Glucose (T = 0 min): Take a baseline blood sample from the tail vein and measure glucose using a glucometer.

  • Glucose Challenge (T = 0 min): Immediately after the baseline reading, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose challenge and measure glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group (vehicle vs. treated). Calculate the area under the curve (AUC) for glucose excursion and compare the treated group to the vehicle control using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.[7]

Conclusion and Future Directions

This compound serves as an invaluable and versatile starting material for the discovery of novel GPR119 agonists. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities targeting GPR119. Successful lead compounds identified through this workflow can advance into more complex preclinical studies, including chronic dosing in diabetic animal models, pharmacokinetic profiling, and safety toxicology.[21][23] While early clinical trials for GPR119 agonists have yielded mixed results, the therapeutic hypothesis remains strong, suggesting that next-generation agonists with optimized properties may yet provide a significant benefit for patients with T2D.[24]

References

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures.
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology.
  • An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282. Benchchem.
  • What are GPR119 agonists and how do they work?
  • A categorical structure-activity relationship analysis of GPR119 ligands.
  • Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Benchchem.
  • The significance of GPR119 agonists as a future treatment for type 2 diabetes. Drug Discovery Today.
  • Activation and signaling mechanism revealed by GPR119-Gs complex structures.
  • GPR119 agonists for the potential treatment of type 2 diabetes and rel
  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology.
  • A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research. Benchchem.
  • Therapeutic application of GPR119 ligands in metabolic disorders.
  • GPR119 agonists for the treatment of type 2 diabetes.
  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evalu
  • Structures of selected GPR119 agonists under clinical development.
  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.
  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review.
  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled...
  • Ethyl 4-amino-1-piperidinecarboxyl
  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry.
  • The therapeutic potential of GPR119 agonists for type 2 diabetes.
  • GPR119 Hamster Class A Orphan GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery.
  • This compound: Applications in Drug Development & Synthesis. Acme Organics.
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters.
  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)
  • In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Molecules and Cells.
  • Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Chemical & Pharmaceutical Bulletin.
  • Ethyl 4-piperidinecarboxyl
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie.
  • Ethyl 4-piperidinecarboxyl
  • Discovery and Optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters.
  • Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure.
  • A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp. PLoS ONE.
  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology.
  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols.
  • Ethyl Isonipecot
  • Structure–activity relationship of piperidine derivatives with...
  • Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
  • Integrated Strategy for Hit-to-Lead Optimiz

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will explore the two primary synthetic routes, troubleshoot potential issues, and provide practical, field-tested advice to optimize your yield and purity.

Introduction to Synthetic Strategies

This compound is a crucial intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its synthesis is primarily achieved through two well-established methods:

  • Esterification of 4-Piperidinecarboxylic Acid (Isonipecotic Acid): This is a classic Fischer esterification where isonipecotic acid is reacted with ethanol in the presence of an acid catalyst.[1][3]

  • Catalytic Hydrogenation of Ethyl Isonicotinate: This method involves the reduction of the aromatic pyridine ring of ethyl isonicotinate to the corresponding piperidine.[4][5]

The choice between these methods often depends on the availability and cost of starting materials, required scale, and available equipment. This guide will address challenges associated with both pathways.

Troubleshooting Guide

Scenario 1: Low Yield in Esterification of 4-Piperidinecarboxylic Acid

Question: I am performing a Fischer esterification of isonipecotic acid with ethanol and an acid catalyst (e.g., H₂SO₄ or thionyl chloride), but my yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields in this esterification are a common issue and can often be attributed to several factors related to the reaction equilibrium and work-up procedure.

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you must remove the water generated during the reaction.

    • Solution:

      • Azeotropic Removal of Water: If your setup allows, using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove water as it forms.

      • Use of a Dehydrating Agent: While not always ideal with strong acids, molecular sieves can be added to the reaction mixture to sequester water.

      • Excess Reagent: Using a large excess of ethanol can also shift the equilibrium towards the product.[3]

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.[1] For a more controlled reaction, thionyl chloride can be used, as it reacts with ethanol to form HCl in situ and also consumes water.[3][6]

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Esterifications can be slow; refluxing for an extended period (e.g., 24-48 hours) is often necessary.[3][6]

  • Product Loss During Work-up: this compound has some solubility in water.[1] Significant product can be lost during the aqueous wash steps.

    • Solution:

      • Back-extraction: After the initial extraction with an organic solvent (like ethyl acetate), re-extract the aqueous layer multiple times to recover dissolved product.

      • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to reduce the amount of water in the organic phase and decrease the solubility of the product in the residual aqueous phase.

Experimental Protocol: Esterification with Thionyl Chloride [3][6]

  • Suspend isonipecotic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (2-4 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Scenario 2: Incomplete Hydrogenation of Ethyl Isonicotinate

Question: I am trying to hydrogenate ethyl isonicotinate to this compound using a heterogeneous catalyst (e.g., Pd/C or PtO₂), but the reaction is sluggish or stalls, leaving unreacted starting material. How can I drive the reaction to completion?

Answer:

The catalytic hydrogenation of a pyridine ring is often more challenging than reducing a simple alkene due to the aromatic stability of the ring and potential catalyst poisoning by the nitrogen atom.[4]

Potential Causes & Solutions:

  • Catalyst Deactivation/Poisoning: The nitrogen lone pair in both the starting material and the product can coordinate to the metal catalyst surface, inhibiting its activity.[4]

    • Solution:

      • Acidic Additives: Performing the hydrogenation in an acidic medium (e.g., acetic acid, or with the addition of HCl) protonates the nitrogen atom.[7][8] This prevents it from binding to the catalyst and facilitates the reduction of the aromatic ring.[4] Glacial acetic acid is often a suitable solvent for this purpose.[7]

      • Catalyst Choice: Platinum-based catalysts (like PtO₂, Adams' catalyst) are often more effective than palladium for pyridine hydrogenation, though they can be more expensive.[7][9] Rhodium on carbon is also a highly effective catalyst.[4]

  • Insufficient Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring requires energy to overcome.

    • Solution:

      • Increase Hydrogen Pressure: While some reductions can occur at lower pressures, pressures of 50-70 bar are often more effective for driving the reaction to completion.[7][9]

      • Increase Temperature: Modest heating (e.g., 40-60°C) can increase the reaction rate.[4] However, excessively high temperatures can sometimes lead to side reactions.

  • Poor Mass Transfer: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid mass transfer.

Table 1: Typical Hydrogenation Conditions

ParameterRecommended RangeRationale
Catalyst 5-10 mol% Pd/C, PtO₂, or Rh/CEnsures sufficient active sites for the reaction.
Solvent Ethanol, Methanol, Acetic AcidSolubilizes the substrate. Acetic acid activates the ring.
**Pressure (H₂) **5-70 barHigher pressure increases hydrogen concentration and reaction rate.
Temperature 25-60°CIncreases reaction kinetics.
Reaction Time 12-24 hoursVaries based on other parameters; monitor by GC or NMR.
Scenario 3: Formation of Side Products

Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

Answer:

The nature of the side products depends on the synthetic route chosen.

  • In the Esterification Route:

    • N-Acetylation: If acetic acid is used as a catalyst and the reaction is heated for a prolonged time, N-acetylation of the piperidine nitrogen can occur.

      • Mitigation: Use a non-acetylating acid catalyst like H₂SO₄ or HCl.

    • Dimerization: Under certain conditions, intermolecular reactions can lead to dimer formation.

      • Mitigation: Ensure proper stoichiometry and reaction conditions.

  • In the Hydrogenation Route:

    • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the presence of tetrahydropyridine intermediates.[10][11]

      • Mitigation: As discussed in Scenario 2, optimize catalyst, pressure, and reaction time to ensure complete reduction.

    • N-Alkylation: If the reaction is performed in an alcohol solvent (e.g., ethanol) at elevated temperatures, N-alkylation of the product piperidine can occur, especially with certain catalysts.

      • Mitigation: Use milder reaction temperatures. If N-alkylation is a persistent issue, consider a different solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better, esterification or hydrogenation?

A1: The "better" method depends on your specific circumstances.

  • Esterification is often preferred in a lab setting if isonipecotic acid is readily available and you want to avoid high-pressure hydrogenation equipment. It's a straightforward, classic organic reaction.

  • Hydrogenation is frequently used in industrial settings as it is more atom-economical.[4] It starts from the more readily available ethyl isonicotinate. However, it requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Q2: How can I purify the final this compound?

A2: The primary method for purification is distillation under reduced pressure .[6] this compound is a liquid with a relatively high boiling point (around 204°C at atmospheric pressure), making vacuum distillation the ideal method to purify it without decomposition.[6][12] Column chromatography can also be used for small-scale purification, but it is less practical for larger quantities.[13]

Q3: What are the recommended storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14] It is stable under normal temperatures and pressures.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow degradation over time.[14]

Q4: How do I monitor the progress of my reaction?

A4:

  • For Esterification: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic piperidine product. Staining with ninhydrin can visualize the amine.

  • For Hydrogenation: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods.[10] For NMR, you can monitor the disappearance of the aromatic proton signals from the starting material and the appearance of the aliphatic proton signals of the product.[10]

Process Flow Diagrams

Esterification Workflow

cluster_reaction Reaction cluster_workup Work-up & Purification A Isonipecotic Acid + Ethanol B Add Acid Catalyst (e.g., SOCl₂) at 0°C A->B C Reflux (24-48h) B->C D Solvent Removal (Rotovap) C->D Reaction Complete E Dissolve in EtOAc, Wash with NaHCO₃ D->E F Dry (Na₂SO₄) & Concentrate E->F G Vacuum Distillation F->G H Ethyl 4-piperidine- carboxylate G->H Pure Product

Caption: Workflow for esterification of isonipecotic acid.

Hydrogenation Workflow

cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl Isonicotinate + Solvent (e.g., AcOH) B Add Catalyst (e.g., PtO₂) A->B C Pressurize with H₂ & Heat B->C D Filter Catalyst C->D Reaction Complete E Neutralize & Extract D->E F Dry & Concentrate E->F G Vacuum Distillation F->G H Ethyl 4-piperidine- carboxylate G->H Pure Product

Caption: Workflow for catalytic hydrogenation of ethyl isonicotinate.

References

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1729-1733.
  • Ishimoto, R., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Ananikov, V. P. (2015). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. Russian Chemical Reviews, 84(9), 883-898.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • European Patent Office. (2015). EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.
  • Magritek. (2024). Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR.
  • LookChem. (n.d.). Cas 1126-09-6,this compound.
  • Johnson, B. F. G., et al. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst.
  • Ouchi, T., Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development, 18(12), 1560-1566.
  • Google Patents. (n.d.). US3192220A - Reduction of isonicotinic acid esters.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • Ley, S. V., et al. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate.
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Ivanics, T., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(5), 5550-5563.
  • Ley, S. V., et al. (2016). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ACS Figshare.
  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate: Rate and ee versus modifier....

Sources

Common side reactions in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-substituted piperidines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your synthetic routes.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Its functionalization at the nitrogen atom is a critical step in modulating pharmacological properties.[1] However, the synthesis of N-substituted piperidines is not without its challenges. This guide will explore common side reactions and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Section 1: Reductive Amination

Reductive amination is a widely used and powerful method for forming the C-N bond in N-substituted piperidines.[2][3][4] It involves the reaction of a piperidone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.[5]

Question 1: My reductive amination reaction is sluggish and gives low yields. What are the potential causes and solutions?

Several factors can contribute to a slow or low-yielding reductive amination. Let's break down the common culprits and how to address them.

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion. This is a reversible reaction and its equilibrium can be influenced by several factors.

    • pH of the reaction medium: The pH is critical. An acidic medium is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive. For most reductive aminations, a mildly acidic pH (around 5-6) is optimal. You can achieve this by adding a controlled amount of a weak acid like acetic acid.

    • Water removal: The formation of the imine generates water. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Choice of Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. The ideal reducing agent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[2]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and selectivity for iminium ions over ketones and aldehydes.[5] It is particularly effective and can be used in a one-pot procedure.[2]

    • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. However, it is toxic and requires careful handling.

    • Catalytic Hydrogenation: This method can be very effective but is sensitive to catalyst poisoning by nitrogen-containing compounds.[6] The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature) needs to be optimized.[6][7]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can sometimes be used, but they can react with the reducing agent.

    • Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious as this can also promote side reactions.

Troubleshooting Workflow for Low-Yield Reductive Amination

G start Low Yield in Reductive Amination check_imine Verify Imine/Iminium Formation (TLC, NMR) start->check_imine imine_no Imine formation is the issue. check_imine->imine_no No imine_yes Imine formation is successful. check_imine->imine_yes Yes optimize_pH Optimize pH (add weak acid, e.g., AcOH) imine_no->optimize_pH check_reducing_agent Evaluate Reducing Agent imine_yes->check_reducing_agent remove_water Remove water (Dean-Stark, drying agent) optimize_pH->remove_water remove_water->check_reducing_agent stab Using NaBH(OAc)₃? check_reducing_agent->stab catalytic_hydrog Using Catalytic Hydrogenation? check_reducing_agent->catalytic_hydrog stab_yes Consider reagent quality or stoichiometry. stab->stab_yes Yes stab_no Switch to NaBH(OAc)₃ or NaBH₃CN. stab->stab_no No optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) stab_yes->optimize_conditions stab_no->optimize_conditions catalyst_poisoning Check for catalyst poisoning. catalytic_hydrog->catalyst_poisoning Yes catalytic_hydrog->optimize_conditions No catalyst_poisoning->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low-yield reductive amination.

Question 2: I am observing the formation of a di-alkylated or tertiary amine byproduct. How can I prevent this?

This is a common issue, especially when using a primary amine as the starting material. The initially formed secondary amine product can react further with the carbonyl compound.

  • Control Stoichiometry: Use a slight excess of the amine to ensure the carbonyl compound is consumed before the secondary amine product can react further.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the carbonyl compound and the amine can help to reduce the newly formed secondary amine as soon as it is formed, minimizing its concentration and the chance for a second reaction.

  • Use a Bulky Amine: If your synthetic route allows, using a sterically hindered amine can disfavor the formation of the tertiary amine.

Section 2: N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a straightforward method for synthesizing N-substituted piperidines.[5] However, it can be prone to side reactions.

Question 3: My N-alkylation reaction is producing a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

Over-alkylation to form the quaternary ammonium salt is a frequent problem.[5][8]

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkyl halide. This ensures that the alkyl halide is the limiting reagent and is consumed before it can react with the desired tertiary amine product.[8]

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly, for instance, using a syringe pump, maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[8]

  • Choice of Base: The presence of a base is often necessary to neutralize the hydrogen halide formed during the reaction. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good choice as it is less likely to compete with the piperidine as a nucleophile.[8] Using a weaker base like potassium carbonate can also be effective.[8]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are commonly used.[8]

Table 1: Comparison of Conditions for Selective N-Alkylation

ParameterCondition to Favor Mono-alkylationCondition Leading to Over-alkylation
Stoichiometry Piperidine in slight excessAlkyl halide in excess[8]
Addition of Alkyl Halide Slow, controlled addition[8]Rapid, bulk addition
Base Weak or hindered base (e.g., K₂CO₃, DIPEA)Strong, unhindered base
Temperature Lower temperatureHigher temperature

Question 4: I am observing elimination byproducts (alkenes) from my alkyl halide. What can I do to minimize this?

This is more likely to occur with secondary and tertiary alkyl halides, especially when using a strong base or high temperatures.

  • Use a Milder Base: Switch to a weaker base like sodium bicarbonate or potassium carbonate.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor substitution over elimination.

  • Choose a Better Leaving Group: For a given alkyl group, the tendency to undergo elimination is I > Br > Cl. If possible, use an alkyl chloride instead of a bromide or iodide.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for attaching a piperidine to an aryl or heteroaryl group.[9]

Question 5: My Buchwald-Hartwig amination is giving low yields or failing completely. What are the common pitfalls?

The success of a Buchwald-Hartwig reaction is highly dependent on the catalyst system and reaction conditions.

  • Catalyst Deactivation/Poisoning: The palladium catalyst can be deactivated by various species.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and stabilize the palladium catalyst.[6] Screening different ligands is often necessary.

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]

    • Substrate Impurities: Impurities in your starting materials, particularly sulfur-containing compounds, can poison the catalyst.[7] Ensure your starting materials are pure.

  • Incorrect Base: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base's solubility can also be a factor, and the choice of solvent can influence this.[10]

  • Side Reactions:

    • Hydrodehalogenation: Reduction of the aryl halide starting material can occur.[10] This can be minimized by ensuring a strictly inert atmosphere.[10]

    • Aryl Halide Homocoupling: The formation of a biaryl byproduct can compete with the desired C-N coupling.[10] Optimizing the catalyst-to-ligand ratio can help to suppress this side reaction.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl halide, the piperidine derivative, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[10]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (often 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.[10]

Section 4: Purification

Question 6: I am having difficulty purifying my N-substituted piperidine. What are some common strategies?

The basicity of the piperidine nitrogen can sometimes complicate purification.

  • Acid-Base Extraction: You can often purify your product by taking advantage of its basicity. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method. However, the basic nitrogen can sometimes interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.

    • Alumina Chromatography: Using basic or neutral alumina can be a good alternative to silica gel for basic compounds.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization can be a very effective purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may be easier to crystallize and purify. The free base can then be regenerated.

Conclusion

The synthesis of N-substituted piperidines is a rich and diverse field of organic chemistry. While side reactions and experimental challenges are common, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms, can lead to successful outcomes. This guide provides a starting point for addressing some of the most frequently encountered issues. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is always recommended.

References

  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • Nevado, C., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Knight, D. W., et al. (n.d.). Reverse Cope eliminations. Pyrrolidine and piperidine N-oxides by intramolecular addition of N,N-disubstituted hydroxylamines to unactivated double bonds. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.
  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
  • Matassini, C., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Reddit. (2024, October 24). Reductive amination of piperazine.
  • Reddit. (2022, July 12). intramolecular cope elimination of piperidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ResearchGate. (n.d.). The reductive amination reaction.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PubMed. (2014, April 7). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers.
  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
  • Organic Letters - ACS Publications. (2016, November 28). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines.
  • Journal of the Chemical Society C - RSC Publishing. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones.
  • Google Patents. (n.d.). Process for purifying piperidine.
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Gassama, A., & Diatta, A. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.

Sources

Technical Support Center: Optimization of Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidines via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your experimental conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results. Our approach is grounded in mechanistic principles and field-proven experience to provide you with a robust, self-validating framework for your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the reductive amination process for piperidine synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in reductive amination can be attributed to several factors, primarily revolving around the equilibrium of imine/iminium ion formation and the efficacy of the reduction step.

Causality & Explanation: The reaction proceeds in two main stages: (1) the formation of an imine or iminium ion from the carbonyl compound (e.g., a piperidone or a suitable dicarbonyl precursor) and the amine, and (2) the reduction of this intermediate.[1] The first step is a reversible equilibrium.[1] If the imine/iminium ion concentration is low, the overall reaction rate will be slow, and competing side reactions, such as the reduction of the starting carbonyl, can dominate.[2]

Troubleshooting Workflow:

G start Low Yield Observed check_imine Step 1: Verify Imine/Iminium Formation start->check_imine check_reductant Step 2: Evaluate Reducing Agent start->check_reductant check_sterics Step 3: Assess Steric Hindrance start->check_sterics imine_issue Problem: Incomplete Imine Formation check_imine->imine_issue If TLC/LC-MS shows starting material solution_water Solution: Remove Water (Molecular Sieves, Azeotropic Distillation) imine_issue->solution_water solution_ph Solution: Optimize pH (Typically 4-6) (Use mild acid catalyst like AcOH) imine_issue->solution_ph reductant_issue Problem: Carbonyl Reduction or Reagent Inactivity check_reductant->reductant_issue If alcohol byproduct is observed solution_stab Solution: Use a Milder, Selective Reductant (e.g., NaBH(OAc)₃) reductant_issue->solution_stab solution_reagent_quality Solution: Check Reagent Quality & Stoichiometry reductant_issue->solution_reagent_quality sterics_issue Problem: Sterically Hindered Substrates check_sterics->sterics_issue If substrates are bulky solution_lewis_acid Solution: Use Lewis Acid Catalyst (e.g., Ti(OiPr)₄) sterics_issue->solution_lewis_acid solution_conditions Solution: Increase Reaction Time/Temperature sterics_issue->solution_conditions

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Protocols & Insights:

  • Promote Imine Formation:

    • Water Removal: The formation of the imine intermediate releases water. According to Le Chatelier's principle, removing this water will shift the equilibrium toward the product. Add activated 4Å molecular sieves to the reaction mixture.

    • pH Control: Imine formation is typically catalyzed by mild acid.[3] The optimal pH is usually between 4 and 6.[2] A common practice is to add a catalytic amount of acetic acid.[4][5] Be cautious, as strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Select the Right Reducing Agent:

    • A common mistake is using a reducing agent that is too powerful, like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone before it forms an imine.[2][6]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for many applications.[4][7] It is a mild and selective reducing agent that is particularly effective at reducing iminium ions much faster than ketones or aldehydes, allowing for a one-pot procedure.[7][8]

    • Sodium cyanoborohydride (NaBH₃CN) is another selective option, but it is highly toxic.[6] STAB is generally preferred as it avoids the generation of cyanide waste.[5][6]

Q2: I'm observing significant side products, such as a dialkylated amine or an alcohol from my starting carbonyl. How can I suppress these?

Side product formation is a classic chemoselectivity challenge in reductive amination.

Causality & Explanation:

  • Over-alkylation: This occurs when the product, a secondary amine, is more nucleophilic than the primary amine starting material. It can then compete for the carbonyl compound, leading to the formation of an undesired tertiary amine.[2][6]

  • Alcohol Formation: As mentioned in Q1, this happens when the reducing agent reduces the starting carbonyl compound faster than the iminium ion intermediate.[2]

Strategies for Minimizing Side Products:

  • Control Stoichiometry: Use a 1:1 ratio of the amine and carbonyl substrates. A slight excess of the carbonyl compound can sometimes help ensure the primary amine is fully consumed.[2]

  • Stepwise Procedure: For particularly problematic cases of over-alkylation, a two-step, one-pot approach is effective.

    • First, mix the amine and carbonyl in a suitable solvent (like methanol or dichloroethane) and allow the imine to form completely (monitor by TLC or LC-MS). This may take 1-3 hours.[4]

    • Once imine formation is complete, add the reducing agent (e.g., NaBH₄ or STAB).[4][6] This spatial and temporal separation of the two key steps can significantly improve selectivity.

  • Reagent Selection: The choice of reducing agent is paramount.

Reducing AgentSelectivity ProfileCommon Issues & Considerations
Sodium Borohydride (NaBH₄) LowReduces aldehydes and ketones rapidly. Best used in a stepwise procedure after imine formation is complete.[2][6]
Sodium Cyanoborohydride (NaBH₃CN) HighSelectively reduces imines/iminium ions at pH 6-7. Highly toxic and generates cyanide waste.[5][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighMildly reactive towards carbonyls, highly reactive towards iminium ions. Ideal for one-pot reactions.[4][7] Sensitive to protic solvents like methanol.[8][9]
Catalytic Hydrogenation (H₂/Pd, Pt, etc.) HighA green chemistry approach.[1] Can be sensitive to catalyst poisoning and may require higher pressures for some substrates.[10]
Q3: My reaction is not working with a sterically hindered ketone or amine. What adjustments should I make?

Steric hindrance can dramatically slow down both the imine formation and the subsequent reduction.[11]

Causality & Explanation: Large, bulky groups on either the ketone or the amine can prevent the nucleophilic attack required to form the hemiaminal intermediate.[12] This makes the formation of the iminium ion intermediate very difficult and often the rate-limiting step.[11]

Optimization Strategies:

  • Lewis Acid Catalysis: Use a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for attack by the weakly nucleophilic or hindered amine.[6][13]

  • Harsher Conditions:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers.

    • Prolonged Reaction Time: Sterically hindered reactions may require significantly longer reaction times, from 24 to 48 hours. Monitor progress carefully to avoid decomposition.[11]

  • Alternative Methods: For extremely challenging substrates, consider alternative synthetic routes like the Leuckart reaction, which uses formic acid or formamides and is often successful for hindered systems.[14]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for reductive amination?

A: 1,2-Dichloroethane (DCE) is a widely preferred solvent, especially when using sodium triacetoxyborohydride (STAB).[4][7] Tetrahydrofuran (THF) and acetonitrile are also commonly used.[4][7] While methanol is excellent for imine formation, STAB can decompose in it; therefore, if using methanol, a stepwise procedure is recommended.[4][8]

Q: Do I need to protect the piperidine nitrogen?

A: If your synthesis involves reagents that can react with a basic secondary amine, it is highly advisable to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[10] This prevents unwanted side reactions. The protecting group can be removed in a later step.[10]

Q: How can I synthesize a piperidine from a pyridine?

A: The reduction of a pyridine ring is a common and effective method to produce the piperidine core.[15]

  • Catalytic Hydrogenation: This is the most direct method. Catalysts like Rhodium on carbon (Rh/C) are often more effective than Palladium for reducing the aromatic pyridine ring.[10] Conditions typically involve elevated hydrogen pressure (30-80 bar) and temperature (60-80 °C).[10]

  • Reductive Transamination: A newer method involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid, which allows for the synthesis of N-aryl piperidines from pyridine derivatives.[16][17]

G cluster_0 Pyridine to Piperidine Workflow Pyridine Pyridine Derivative Hydrogenation Catalytic Hydrogenation (e.g., H₂, Rh/C, high P, T) Pyridine->Hydrogenation Piperidine Substituted Piperidine Hydrogenation->Piperidine

Caption: General workflow for piperidine synthesis from pyridines.

Q: My product is difficult to purify. Any suggestions?

A: Amine products can sometimes be challenging to purify via standard silica gel chromatography due to tailing.

  • Acid-Base Extraction: Utilize the basic nature of the piperidine product. Perform an aqueous workup, acidify the aqueous layer to protonate your product (making it water-soluble and leaving non-basic impurities in the organic layer), wash the aqueous layer with an organic solvent, and then basify the aqueous layer to deprotonate your product and extract it back into an organic solvent.

  • Chromatography Additives: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent during column chromatography to reduce tailing.

  • Salt Formation: If the product is a solid, consider purifying it by crystallization of its hydrochloride or other suitable salt.[9]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Wikipedia. (n.d.). Reductive amination.
  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]
  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]
  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction.
  • DTIC. (2025). Piperidine Synthesis. [Link]
  • Figshare. (2024). Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. [Link]
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
  • Myers, A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Reddit. (2017).
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • YouTube. (2024).
  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]
  • MDPI. (n.d.).
  • PubMed. (2016).
  • ResearchGate. (n.d.). Reductive amination and amide synthesis.
  • ResearchGate. (n.d.). Interception of enamine intermediates in reductive functionalization of lactams by sodium hydride: Synthesis of 2-cyano-3-iodo piperidines and pyrrolidines.
  • Reddit. (2024).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • PubMed Central. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
  • ACS Publications. (n.d.).

Sources

Preventing dimerization during alkylation of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of ethyl 4-piperidinecarboxylate is a fundamental transformation in medicinal chemistry and drug development, serving as a key step in the synthesis of a vast range of pharmaceutical compounds.[1][2][3] While seemingly straightforward, this reaction is frequently plagued by the formation of high molecular weight byproducts, significantly reducing the yield and complicating purification. This guide provides in-depth troubleshooting advice and optimized protocols to address the most common side reaction: dimerization and over-alkylation.

Section 1: Understanding the Core Problem
Q1: I'm observing a significant amount of a high molecular weight, polar byproduct in my reaction. What is it and how is it formed?

A1: The most common high molecular weight byproduct is not a simple dimer but is typically initiated by an over-alkylation event. The N-alkylation of a secondary amine (your starting material) produces a tertiary amine. This tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine it was formed from.[4] This increased reactivity makes it susceptible to a second alkylation, forming a quaternary ammonium salt.

This quaternary salt is highly polar and can sometimes act as an alkylating agent itself, reacting with another molecule of the starting this compound to form a complex dimeric structure. This multi-step process is a classic challenge in amine alkylations.[4][5]

The competing reaction pathways are illustrated below:

G cluster_start Reactants cluster_desired Desired Pathway cluster_side Side Reaction Pathway A This compound (Secondary Amine) B Alkylating Agent (R-X) C Desired Product (Tertiary Amine) A->C  1. N-Alkylation (SN2) (Desired) E Dimeric Byproduct D Quaternary Ammonium Salt (Over-alkylation Product) C->D  2. Second N-Alkylation (Product is more nucleophilic!) D->E  3. Reaction with another starting amine molecule

Caption: Competing pathways in the N-alkylation of secondary amines.

Section 2: Troubleshooting Guide
Q2: My TLC/LC-MS shows a large spot at the baseline and very little product, even though I used a 1:1 stoichiometry. What is the first thing I should change?

A2: This is a classic sign of rapid over-alkylation. When the reaction is fast, even a stoichiometric amount of the alkylating agent can be consumed by the newly formed, highly reactive tertiary amine product before all the starting material has reacted.

Immediate Corrective Action: Control the Concentration of the Alkylating Agent.

The single most effective technique to prevent this is to add the alkylating agent slowly to the reaction mixture over an extended period (e.g., 1-4 hours) using a syringe pump.[6][7] This maintains a very low instantaneous concentration of the electrophile, ensuring it is statistically much more likely to react with the abundant starting secondary amine rather than the small amount of tertiary amine product present at any given time.

If a syringe pump is unavailable, add the alkylating agent in small portions (e.g., 10-20 additions) over the same time period.

Q3: I've implemented slow addition, but I'm still getting byproducts. What other reaction parameters can I optimize?

A3: If slow addition alone is not sufficient, a systematic optimization of the base, solvent, and temperature is necessary. These factors are interconnected and control the delicate balance between the desired reaction and side reactions.[8]

  • Base Selection: The base neutralizes the acid (HX) byproduct, which would otherwise protonate and deactivate the starting amine.[7] However, its strength is critical.

    • Problem: A very strong base (e.g., NaH) can deprotonate the amine to a significant degree, dramatically increasing its nucleophilicity and accelerating the rate of both the desired reaction and the undesired over-alkylation.[9]

    • Solution: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃).[5][6] These are sufficiently basic to scavenge the acid byproduct but do not hyper-activate the amine, leading to a more controlled reaction.

  • Solvent Choice: The solvent affects the solubility of reactants and the rate of the Sₙ2 reaction.

    • Recommendation: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally the best choices. They effectively solvate the transition state, promoting the Sₙ2 reaction without interfering.[6][8] Avoid protic solvents (like ethanol) which can interfere with the alkylation.

  • Temperature Control: Higher temperatures increase the rate of all reactions, often favoring the side reaction.

    • Solution: Try running the reaction at a lower temperature. Start at room temperature. If byproducts still form, cool the reaction to 0 °C before and during the slow addition of the alkylating agent.

Section 3: Proactive Prevention & FAQs
Q4: How does the reactivity of my alkylating agent (R-X) affect the risk of dimerization?

A4: The reactivity of the alkylating agent is a critical factor. The propensity for over-alkylation directly correlates with the leaving group's ability, following the trend: I > Br > Cl > OTs .[6]

  • For highly reactive agents (alkyl iodides, benzyl bromide): It is imperative to use the full suite of preventative measures: slow addition, a mild base (K₂CO₃), a polar aprotic solvent (MeCN), and potentially lower temperatures (0 °C to RT).

  • For less reactive agents (alkyl chlorides): You may need to increase the temperature (e.g., 50-70 °C) to achieve a reasonable reaction rate.[7] In this case, slow addition remains crucial to prevent byproduct formation as the desired product begins to accumulate.

Q5: Is it ever a good idea to use an excess of the starting amine?

A5: Yes, using a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) can be beneficial.[6] This statistically increases the chance that the alkylating agent will encounter a molecule of starting material rather than the product. However, this strategy has drawbacks:

  • It is less atom-economical.[5]

  • It complicates purification, as you must remove the unreacted starting material.

Therefore, this technique is best used in combination with other control methods, not as the sole solution. Controlled addition of the alkylating agent is generally a more efficient and scalable strategy.

Section 4: Data Summary & Condition Comparison

The following table provides an illustrative summary of expected outcomes based on different reaction conditions.

Condition Base Solvent Addition Temp. Expected Product Yield (%) Expected Byproduct (%) Comments & Rationale
1 (Poor)NaHTHFAll at onceRT< 20%> 70%Hyper-activated amine leads to rapid, uncontrolled over-alkylation.[9]
2 (Moderate)Et₃NDCMAll at onceRT40-60%20-40%Common conditions, but still prone to significant over-alkylation due to bolus addition.
3 (Good)K₂CO₃MeCNAll at onceRT60-75%15-25%A milder base improves control, but bolus addition still allows for byproduct formation.[5][7]
4 (Optimal) K₂CO₃ MeCN Slow RT > 90% < 5% The combination of a mild base and slow addition provides the highest selectivity and yield by minimizing the concentration of both the reactive nucleophile and the electrophile.[6][7]
Section 5: Optimized Experimental Protocols
Protocol A: Optimized General N-Alkylation

This protocol is recommended for standard alkyl bromides and chlorides.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (MeCN, ~0.1 M concentration).

  • Reagent Preparation: In a separate flask or syringe, prepare a solution of the alkylating agent (1.05 equiv.) in anhydrous MeCN.

  • Slow Addition: Using a syringe pump, add the alkylating agent solution to the stirred piperidine suspension over 2 hours at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-16 hours).

  • Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol B: N-Alkylation with Highly Reactive Electrophiles (e.g., MeI, BnBr)

This protocol is designed to exert maximum control over the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (MeCN, ~0.1 M).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Reagent Preparation: Prepare a dilute solution of the highly reactive alkylating agent (1.0 equiv.) in anhydrous MeCN.

  • Slow Addition: Using a syringe pump, add the alkylating agent solution to the cold, stirred piperidine suspension over 4 hours.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol A.

Section 6: Troubleshooting Workflow

If you encounter issues with byproduct formation, follow this decision tree to diagnose and solve the problem.

G start High MW Byproduct or Low Yield Observed q1 Are you using slow addition (e.g., syringe pump)? start->q1 a1_no Implement Slow Addition of Alkylating Agent (See Protocol A) q1->a1_no No a1_yes What base are you using? q1->a1_yes Yes end Reaction Optimized a1_no->end q2_strong Strong Base (NaH, LDA, etc.) a1_yes->q2_strong q2_ok Mild Base (K2CO3, DIPEA, etc.) a1_yes->q2_ok a2 Switch to a Milder Base (e.g., K2CO3, NaHCO3). Strong bases hyper-activate the amine. q2_strong->a2 q3 What is the reaction temperature? q2_ok->q3 a2->end q3_high Elevated Temperature q3->q3_high q3_ok Room Temp or Below q3->q3_ok a3 Lower Temperature to 0°C during addition, then allow to warm to RT. q3_high->a3 q3_ok->end a3->end

Caption: A workflow for troubleshooting dimerization in N-alkylation.

References
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.
  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Wordpress.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table].
  • National Institutes of Health (NIH). (n.d.). This compound. PubChem.

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling with Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields when using piperidine-containing substrates. The unique electronic and steric properties of piperidine moieties can introduce specific obstacles not always seen with simpler aryl or alkyl partners. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and solve common problems.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section targets the most common failure modes observed in the lab. Each question addresses a specific symptom, explains the underlying chemical principles, and provides a logical sequence of steps to resolve the issue.

Q1: My reaction has a low yield (<30%), and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix it?

This is one of the most frequent issues and typically points to a problem with the catalytic cycle's efficiency. The primary culprits are often related to the catalyst, ligand, or base.

Potential Cause 1: Inefficient Oxidative Addition or Reductive Elimination. The first and last steps of the catalytic cycle are critical. If the palladium(0) catalyst does not efficiently add to your aryl/heteroaryl halide, or if the final palladium(II) intermediate does not readily eliminate the product, the cycle will stall.

  • Solution: Re-evaluate Your Catalyst and Ligand System. The nitrogen atom of the piperidine ring, even when protected, can coordinate to the palladium center, inhibiting catalytic activity.[1][2] To overcome this, sterically bulky and electron-rich phosphine ligands are often required. These ligands promote both the oxidative addition and the crucial reductive elimination step.[3]

    • Actionable Steps:

      • Switch to a more robust ligand such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[4][5]

      • Consider using a pre-formed palladium pre-catalyst (e.g., XPhos-Pd-G3). These are often more stable and generate the active Pd(0) species more cleanly than using separate Pd(OAc)₂ or Pd₂(dba)₃ and ligand sources.[1][6]

      • Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) to see if the reaction proceeds.

Potential Cause 2: Insufficiently Active Base or Poor Solubility. The base plays a crucial role in the transmetalation step by activating the organoboron species.[7][8] If the base is too weak, not soluble enough in the reaction media, or sterically hindered, this step becomes rate-limiting.

  • Solution: Optimize the Base and Solvent System.

    • Actionable Steps:

      • Switch to a stronger, more soluble base. Aqueous solutions of K₃PO₄ or K₂CO₃ are common starting points.[9] For particularly stubborn couplings, Cs₂CO₃ can be highly effective due to its higher basicity and solubility.[10]

      • Ensure adequate solvent polarity. While THF and Dioxane are common, sometimes a more polar solvent like DMF can help solubilize the base and ionic intermediates, though it must be rigorously anhydrous.[10]

      • Consider a biphasic system (e.g., Toluene/Water or Dioxane/Water) which can be very effective, especially with inorganic bases.[9][10]

Potential Cause 3: Insufficient Reaction Temperature. Like most chemical reactions, Suzuki-Miyaura couplings are temperature-dependent. Some sterically hindered or electronically deactivated substrates require more thermal energy to overcome activation barriers.

  • Solution: Increase the Reaction Temperature.

    • Actionable Steps:

      • If you are running the reaction at 60-80 °C, try increasing the temperature to 100-110 °C, especially if using a high-boiling solvent like dioxane or DMF.[10][11]

      • If your equipment allows, microwave irradiation can often accelerate sluggish reactions dramatically and improve yields.[9]

Troubleshooting Workflow for Low Conversion

Here is a decision tree to guide your optimization process when faced with incomplete conversion.

G start Low Yield & High Starting Material cat_ligand Optimize Catalyst & Ligand start->cat_ligand Is catalyst system robust? (e.g., Buchwald ligand) base_solvent Optimize Base & Solvent cat_ligand->base_solvent Still low conversion. Is base strong/soluble enough? sub_cat Action: Switch to Pd-G3 precatalyst with XPhos/SPhos. cat_ligand->sub_cat temp Increase Temperature base_solvent->temp Still low conversion. Is reaction at reflux? sub_base Action: Switch to K3PO4 or Cs2CO3. Consider Dioxane/H2O. base_solvent->sub_base sub_temp Action: Increase to 100-110 °C or use microwave. temp->sub_temp

Caption: A workflow for troubleshooting low conversion rates.

Q2: My primary side product is from protodeboronation of my piperidine boronic acid/ester. Why is this happening and how can I minimize it?

Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[12] This is a particularly prevalent side reaction with electron-rich heteroaromatic boronic acids and their derivatives, like those of piperidine, especially under basic aqueous conditions.[12][13]

Potential Cause 1: Use of Boronic Acid Instead of an Ester. Boronic acids are generally more susceptible to protodeboronation than their corresponding esters.[14]

  • Solution: Use a Stabilizing Boronic Ester.

    • Actionable Steps:

      • If you are using a piperidine boronic acid, switch to its pinacol ester (a boronate ester). Pinacol esters are significantly more stable and less prone to premature decomposition.[15][16]

      • For extremely sensitive substrates, consider using an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable and designed for "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[12]

Potential Cause 2: Presence of Water and/or a Strong Hydroxide Base. Water is the proton source for this side reaction, and its rate is often accelerated by strong bases, particularly hydroxides (e.g., NaOH, KOH).[16]

  • Solution: Minimize Water and Choose a Milder Base.

    • Actionable Steps:

      • Run the reaction under anhydrous conditions. Use anhydrous solvents, flame-dried glassware, and an inert atmosphere.[16]

      • Switch to a non-hydroxide base. Anhydrous bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent choices.[16]

      • In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly in alcoholic solvents like isopropanol, as they promote the coupling while minimizing protodeboronation.[17]

Potential Cause 3: Inefficient Catalysis. If the desired Suzuki coupling is slow, the sensitive boronic ester is exposed to the basic conditions for a longer period, increasing the probability of protodeboronation.[16]

  • Solution: Accelerate the Productive Catalytic Cycle.

    • Actionable Steps:

      • Employ a highly active catalyst system (e.g., a Buchwald pre-catalyst) to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[16]

      • Ensure the reaction temperature is optimal. Sometimes, slightly lower temperatures (e.g., 60-80 °C) can favor the desired coupling over the decomposition pathway.[16][17]

Q3: I am observing a significant amount of homocoupling of my aryl halide or my piperidine boronic ester. What causes this and how can it be prevented?

Homocoupling results in the formation of biaryl products from two identical coupling partners (e.g., Ar-Ar or Piperidine-Piperidine). This side reaction consumes your starting materials and complicates purification.

Potential Cause 1: Oxygen in the Reaction Mixture. The presence of oxygen can interfere with the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species. To restart the cycle, Pd(II) can be reduced back to Pd(0) via a pathway that involves the homocoupling of two organoboron molecules.[14]

  • Solution: Rigorously Degas the Reaction Mixture.

    • Actionable Steps:

      • Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles).

      • A simpler, often sufficient method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[9][10][18]

      • Always maintain a positive pressure of inert gas throughout the reaction setup and duration.

Potential Cause 2: Use of a Pd(II) Pre-catalyst without Efficient Reduction. If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state. Sometimes this reduction process can be inefficient or can itself promote homocoupling.[14]

  • Solution: Use a Pd(0) Source or a Modern Pre-catalyst.

    • Actionable Steps:

      • Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[14] Note that Pd(PPh₃)₄ already contains a ligand, whereas Pd₂(dba)₃ requires the addition of a supporting ligand.

      • As mentioned previously, modern Buchwald-type pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, often minimizing homocoupling side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about reaction setup and component selection, providing the foundational knowledge needed to design a successful experiment from the start.

Q4: What is the generally accepted mechanism for the Suzuki-Miyaura coupling?

The catalytic cycle is understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[8][19]

  • Transmetalation: The organic moiety from the organoboron species (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which forms a more nucleophilic "ate" complex [R²-B(OR)₂(Base)]⁻.[7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][19]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q5: How do I choose the best palladium catalyst and ligand for my piperidine coupling?

There is no single "best" system, as the optimal choice depends on the specific piperidine substrate and coupling partner. However, general guidelines can be followed. For challenging substrates like N-substituted piperidines, catalyst systems known for high activity and stability are preferred.

Catalyst/Ligand SystemKey Features & Typical Use Cases
PdCl₂(dppf) A robust, versatile, and commercially available catalyst. A good first choice for general screening. Works well for many aryl bromides.[9][18]
Pd(PPh₃)₄ A classic Pd(0) catalyst. Can be effective but may be less active for hindered substrates compared to modern systems.[20][21]
Pd₂(dba)₃ + SPhos/XPhos A highly active system for coupling sterically hindered and electron-rich substrates. The bulky, electron-rich ligands accelerate reductive elimination.[1][17]
Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4). Air-stable, easy to handle, and provide reliable generation of the active catalyst. Excellent for challenging couplings and minimizing side reactions.[15]
Pd(OAc)₂ + NHC Ligands N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, sometimes outperforming phosphine ligands for specific applications.[4][5]

Q6: What factors should I consider when selecting a base?

The base is critical for activating the boronic acid/ester for transmetalation. The choice of base can significantly impact yield and side reactions.

BaseCommon FormTypical SolventKey Considerations
Potassium Carbonate (K₂CO₃) 2 M aq. solution or solidDioxane, THF, TolueneA standard, cost-effective choice. Often requires water as a co-solvent. May not be strong enough for all couplings.[9][10]
Potassium Phosphate (K₃PO₄) 1.5 M aq. solution or solidDioxane, Toluene, n-ButanolStronger than K₂CO₃. Very effective for a wide range of substrates. Good for minimizing protodeboronation when used as an anhydrous solid.[1][11][16]
Cesium Carbonate (Cs₂CO₃) SolidDioxane, THF, DMFA very strong base with good solubility in organic solvents. Often improves yields for difficult couplings but is more expensive.[10]
Cesium Fluoride (CsF) SolidIsopropanol, DioxaneA milder base. Particularly effective at minimizing protodeboronation of sensitive heteroaryl boronic esters.[17]

General Experimental Protocol

This section provides a reliable starting point for performing a Suzuki-Miyaura coupling with a piperidine boronic ester.

General Procedure for Coupling of an Aryl Bromide with a Piperidine Pinacol Boronate
  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the piperidine pinacol boronate (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[21]

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required. Add this solid to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18][21]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, ~0.1 M concentration) via syringe. If using an aqueous base, add the degassed water at this stage.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80–100 °C).[11] Stir vigorously for the intended reaction time (typically 4–24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the limiting starting material.

  • Work-Up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • D. A. Wilson et al., "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence," PubMed, 2014.
  • M. A. Düfert et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, 2015.
  • A. B. Charette et al.
  • BenchChem, "Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine," BenchChem Technical Support.
  • J. P. Morken et al.
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024.
  • V. V. Fokin et al.
  • M. Ribeiro et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," ChemistryOpen, 2014.
  • Wikipedia, "Protodeboron
  • MilliporeSigma, "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit," Sigma-Aldrich.
  • Various Authors, "Why can't I achieve good yields for this Suzuki reaction?
  • Various Authors, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • R. Dawood and A.
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.
  • Various Authors, "Optimum conditions for the Suzuki–Miyaura coupling reactiona," ResearchG
  • J. P. Morken et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, 2022.
  • BenchChem, "preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling," BenchChem Technical Support, 2025.
  • W. J. S. V. D. S. L. Mallick, "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," wwjmrd, 2016.
  • The Organic Chemist, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025.
  • M. A. Düfert et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society.
  • BenchChem, "A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid," BenchChem Technical Support, 2025.
  • K. H. Shaughnessy et al., "Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis," NIH Public Access.
  • Reddit User, "How to approach choosing reaction conditions for Suzuki?," r/Chempros, 2024.
  • A. Thakur and A. Zhang, "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides," RSC Publishing, 2012.

Sources

Technical Support Center: Stabilizing Ethyl 4-piperidinecarboxylate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability and purity of this compound during long-term storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and maintain the integrity of this critical chemical intermediate.

Introduction: The Stability Challenge of a Bifunctional Molecule

This compound is a valuable building block in pharmaceutical synthesis, prized for its bifunctional nature, containing both a secondary amine and an ethyl ester. This duality, however, also presents its primary stability challenge. The nucleophilic secondary amine can influence the reactivity of the molecule, while the ester group is susceptible to hydrolysis. Understanding and controlling the factors that contribute to degradation are paramount for reproducible experimental outcomes and the quality of downstream products. This guide will delve into the mechanisms of degradation, provide robust storage protocols, and offer detailed troubleshooting for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint over time. Is it still usable?

A slight yellowing of this compound can occur upon prolonged storage, often due to minor oxidation of the piperidine ring or the presence of trace impurities from synthesis.[1] While a pale yellow color might not significantly impact the outcome of all reactions, it is an indicator of potential degradation. We recommend performing a purity analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the level of impurities before use. For high-stakes applications like GMP synthesis, using a freshly opened or repurified batch is advisable.

Q2: I've noticed a decrease in the yield of my reaction that uses this compound as a starting material. Could this be related to its storage?

Yes, a decline in reaction yield is a common consequence of using degraded this compound. The two primary degradation pathways, hydrolysis of the ester and oxidation of the amine, lead to the formation of impurities that are unreactive in your desired transformation. Hydrolysis will produce 4-piperidinecarboxylic acid and ethanol, while oxidation can lead to various byproducts. We recommend verifying the purity of your stock before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q3: What is the white solid precipitate I'm seeing in my bottle of this compound?

The most likely identity of a white solid precipitate is 4-piperidinecarboxylic acid, the product of ester hydrolysis.[2] This is a strong indication that the compound has been exposed to moisture. The presence of this impurity can be confirmed by techniques like ¹H NMR spectroscopy. If significant precipitation is observed, the material should be repurified or discarded.

Q4: Can I store this compound in a plastic container?

The choice of container material is critical. High-density polyethylene (HDPE) and glass containers are generally recommended for storing amines and esters.[3][4] It is crucial to ensure the container has a tight-fitting cap to prevent moisture and air ingress. Avoid using plastics that may be permeable to gases or leach plasticizers. For long-term storage, amber glass bottles with a polytetrafluoroethylene (PTFE)-lined cap are an excellent choice to protect from light and ensure an inert sealing surface.

Degradation Pathways and Mechanisms

Understanding the potential chemical transformations that this compound can undergo is fundamental to preventing them. The two primary degradation pathways are hydrolysis and oxidation.

Pathway 1: Hydrolysis of the Ethyl Ester

The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[5]

  • Mechanism: In the presence of water, the carbonyl carbon of the ester is subject to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol and forming 4-piperidinecarboxylic acid. This process is accelerated in the presence of acidic or basic impurities.

G cluster_hydrolysis Ester Hydrolysis Ethyl_4_piperidinecarboxylate This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4_Piperidinecarboxylic_acid 4-Piperidinecarboxylic acid Ethanol Ethanol

Pathway 2: Oxidation of the Secondary Amine

The secondary amine of the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[1]

  • Mechanism: Oxidation of secondary amines can proceed through various radical mechanisms to form a range of products, including N-oxides, imines, and ring-opened byproducts.[6][7] The formation of colored impurities is often associated with these oxidative processes.

G cluster_oxidation Amine Oxidation Ethyl_4_piperidinecarboxylate This compound Oxidized_Products N-oxides, Imines, Ring-Opened Products

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the stability of this compound.

G Start Problem Observed: - Discoloration - Precipitation - Reduced Reaction Yield Check_Storage Review Storage Conditions: - Temperature - Atmosphere (Inert Gas) - Light Exposure - Container Seal Start->Check_Storage Purity_Analysis Perform Purity Analysis: - GC-MS for Impurity Profile - Karl Fischer for Water Content Check_Storage->Purity_Analysis Identify_Impurity Identify Major Impurities: - 4-Piperidinecarboxylic acid? - Other unexpected peaks? Purity_Analysis->Identify_Impurity Decision Decision Point: Is Purity > 98%? Identify_Impurity->Decision Use_As_Is Use As-Is (with caution for non-critical applications) Decision->Use_As_Is Yes Purify Repurify Material: - Distillation - Column Chromatography Decision->Purify No Discard Discard and Use a New Batch Decision->Discard No, and purification is not feasible Implement_CAPA Implement Corrective and Preventive Actions: - Optimize storage conditions - Purchase smaller quantities more frequently Purify->Implement_CAPA Discard->Implement_CAPA

Recommended Storage Protocols and Purity Assessment

To ensure the long-term stability of this compound, adhere to the following storage and handling protocols.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the secondary amine.[1]
Light Amber Glass BottleProtects against light-induced degradation.[8]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the ester functional group.[3]
Container Amber Glass Bottle with PTFE-lined CapProvides an inert and impermeable barrier.
Purity Assessment Protocols

This method is ideal for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library or known standards. Calculate the purity as the percentage of the main peak area relative to the total peak area.

This is a precise method for quantifying the water content in your sample.

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as a mixture of methanol and chloroform, to ensure the solubility of the sample.

  • Titer Determination: Standardize the Karl Fischer reagent with a known water standard.

  • Sample Analysis: Accurately weigh a sample of this compound and add it to the titration vessel.

  • Titration: Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the water content in percentage or parts per million (ppm). A low water content (<0.1%) is desirable for long-term stability.

References

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.
  • Garrard, A. et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Figshare. (2024).
  • ResearchGate. (n.d.).
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Benchchem. (n.d.). Proper storage and handling of m-PEG7-Amine.
  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
  • ChemicalBook. (n.d.).
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
  • Figshare. (2024).
  • Biosynth. (n.d.).
  • RJPT. (n.d.).
  • Science.gov. (n.d.).
  • ChemicalBook. (n.d.). 1-formyl-piperidine-4-carboxylic acid(84163-42-8) 1H NMR.
  • SpectraBase. (n.d.). 1-(Ethoxycarbonyl)-4-piperidinecarboxylic acid - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102.
  • BioPharm International. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2013).
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). Hydrolysing esters.
  • International Journal of Pharmaceutical Research and Applications. (2020).
  • YouTube. (2023). Hydrolysis of esters mechanism.
  • BLD Pharm. (n.d.).
  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • International Journal of Biosciences. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • ResearchGate. (n.d.). GC-MS and LC-MS/MS metabolomics revealed dynamic changes of volatile and non-volatile compounds during withering process of black tea.

Sources

Technical Support Center: Purification of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile intermediate. Here, we address common challenges encountered during its synthesis and purification, offering scientifically grounded solutions and detailed protocols to ensure the highest purity for your critical applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides a systematic approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically originate from the synthesis process, which is often a Fischer esterification of 4-piperidinecarboxylic acid with ethanol.[1][3][4] These include:

  • Unreacted 4-piperidinecarboxylic acid: An acidic impurity that is often the primary contaminant.

  • Residual Ethanol: The solvent and reactant, which is a volatile impurity.

  • N-acylated or N-alkylated byproducts: Formed by side reactions on the secondary amine of the piperidine ring.[5]

  • Residual acid catalyst or reagents: Such as thionyl chloride or sulfuric acid used to catalyze the esterification.

Q2: My crude product is a yellow or brown oil. What causes this discoloration?

A2: The discoloration is often due to the presence of high-boiling point impurities or degradation products formed during the reaction, especially if excessive heat was applied. A simple aqueous work-up followed by distillation or chromatography will typically yield a colorless to slightly yellow liquid.[6]

Q3: How can I quickly assess the purity of my this compound?

A3: Several analytical techniques can be used for a rapid purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components and identifying them by their mass spectra.[8][9][10]

Troubleshooting Guide: Tackling Specific Impurities

This section provides a problem-and-solution-oriented guide to address specific purification challenges.

Problem 1: Presence of Acidic Impurities (e.g., 4-piperidinecarboxylic acid)

Symptoms:

  • Broad peak for the amine proton in ¹H NMR.

  • Aqueous washes are acidic.

  • The product may have a higher than expected viscosity.

Causality: Incomplete esterification or hydrolysis of the ester back to the carboxylic acid can leave unreacted starting material.

Solution: Liquid-Liquid Extraction (Aqueous Work-up)

This is the first and most crucial step in removing acidic impurities.

Experimental Protocol: Basic Aqueous Wash

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution.[3][4]

  • Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution (if using bicarbonate).

  • Separate the aqueous layer.

  • Repeat the wash with the basic solution, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram of the Liquid-Liquid Extraction Workflow

G cluster_0 Liquid-Liquid Extraction Crude Product Crude Product Dissolve Dissolve in Organic Solvent Crude Product->Dissolve Wash_Base Wash with Basic Solution (e.g., NaHCO3) Dissolve->Wash_Base Separate_Layers Separate Aqueous Layer Wash_Base->Separate_Layers Wash_Brine Wash with Brine Separate_Layers->Wash_Brine Dry_Filter Dry (Na2SO4) & Filter Wash_Brine->Dry_Filter Concentrate Concentrate Dry_Filter->Concentrate Purified_Product Purified Product Concentrate->Purified_Product

Caption: Workflow for removing acidic impurities.

Problem 2: Presence of Volatile Impurities (e.g., Ethanol, Low-Boiling Solvents)

Symptoms:

  • Peaks corresponding to ethanol or other solvents in the ¹H NMR spectrum.

  • A lower than expected boiling point during initial heating.

Causality: Incomplete removal of the reaction solvent (ethanol) or extraction solvents.

Solution: Vacuum Distillation

Given the relatively high boiling point of this compound (204 °C at atmospheric pressure), vacuum distillation is the preferred method to remove both low-boiling and high-boiling impurities without causing thermal degradation.[11]

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and all joints are properly greased and sealed. A Claisen adapter is recommended to prevent bumping.[12]

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.[13][14]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle and stir the solution.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound at the recorded pressure. A "cow" receiving flask is useful for collecting multiple fractions without breaking the vacuum.[12]

Pressure (mmHg)Approximate Boiling Point (°C)
760204
10105[15]
1~70-80

Diagram of the Vacuum Distillation Workflow

G cluster_1 Vacuum Distillation Crude_After_Workup Crude Product (Post-Workup) Setup_Apparatus Assemble Vacuum Distillation Apparatus Crude_After_Workup->Setup_Apparatus Evacuate Evacuate System Setup_Apparatus->Evacuate Heat_Stir Heat & Stir Evacuate->Heat_Stir Collect_Fractions Collect Fractions at Correct bp/Pressure Heat_Stir->Collect_Fractions Pure_Distillate Pure Distillate Collect_Fractions->Pure_Distillate

Caption: Workflow for purification by vacuum distillation.

Problem 3: Presence of Structurally Similar Neutral Impurities (e.g., N-acylated or N-alkylated byproducts)

Symptoms:

  • Extra peaks in the ¹H NMR and ¹³C NMR spectra that are similar to the product peaks.

  • Multiple spots on TLC, often close to the product spot.

  • Additional peaks in the GC-MS chromatogram.

Causality: The secondary amine of the piperidine ring is nucleophilic and can react with acylating or alkylating agents present in the reaction mixture, leading to the formation of byproducts.

Solution 1: Flash Column Chromatography

Flash chromatography is a highly effective technique for separating compounds with different polarities.[16][17]

Experimental Protocol: Flash Chromatography

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased. A common gradient is 10% to 50% ethyl acetate in hexanes. For more polar byproducts, a system of dichloromethane and methanol may be more effective.[18]

  • Column Packing and Loading: Pack the column with silica gel as a slurry in the initial mobile phase. The crude product can be loaded directly onto the column if it is an oil, or pre-adsorbed onto a small amount of silica gel ("dry loading") for better separation.[19]

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Flash Chromatography Workflow

G cluster_2 Flash Chromatography Crude_For_Chroma Crude Product Select_Solvents Select Mobile Phase (e.g., Hexane/EtOAc) Crude_For_Chroma->Select_Solvents Pack_Column Pack Silica Gel Column Select_Solvents->Pack_Column Load_Sample Load Sample (Dry or Wet) Pack_Column->Load_Sample Elute_Collect Elute & Collect Fractions Load_Sample->Elute_Collect Monitor_TLC Monitor Fractions by TLC Elute_Collect->Monitor_TLC Combine_Concentrate Combine Pure Fractions & Concentrate Monitor_TLC->Combine_Concentrate Highly_Pure_Product Highly Pure Product Combine_Concentrate->Highly_Pure_Product

Caption: Workflow for purification by flash chromatography.

Solution 2: Recrystallization via Salt Formation

For removing neutral impurities, converting the basic this compound into a salt (e.g., hydrochloride) and recrystallizing it can be a very effective purification method. The salt will have different solubility properties than the free base and the neutral impurities.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the impure this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Isolation of the Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/diethyl ether, isopropanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): If the free base is required, dissolve the pure salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent. Dry and concentrate the organic layer to obtain the pure free base.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • Google Patents. (n.d.). EP3215489A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • LookChem. (n.d.). Cas 1126-09-6,this compound.
  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography.
  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook.
  • YouTube. (2022, April 8). Vacuum Distillation.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Biotage. (n.d.). Successful flash chromatography.
  • LookChem. (n.d.). Cas 1126-09-6,this compound.
  • PharmaCompass. (n.d.). 4-Piperidinecarboxylic Acid Ethyl Ester.
  • ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry.

Sources

Scaling up the synthesis of Ethyl 4-piperidinecarboxylate for industrial production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale synthesis of Ethyl 4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this critical pharmaceutical intermediate. Our focus is on practical, field-proven insights to ensure a robust, safe, and efficient manufacturing process.

I. Overview of the Predominant Industrial Synthesis Route

The most common and economically viable method for the industrial production of this compound is the Fischer-Speier esterification of 4-piperidinecarboxylic acid with ethanol, utilizing a strong acid catalyst.[1] This reversible reaction is driven to completion by removing water, a byproduct, or by using an excess of the alcohol reactant.

The overall reaction is as follows:

4-Piperidinecarboxylic Acid + Ethanol ⇌ this compound + Water

While the chemistry is straightforward, scaling up this process introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that may arise during the industrial synthesis of this compound, providing explanations and actionable solutions.

Question 1: We are experiencing low yields (<85%) during the scale-up of the esterification. What are the likely causes and how can we optimize the reaction for higher conversion?

Answer:

Low yields in a Fischer esterification at an industrial scale are often multifactorial. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction/Equilibrium Issues: The Fischer esterification is an equilibrium-limited reaction.[2][3] At a large scale, ensuring the equilibrium is shifted towards the product is critical.

    • Causality: Insufficient removal of water or an inadequate excess of ethanol will prevent the reaction from reaching completion.

    • Solution:

      • Increase the Molar Ratio of Ethanol: While in the lab a small excess of ethanol is sufficient, on an industrial scale, using ethanol as the reaction solvent is a common and effective strategy to drive the equilibrium forward. A molar ratio of at least 5-10 equivalents of ethanol to 4-piperidinecarboxylic acid is recommended.

      • Efficient Water Removal: The most effective method for water removal at scale is azeotropic distillation. By using a co-solvent like toluene or cyclohexane, water can be continuously removed from the reaction mixture using a Dean-Stark apparatus.[2] This is highly effective in driving the reaction to completion.

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack by ethanol.

    • Causality: Inadequate catalyst concentration will result in slow reaction rates and incomplete conversion within a practical timeframe. The catalyst can also be neutralized by any basic impurities in the starting materials.

    • Solution:

      • Optimize Catalyst Loading: For industrial-scale reactions, a catalyst loading of 1-5 mol% relative to the 4-piperidinecarboxylic acid is a typical starting point. Conduct small-scale experiments to determine the optimal loading for your specific reactor and conditions.

      • Ensure Quality of Starting Materials: Test the starting 4-piperidinecarboxylic acid for any basic impurities that could consume the acid catalyst.

  • Suboptimal Reaction Temperature and Time:

    • Causality: The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while an excessively high temperature can lead to side reactions and decomposition.

    • Solution: The reaction is typically run at the reflux temperature of the solvent system.[4] For an ethanol/toluene system, this will be in the range of 78-110°C. The reaction time should be optimized by monitoring the reaction progress using in-process controls (IPCs) such as HPLC or GC to determine when the reaction has reached completion.

Question 2: Our final product is failing purity specifications due to a persistent, difficult-to-remove impurity. How can we identify and mitigate the formation of byproducts?

Answer:

Impurity control is a critical aspect of industrial synthesis. The most common impurity in this synthesis is the N-acylated byproduct, along with unreacted starting material and potential dimers.

  • Side Reaction: N-Acylation

    • Causality: Although the primary amino group of the piperidine ring is protonated and thus deactivated under the acidic reaction conditions, a small equilibrium concentration of the free amine can exist. This free amine can be acylated by another molecule of the ester product or the activated carboxylic acid, leading to the formation of an N-acylated dimer.

    • Identification: This byproduct will have a significantly higher molecular weight and can be identified by LC-MS analysis.

    • Mitigation:

      • Maintain a Low Reaction Temperature: While higher temperatures increase the rate of esterification, they can also favor the N-acylation side reaction. Running the reaction at the lowest effective temperature can help minimize this impurity.

      • Controlled Addition of Starting Material: In some cases, adding the 4-piperidinecarboxylic acid portion-wise to the hot ethanol and catalyst solution can help maintain a low concentration of the free amine and reduce the rate of the side reaction.

  • Unreacted Starting Material:

    • Causality: As discussed in the yield troubleshooting, this is typically due to incomplete reaction.

    • Removal: 4-piperidinecarboxylic acid is significantly more polar and has a much lower solubility in non-polar organic solvents compared to the ethyl ester product. A simple work-up procedure involving neutralization of the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will effectively remove the unreacted acid into the aqueous layer.

  • Process Optimization for Impurity Control: A Design of Experiments (DoE) approach can be highly effective in identifying the optimal reaction parameters (temperature, catalyst loading, reaction time, and reactant ratios) to maximize the yield of the desired product while minimizing the formation of impurities.

Question 3: We are facing challenges with the work-up and isolation of the final product on a large scale, leading to product loss and inconsistent quality. What is a robust and scalable purification strategy?

Answer:

A well-designed work-up and purification protocol is essential for obtaining high-purity this compound consistently at an industrial scale.

  • Step 1: Quenching and Neutralization

    • Procedure: After the reaction is complete, the mixture should be cooled to room temperature. The excess acid catalyst is then carefully neutralized with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.

    • Caution: The neutralization is an exothermic process and will release carbon dioxide gas. The base should be added slowly and with efficient stirring to control the temperature and prevent excessive foaming and pressure build-up in the reactor.

  • Step 2: Liquid-Liquid Extraction

    • Procedure: Once neutralized, the product is extracted from the aqueous ethanol mixture using a suitable organic solvent. Ethyl acetate is a common choice due to its good solvency for the product and its immiscibility with water. Multiple extractions (typically 2-3) with fresh solvent will ensure complete recovery of the product.

    • Scale-up Consideration: On a large scale, phase separation can be slow. Ensure the reactor is equipped with a bottom outlet valve that allows for clean separation of the aqueous and organic layers. The use of a sight glass is highly recommended to monitor the interface.

  • Step 3: Washing the Organic Phase

    • Procedure: The combined organic extracts should be washed with brine (a saturated aqueous solution of sodium chloride).

    • Purpose: This step helps to remove any remaining water and water-soluble impurities from the organic phase, breaking up any emulsions that may have formed.

  • Step 4: Drying and Solvent Removal

    • Procedure: The organic phase is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator in the lab or a suitable industrial-scale solvent distillation unit.

  • Step 5: Final Purification by Distillation

    • Procedure: For high-purity requirements, the crude this compound obtained after solvent removal should be purified by vacuum distillation.

    • Parameters: The product has a boiling point of approximately 204°C at atmospheric pressure.[5] To avoid thermal decomposition, distillation should be performed under reduced pressure. For example, at 1 Torr, the boiling point is around 74°C.

    • Industrial Practice: A fractional distillation column is recommended to achieve a high degree of separation from any less volatile or more volatile impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up this synthesis?

A1: Safety is paramount in any chemical process. For this synthesis, the following should be considered:

  • Handling of Strong Acids: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[3] The addition of the acid should be done slowly and in a controlled manner to dissipate the heat generated.

  • Flammable Solvents: Ethanol and any organic extraction solvents are flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge. The process should be carried out in a well-ventilated area, away from any sources of ignition.[6]

  • Pressure Build-up: The neutralization step generates carbon dioxide gas. The reactor must be properly vented to prevent pressure build-up.

  • Product Handling: this compound can cause skin and eye irritation.[1] Appropriate PPE should be worn when handling the product.

Q2: Can we use a different acid catalyst, for example, a solid acid catalyst?

A2: Yes, solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites can be used. The primary advantage of a solid acid catalyst is the ease of separation from the reaction mixture by simple filtration, which simplifies the work-up procedure. However, the activity of solid acid catalysts can be lower than that of strong mineral acids, potentially requiring longer reaction times or higher temperatures. A feasibility study should be conducted to evaluate the efficiency and reusability of a solid acid catalyst for your specific process.

Q3: What in-process controls (IPCs) are recommended to monitor the reaction?

A3: To ensure consistent product quality and optimize reaction time, the following IPCs are recommended:

  • HPLC or GC: These are the most common methods for monitoring the disappearance of the starting material (4-piperidinecarboxylic acid) and the appearance of the product (this compound). A validated analytical method should be used to quantify the components and any known impurities.

  • TLC: For a quick qualitative assessment of the reaction progress, Thin Layer Chromatography can be used.

  • Water Content: If using a Dean-Stark trap, monitoring the amount of water collected can provide a good indication of the reaction's progress.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1] It should be kept away from strong oxidizing agents and sources of ignition.

IV. Visualizing the Workflow

A. General Synthesis and Work-up Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 4-Piperidinecarboxylic Acid Ethanol (excess) Acid Catalyst (e.g., H2SO4) ReactionVessel Jacketed Reactor (Reflux Temperature) Reactants->ReactionVessel Charge WaterRemoval Azeotropic Distillation (Dean-Stark Trap) ReactionVessel->WaterRemoval Continuous Water Removal Quench Cool and Quench (Neutralize with NaHCO3 soln) ReactionVessel->Quench WaterRemoval->ReactionVessel Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Wash Organic Phase (Brine) Extraction->Wash Dry Dry (e.g., Na2SO4) & Solvent Removal Wash->Dry Distillation Vacuum Distillation Dry->Distillation FinalProduct Pure Ethyl 4-piperidinecarboxylate Distillation->FinalProduct G cluster_reaction_params Reaction Parameter Issues cluster_solutions1 Solutions for Incomplete Conversion cluster_workup_issues Work-up/Isolation Issues cluster_solutions2 Solutions for Work-up Loss Start Low Yield Observed CheckConversion Check Reaction Conversion (IPC: HPLC/GC) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Complete Complete Conversion (>95%) CheckConversion->Complete WaterRemoval Is Water Removal Efficient? Incomplete->WaterRemoval ExtractionLoss Product Loss During Extraction/Wash? Complete->ExtractionLoss EthanolRatio Is Ethanol Ratio Sufficiently High? WaterRemoval->EthanolRatio Yes ImproveWaterRemoval Implement/Optimize Azeotropic Distillation WaterRemoval->ImproveWaterRemoval No Catalyst Is Catalyst Loading Optimal? EthanolRatio->Catalyst Yes IncreaseEthanol Increase Ethanol (Use as Solvent) EthanolRatio->IncreaseEthanol No TempTime Are Temperature & Time Optimized? Catalyst->TempTime Yes OptimizeCatalyst Optimize Catalyst Loading (DoE) Catalyst->OptimizeCatalyst No OptimizeTempTime Optimize Temp/Time (IPC Monitoring) TempTime->OptimizeTempTime No DistillationLoss Product Loss During Distillation? ExtractionLoss->DistillationLoss No OptimizeExtraction Optimize Extraction (Solvent, pH, # of Extractions) ExtractionLoss->OptimizeExtraction Yes OptimizeDistillation Optimize Distillation (Vacuum, Temperature) DistillationLoss->OptimizeDistillation Yes

Caption: Decision tree for troubleshooting low yields.

V. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Industrial Scale (Recommended)Rationale for Scale-Up Change
Ethanol to Acid Ratio 2-5 equivalents>10 equivalents (often as solvent)Drives equilibrium to completion, improves mass transfer.
Catalyst Loading (H₂SO₄) 5-10 mol%1-5 mol%Reduces cost and waste stream, minimizes side reactions.
Water Removal Drying agents, excess alcoholAzeotropic distillation (Dean-Stark)More efficient and continuous for large volumes.
Reaction Temperature Reflux of alcoholReflux of azeotropic mixtureOptimized for efficient water removal and reaction rate.
Purification Method Column chromatography, simple distillationFractional vacuum distillationMore efficient and cost-effective for large quantities.

VI. References

  • Continuus Pharmaceuticals. (n.d.). Pilot Plant Case study. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (2026). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2000). Process Research, Development, and Pilot-Plant Preparation of Clofencet, a Novel Wheat Hybridizing Agent. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Zeton Inc. (2012). Distillation Plant Case Study | Pilot Plant Specialists. Retrieved from [Link]

  • Google Patents. (2016). WO 2016/071792 A1. Retrieved from

  • University of Mississippi. (2024). "Process Optimization of an Ethylbenzene Production Facility through In" by Veronica Cunitz. Retrieved from [Link]

  • ResearchGate. (2010). High Purity Ethyl Acetate Production with a Batch Reactive Distillation Column using Dynamic Optimization Strategy. Retrieved from [Link]

  • ResearchGate. (2016). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Piperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidine esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. The N-alkylation of piperidine scaffolds is a cornerstone reaction in the synthesis of countless pharmaceutical agents. However, optimizing this reaction for speed and efficiency while minimizing side products can be challenging.

This document provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the rationale behind key experimental choices to empower you to overcome synthetic hurdles.

Section 1: The Fundamentals of N-Alkylation

The N-alkylation of a secondary amine, such as a piperidine derivative, with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Caption: General SN2 mechanism for N-alkylation of a secondary amine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the N-alkylation of piperidine esters in a practical question-and-answer format.

Q1: My reaction is extremely slow or stalls before completion. How can I increase the reaction rate?

This is a frequent challenge, often stemming from several interrelated factors. A systematic approach to optimization is key.

Answer: To accelerate a slow N-alkylation, you should evaluate the following parameters, ordered by typical ease of modification:

  • Increase Reaction Temperature: The rate of most SN2 reactions increases significantly with temperature. If you are running the reaction at room temperature, consider heating to 40-80 °C. Monitor by TLC or LC-MS for potential decomposition or side product formation at higher temperatures.[4][5]

  • Enhance Alkylating Agent Reactivity: The nature of the leaving group is critical. Reactivity follows the order: I > Br > Cl >> F .[4] If you are using an alkyl chloride or bromide and the reaction is slow, switching to the corresponding alkyl iodide can provide a dramatic rate enhancement.

  • Optimize Your Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophile, leaving it "bare" and more reactive.[6]

    • Good Choices: DMF, Acetonitrile (MeCN), DMSO.[3][7]

    • Poor Choices: Protic solvents like ethanol or water can hydrogen-bond with the amine, reducing its nucleophilicity. Nonpolar solvents like toluene or hexane may not sufficiently dissolve the reactants and base.

  • Re-evaluate the Base: The base plays a dual role: it neutralizes the acid byproduct and can influence reaction rate.

    • Heterogeneous Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and common choice.[3] However, its limited solubility can sometimes lead to slower rates.[8] Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often accelerating reactions significantly, though it is more expensive.[9][10]

    • Homogeneous Bases (e.g., DIPEA, Et₃N): Organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are soluble and non-nucleophilic, preventing them from competing with the piperidine.[3] They are excellent choices for ensuring a homogeneous reaction mixture.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[1][11][12][13] Many modern labs are equipped with dedicated microwave reactors for this purpose.[1][11]

Optimization Summary Table:

ParameterStandard ConditionHigh-Speed ConditionRationale & Causality
Temperature Room Temperature (20-25 °C)60-100 °C (or Microwave)Increases kinetic energy, leading to more frequent and energetic molecular collisions.
Alkylating Agent Alkyl Chloride (R-Cl)Alkyl Iodide (R-I)Iodide is a larger, more polarizable, and better leaving group than chloride.
Solvent THF, Dichloromethane (DCM)DMF, Acetonitrile (MeCN), DMSOPolar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the amine.
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) or DIPEACesium carbonate has higher solubility and basicity. DIPEA ensures a homogeneous system.
Catalyst NoneNaI or TBAI (10 mol%)Catalytically generates the highly reactive alkyl iodide in situ from an alkyl chloride/bromide.
Q2: I'm observing significant side products, especially a compound that looks like my starting material but without the ester. What is happening?

The presence of an ester functional group introduces a potential liability: hydrolysis.

Answer: The most likely side reaction is ester hydrolysis , which converts your ester to the corresponding carboxylic acid.[14] This occurs when a nucleophile, typically hydroxide (OH⁻), attacks the ester carbonyl.

Caption: Troubleshooting workflow for common N-alkylation side reactions.

How to Prevent Ester Hydrolysis:

  • Rigorous Exclusion of Water: This is the most critical factor.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Ensure your base is dry. Inorganic bases like K₂CO₃ can be hygroscopic; consider drying them in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Choice of Base: Avoid strong, aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they provide a high concentration of the hydroxide nucleophile.[14][15] Stick to carbonate bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA).[3] These are sufficiently basic to neutralize the acid byproduct but are much less likely to attack the ester.

Q3: What is the best way to monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Setup: Use a silica gel TLC plate.

  • Eluent System: A mixture of a nonpolar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is typical. A good starting point is 30-50% Ethyl Acetate in Hexane.

  • Visualization:

    • UV Light: If your starting material or product has a UV chromophore, you can visualize the spots under a UV lamp.

    • Ninhydrin Stain: This is crucial. Ninhydrin reacts with primary and secondary amines to produce a distinctive purple/blue spot. Your piperidine ester starting material will be ninhydrin-positive. The tertiary amine product will not react with ninhydrin. The disappearance of the ninhydrin-active spot is a strong indicator of reaction completion.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize most organic compounds, allowing you to see both the starting material and the product spot.

The reaction is complete when the starting material spot (visible with KMnO₄ and ninhydrin) is fully consumed and replaced by a new product spot (visible with KMnO₄ but not ninhydrin), which typically has a higher Rf value.

Section 3: Experimental Protocol

This section provides a robust, general-purpose protocol for the N-alkylation of a piperidine ester.

Protocol: General Procedure for N-Alkylation of a Piperidine Ester with an Alkyl Bromide

Materials:

  • Piperidine ester (1.0 eq.)

  • Alkyl bromide (1.1-1.2 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0-3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine ester (1.0 eq.) and finely powdered potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1-0.5 M with respect to the piperidine ester. Begin vigorous stirring.

  • Reagent Addition: Add the alkyl bromide (1.1 eq.) to the suspension.[16]

  • Heating: Heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% EtOAc/Hexane, visualized with ninhydrin and KMnO₄ stains). The reaction is complete upon the disappearance of the ninhydrin-positive starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer sequentially with water (2x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure tertiary amine product.[1]

Section 4: Advanced Strategies

Phase-Transfer Catalysis (PTC)

For reactions that are sluggish or involve reactants with poor mutual solubility, Phase-Transfer Catalysis (PTC) is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the base's anion (e.g., carbonate) from the solid or aqueous phase into the organic phase where the reaction occurs.[17][18][19] This can dramatically accelerate reactions and allow the use of inexpensive inorganic bases with a wider range of organic solvents.[17][19]

Sources

Technical Support Center: Solvent Selection for Reactions with Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-piperidinecarboxylate, a versatile building block in pharmaceutical and chemical synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure optimal reaction outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: My N-alkylation reaction of this compound is giving a low yield. Could the solvent be the culprit?

A1: Absolutely. Solvent choice is a critical parameter in N-alkylation reactions and can significantly impact yield. [4][5] Low yields in this context can often be attributed to several solvent-related factors:

  • Poor Solubility of Reagents: If this compound, the alkylating agent, or the base are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.[6] this compound is miscible with water and soluble in many organic solvents like ethanol and acetone.[3] However, the solubility of your specific alkyl halide and base must also be considered.

  • Suboptimal Polarity: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state. For a typical SN2 N-alkylation, a polar aprotic solvent is often preferred.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally excellent choices.[4] They can dissolve the ionic base (like K₂CO₃) and the polar starting material, while not excessively solvating the nucleophilic nitrogen of the piperidine, leaving it more available to attack the alkyl halide.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While they can dissolve the reagents, they can also form hydrogen bonds with the piperidine nitrogen, reducing its nucleophilicity and potentially slowing down the reaction.[7]

  • Side Reactions Promoted by the Solvent: In some cases, the solvent can participate in or promote side reactions. For instance, using a protic solvent with a very strong base could lead to deprotonation of the solvent itself.

Troubleshooting Workflow for Low Yield in N-Alkylation:

Caption: Troubleshooting workflow for low N-alkylation yields.

Q2: I am trying to perform a Boc protection on the piperidine nitrogen, but I'm seeing significant amounts of unreacted starting material. What solvent should I use?

A2: Incomplete reaction in a Boc protection is commonly a solvent or base issue. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is generally a robust reaction, but the choice of solvent is key for efficiency.[8][9]

  • Recommended Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the amine starting material.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are excellent general-purpose aprotic solvents for Boc protections.[9] They readily dissolve both this compound and Boc₂O.

    • Methanol or Ethanol: These protic solvents can also be effective, particularly if the starting material is a salt or has limited solubility in less polar solvents.[10]

    • Biphasic Systems (e.g., Dioxane/Water, THF/Water): These systems, often used with a base like NaOH or NaHCO₃, are very effective.[8][9] The inorganic base remains in the aqueous layer, while the organic starting material and product are in the organic layer, which can drive the reaction to completion.

  • The Role of a Base: While some Boc protections can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or using an inorganic base in a biphasic system is often recommended to neutralize the acidic byproduct, preventing potential side reactions or inhibition of the reaction.[9]

Experimental Protocol: General N-Boc Protection of this compound [9]

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify by column chromatography if necessary.

Q3: When I run my acylation reaction with this compound, I get a complex mixture of products. How can I improve the selectivity by changing the solvent?

A3: Solvent choice is crucial for controlling selectivity in acylation reactions. A complex product mixture suggests that side reactions, such as di-acylation or reactions involving the ester group, may be occurring. The solvent can influence this in several ways:

  • Stabilization of Intermediates: The polarity of the solvent can affect the stability of charged intermediates. In some cases, a less polar solvent may disfavor the formation of certain charged intermediates that lead to side products.[11]

  • Reaction Rate Moderation: A solvent that moderates the reaction rate can sometimes improve selectivity. Highly reactive acylating agents in a non-polar solvent might react too indiscriminately. Conversely, a polar solvent might accelerate the desired reaction over undesired pathways. While not directly proportional, the polarity of the solvent can influence reaction yields, as seen in some acylation studies where acetone provided the highest yield compared to more or less polar solvents.[12]

  • Temperature Control: The boiling point of the solvent dictates the temperature range of the reaction. Running the reaction at a lower temperature, which may require changing to a lower-boiling solvent, can often improve selectivity by favoring the kinetic product.

Solvent Selection Strategy for Improved Acylation Selectivity:

Caption: Decision process for improving acylation selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the key properties of a solvent to consider for reactions with this compound?

A4: When selecting a solvent, you should primarily consider the following properties:

  • Polarity and Dielectric Constant: The dielectric constant (ε) is a good measure of a solvent's polarity.[13] Solvents with a higher dielectric constant are more polar.[7][14] This property is crucial for dissolving polar reagents and stabilizing charged intermediates.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) have acidic protons and can act as hydrogen bond donors.[7] Aprotic solvents (e.g., DCM, THF, acetonitrile) do not have acidic protons. This is a critical distinction, as protic solvents can solvate and deactivate nucleophiles like the piperidine nitrogen.

  • Boiling Point: The boiling point determines the maximum temperature at which you can run your reaction at atmospheric pressure. This is important for reactions that require heating.

  • Solubilizing Power: The solvent must be able to dissolve all reactants to a reasonable concentration for the reaction to proceed efficiently in the homogeneous phase. This compound itself is miscible with water and soluble in common organic solvents like ethanol and acetone.[3]

Table of Common Solvent Properties: [15][16]

SolventDielectric Constant (ε) at 20°CTypeBoiling Point (°C)
Water80.1Polar Protic100
Dimethyl Sulfoxide (DMSO)47.2Polar Aprotic189
Acetonitrile (MeCN)37.5Polar Aprotic82
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153
Methanol (MeOH)32.7Polar Protic65
Ethanol (EtOH)24.6Polar Protic78
Acetone20.7Polar Aprotic56
Dichloromethane (DCM)9.1Polar Aprotic40
Tetrahydrofuran (THF)7.6Polar Aprotic66
Ethyl Acetate (EtOAc)6.0Polar Aprotic77
Toluene2.4Non-Polar111
Hexane1.9Non-Polar69
Q5: How does the structure of this compound influence solvent choice?

A5: The structure of this compound has two key features that guide solvent selection:

  • The Secondary Amine: The piperidine ring contains a secondary amine, which is a nucleophilic and basic site.

    • Nucleophilicity: For reactions where this amine acts as a nucleophile (e.g., N-alkylation, N-acylation), polar aprotic solvents are often ideal because they do not hydrogen-bond with the amine, leaving its lone pair of electrons more available for reaction.[7]

    • Basicity (pKa ≈ 9.83): [1] The amine is basic and can be protonated by acidic reagents or protic solvents with low pKa. This is important to consider when running reactions under acidic conditions, as the piperidine nitrogen will be protonated and non-nucleophilic.

  • The Ethyl Ester Group: This group adds polarity to the molecule and provides a site for potential hydrogen bonding (as an acceptor). Its presence generally enhances solubility in moderately polar organic solvents. It is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially in the presence of water and at elevated temperatures.

Q6: Can I use "green" solvents for my reactions?

A6: Yes, there is a growing emphasis on using more environmentally friendly solvents in chemical synthesis. For reactions involving this compound, several greener alternatives can be considered:

  • Ethanol: Derived from renewable resources, ethanol is an excellent polar protic solvent and has been shown to be effective in the synthesis of substituted piperidines.[17]

  • Ethyl Acetate: A bio-based solvent with moderate polarity, it's a good choice for extractions and chromatography, and can be used as a reaction solvent for certain transformations.

  • Water: When possible, using water as a solvent is a prime example of green chemistry.[18] For some reactions, particularly those involving salts or water-soluble reagents, it can be a highly effective medium.

When substituting a traditional solvent with a greener alternative, it is essential to re-optimize the reaction conditions, as reaction rates and selectivities may change.

References

  • LookChem. (n.d.). Cas 1126-09-6, this compound.
  • PharmaCompass. (n.d.). 4-Piperidinecarboxylic Acid Ethyl Ester.
  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
  • Wikipedia. (n.d.). Solvent.
  • Organic Chemistry Tutor. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Scribd. (n.d.). Dielectric Constants of Common Solvents.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.

Sources

Technical Support Center: Managing Moisture Sensitivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture-sensitive reagents and conditions commonly encountered in the synthesis of piperidine and its derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding moisture sensitivity in piperidine synthesis.

Q1: My piperidine synthesis yield is consistently low, and I suspect water is the culprit. What are the most common moisture-sensitive steps?

A1: Low yields in piperidine synthesis are frequently traced back to moisture contamination, which can affect several key stages. The most susceptible steps often involve:

  • Organometallic Reagents: If your synthesis utilizes organolithium (e.g., n-BuLi, t-BuLi) or Grignard reagents, these are extremely sensitive to water.[1] Water will rapidly protonate and destroy these reagents, leading to a significant drop in yield.

  • Metal Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often used for the reduction of pyridine precursors, react violently with water. This not only consumes the reagent but can also create safety hazards.

  • Catalyst Deactivation: Many transition metal catalysts, such as those based on palladium, rhodium, or iridium used in pyridine hydrogenation, can be deactivated by water.[2][3][4] Water can interfere with the catalyst's coordination sphere, hindering its activity.

  • Hygroscopic Reagents and Solvents: Many reagents and solvents used in organic synthesis are hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] If not handled under inert conditions, they will introduce water into your reaction.

Q2: What is the acceptable level of water in my solvents for a moisture-sensitive piperidine synthesis?

A2: The "acceptable" level of water is highly dependent on the specific reagents and catalysts in your reaction. For highly sensitive reactions, such as those involving Grignard or organolithium reagents, the water content should be as low as possible, ideally below 50 ppm. For less sensitive reactions, a higher water content may be tolerated. It is best practice to use freshly dried solvents for all moisture-sensitive steps.

Q3: How can I tell if my "anhydrous" commercial solvent is actually dry enough?

A3: While commercial "anhydrous" solvents are a good starting point, their water content can increase over time due to improper storage and handling.[7][8] It is crucial to verify the water content before use in a critical reaction. The two most common methods for this are:

  • Karl Fischer Titration: This is the gold standard for accurately determining trace amounts of water in a sample.[9][10][11][12] It is a highly sensitive and specific method.

  • Proton NMR (¹H NMR) Spectroscopy: A convenient method for a qualitative or semi-quantitative assessment of water content.[13][14][15] The presence of a broad peak for water can indicate significant moisture. For a more quantitative analysis, you can compare the integration of the water peak to a known internal standard.

Q4: I've noticed a white precipitate forming in my bottle of piperidine. What is it and is it a problem?

A4: The white precipitate is likely piperidine carbonate, formed from the reaction of piperidine with atmospheric carbon dioxide.[16] It can also be a salt like piperidine hydrochloride if it has been exposed to acidic gases.[17] While small amounts may not significantly impact some reactions, it is an indication of exposure to air and potential moisture. For high-purity applications, it is recommended to purify the piperidine by distillation before use.[16]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues related to moisture in your piperidine synthesis.

Scenario 1: My reaction failed to initiate or proceeded with a very low conversion rate.
Troubleshooting Workflow:

start Low/No Conversion check_reagents Are moisture-sensitive reagents used? (e.g., organometallics, hydrides) start->check_reagents check_solvents Were solvents rigorously dried? check_reagents->check_solvents Yes success Problem Resolved check_reagents->success No check_atmosphere Was the reaction performed under an inert atmosphere? check_solvents->check_atmosphere Yes solvent_issue Re-dry solvents and verify water content. check_solvents->solvent_issue No check_glassware Was all glassware properly dried? check_atmosphere->check_glassware Yes atmosphere_issue Improve inert atmosphere technique. check_atmosphere->atmosphere_issue No reagent_issue Re-evaluate reagent quality and handling. check_glassware->reagent_issue No check_glassware->success Yes reagent_issue->success solvent_issue->success atmosphere_issue->success glassware_issue Re-dry glassware (oven/flame-drying). glassware_issue->success

Caption: Troubleshooting workflow for low or no reaction conversion.

Scenario 2: I observe inconsistent results between batches of the same reaction.

This often points to variability in the dryness of reagents or solvents.

  • Quantify Water Content: Use Karl Fischer titration to measure the water content in your starting materials and solvents for each batch. This will help you correlate yield with moisture levels.

  • Standardize Drying Procedures: Implement a consistent and verifiable method for drying your solvents and reagents. Do not assume "anhydrous" materials are perfectly dry.

  • Inert Atmosphere Consistency: Ensure your inert atmosphere technique is reproducible. Check for leaks in your Schlenk line or glovebox.

Section 3: Essential Protocols for a Moisture-Free Environment

Protocol 1: Drying Organic Solvents

The choice of drying agent is crucial and depends on the solvent and its compatibility.[18][19]

Drying AgentCompatible WithIncompatible WithCapacity & Efficiency
Sodium Sulfate (Na₂SO₄) Most organic solvents-High capacity, low efficiency. Good for pre-drying.
Magnesium Sulfate (MgSO₄) Most organic solvents-Good capacity and efficiency. Slightly acidic.
Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, amides, ketones, estersHigh capacity, but can form adducts.[20]
Calcium Sulfate (CaSO₄ - Drierite®) Most organic compounds-Low capacity, high efficiency.[18][19]
Molecular Sieves (3Å or 4Å) Most organic solvents-High efficiency for achieving very low water content.[14]
Calcium Hydride (CaH₂) Ethers, hydrocarbonsProtic solvents, esters, ketonesHigh efficiency, reacts with water to produce H₂ gas.
Sodium/Benzophenone Ethers, hydrocarbonsProtic solvents, halogenated solventsExcellent for very dry solvents, provides a color indicator (deep blue).[21]
Step-by-Step Solvent Drying with Molecular Sieves:
  • Activate the Sieves: Place the molecular sieves in a flask and heat them in an oven at a high temperature (e.g., 300 °C) under vacuum for several hours to remove any adsorbed water.

  • Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Add to Solvent: Add the activated sieves to the solvent to be dried (typically 5-10% w/v).

  • Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours.

  • Storage: Store the dried solvent over the sieves in a well-sealed container, preferably with a septum for removal via syringe.

Protocol 2: Setting Up an Inert Atmosphere Reaction

An inert atmosphere is essential for excluding moisture and oxygen from your reaction.[1][22]

start Start dry_glassware Oven or Flame-Dry Glassware start->dry_glassware assemble_hot Assemble Glassware While Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas Flow assemble_hot->cool_inert purge Purge with Inert Gas cool_inert->purge add_reagents Add Reagents via Syringe/Cannula purge->add_reagents run_reaction Run Reaction Under Positive Pressure of Inert Gas add_reagents->run_reaction end End run_reaction->end

Caption: Workflow for setting up an inert atmosphere reaction.

Detailed Steps:
  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight or flame-dry under vacuum immediately before use to remove adsorbed water.[23]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon is denser than air and often preferred).[24]

  • Purging: Use a Schlenk line to perform at least three vacuum/inert gas backfill cycles to remove the atmospheric gases from the reaction vessel.[22]

  • Reagent Addition: Add dried solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas. Hygroscopic solids should be handled in a glovebox.[5][25]

Section 4: Advanced Topics and Considerations

Handling Hygroscopic Reagents

Hygroscopic reagents readily absorb moisture from the air.[5][6]

  • Storage: Store hygroscopic reagents in a desiccator or a glovebox.[5]

  • Weighing: Weigh hygroscopic solids quickly and in a low-humidity environment if a glovebox is not available.

  • Drying: Some hygroscopic solids can be dried in a vacuum oven, but always check the compound's stability at elevated temperatures.[8]

Detection of Water

As mentioned, Karl Fischer titration and NMR are common methods. For highly sensitive applications, other techniques can be employed:

  • ¹⁹F NMR Aquametry: A highly sensitive method that can detect water at sub-microgram levels.[26][27]

References

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance | Request PDF - ResearchGate.
  • No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry.
  • A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent | Request PDF - ResearchGate.
  • Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods - CSC Scientific.
  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable.
  • A Method for Detecting Water in Organic Solvents - PMC - NIH.
  • Principles of Karl Fischer Moisture Measurement.
  • Drying Agents | PDF | Solvent | Alcohol - Scribd.
  • Inert Atmosphere - YouTube.
  • Karl Fischer titration - Wikipedia.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate.
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Drying Agents - Removing water from organic solvents.
  • Drying agents and their compatibilities , Hive Stimulants.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • How do you handle hygroscopic salts? - HepatoChem.
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.
  • Air-free technique - Wikipedia.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts.
  • 3.2: Drying Agents - Chemistry LibreTexts.
  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
  • Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines - ResearchGate.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • How To: Store Reagents - Department of Chemistry : University of Rochester.
  • Drying Solvents - Chemistry LibreTexts.
  • Drying a reagent : r/Chempros - Reddit.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.

Sources

Technical Support Center: By-product Analysis in Ethyl 4-piperidinecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-piperidinecarboxylate. This versatile building block is a cornerstone in the synthesis of a multitude of pharmaceutical agents. However, its reactivity can sometimes lead to the formation of undesired by-products, complicating downstream processes and impacting yield and purity.

This guide is designed to provide you with in-depth, field-proven insights into common by-product formation in key reactions involving this compound. We will move beyond simple procedural steps to explain the causality behind these side reactions and provide robust troubleshooting strategies and detailed analytical methods to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: N-Alkylation Reactions

N-alkylation of the secondary amine on the piperidine ring is a fundamental transformation. However, it is not without its challenges. Below, we address the most common issues.

Question 1: I am observing a second, more polar spot on my TLC after N-alkylation of this compound with an alkyl halide (e.g., ethyl iodide). What is this by-product?

Answer: This is a classic case of over-alkylation. The initially formed tertiary amine product is still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[1][2] This salt is significantly more polar than both the starting material and the desired tertiary amine product, which explains its lower retention factor (Rf) on a normal-phase TLC plate.

Causality & Mechanism: The formation of the quaternary ammonium salt is a competing reaction that is often favored by an excess of the alkylating agent, higher reaction temperatures, and longer reaction times. The reaction proceeds via a standard SN2 mechanism.[1]

Troubleshooting & Prevention:

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactive alkyl halides like ethyl iodide, starting at room temperature or even 0 °C is advisable.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent further alkylation of the product.

Question 2: My mass spectrometry data shows a peak with a mass corresponding to the loss of my N-alkyl group and a proton from my product. What could this be?

Answer: This is likely a result of in-source fragmentation of the quaternary ammonium salt by-product via Hofmann elimination.[3][4][5][6] While the Hofmann elimination reaction itself typically requires heat and a strong base, the high energy conditions within a mass spectrometer's ionization source can induce a similar fragmentation pattern.

Mechanism Insight: The quaternary ammonium salt, when subjected to energy, can undergo an E2 elimination where a proton on the beta-carbon of one of the N-alkyl groups is abstracted, leading to the formation of an alkene and the tertiary amine.

Analytical Confirmation: To confirm the presence of the quaternary ammonium salt, you can use a "softer" ionization technique like Electrospray Ionization (ESI) which is less likely to cause in-source fragmentation compared to Electron Ionization (EI). You should observe a peak corresponding to the intact quaternary ammonium cation.

Section 2: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. While generally a robust reaction, by-products can arise.

Question 3: After my N-Boc protection reaction using di-tert-butyl dicarbonate (Boc)₂O, I see an unexpected by-product with a mass that doesn't correspond to my starting material or product. What is it?

Answer: A common by-product in Boc protection is the formation of N,N'-disubstituted ureas, especially if there are issues with reaction conditions or the quality of the amine. Another possibility, though less common with secondary amines, is the formation of a tert-butyl carbamate of any residual primary amine impurities.

Causality & Mechanism: Urea formation can be initiated by the reaction of the amine with isocyanate, which can be formed from the decomposition of the Boc-protected amine, especially at elevated temperatures.

Troubleshooting & Prevention:

  • Temperature Control: Perform the reaction at or below room temperature.

  • Reagent Quality: Ensure your this compound is free from primary amine impurities.

  • Solvent Choice: Using aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is generally recommended. The use of protic solvents like ethanol could lead to the formation of ethyl tert-butyl carbonate as a by-product from the reaction of (Boc)₂O with the solvent.[3][7][8][9]

Section 3: Reductive Amination

Reductive amination is a powerful tool for introducing substituents at the nitrogen atom. However, incomplete reactions and side-product formation are common hurdles.

Question 4: I am struggling with incomplete conversion in my reductive amination reaction. My post-reaction analysis always shows the presence of the intermediate imine. How can I drive the reaction to completion?

Answer: The persistence of the imine intermediate is a frequent issue in reductive amination. This indicates that the reduction step is the rate-limiting step or that the reducing agent is not effective enough under your reaction conditions.

Causality & Mechanism: Reductive amination is a two-step process: the formation of an iminium ion from the amine and a carbonyl compound, followed by its reduction. If the reducing agent is too weak or is consumed by side reactions (e.g., reduction of the starting aldehyde), the imine will remain.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride (NaBH₄) for reductive aminations as it is less likely to reduce the aldehyde starting material.

  • pH Control: The formation of the iminium ion is pH-dependent. Adding a small amount of acetic acid can catalyze imine formation and facilitate the subsequent reduction.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of molecular sieves can be beneficial.

Section 4: General By-products and Stability

Question 5: I have noticed the formation of a by-product with a mass 16 Da higher than my N-alkylated or N-acylated product. What is the likely identity of this impurity?

Answer: The addition of 16 Da strongly suggests the formation of an N-oxide. Tertiary amines, including N-substituted piperidines, can be oxidized to their corresponding N-oxides.[7][10][11]

Causality & Mechanism: This oxidation can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods, sometimes catalyzed by metal impurities. Common laboratory oxidants like m-chloroperoxybenzoic acid (m-CPBA) are known to efficiently produce N-oxides.[12][13][14][15]

Troubleshooting & Prevention:

  • Inert Atmosphere: For sensitive substrates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Avoid Oxidants: Be mindful of any potential oxidizing agents in your reaction mixture or during workup.

  • Purification: N-oxides are typically much more polar than their parent amines and can often be removed by column chromatography or an acidic wash during workup, as the N-oxide is less basic.

Question 6: During my aqueous workup, especially under basic conditions, I am seeing a new, more polar by-product. What is causing this?

Answer: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[16][17] Esters are susceptible to both acid- and base-catalyzed hydrolysis.[16][18][19] Base-catalyzed hydrolysis, also known as saponification, is irreversible and can be quite rapid, especially at elevated temperatures.[16][17]

Mechanism Insight: Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide, forming the carboxylate.

Troubleshooting & Prevention:

  • Minimize Contact Time with Base: If a basic wash is necessary, perform it quickly and at a low temperature (e.g., with a cold, dilute solution of sodium bicarbonate).

  • Avoid Strong Bases: Use milder bases like sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide or potassium hydroxide during workup if ester hydrolysis is a concern.

  • pH Control: Maintain a neutral or slightly acidic pH during extraction and purification steps whenever possible.

Analytical Protocols & Data

Protocol 1: General HPLC Method for Reaction Monitoring

A general-purpose High-Performance Liquid Chromatography (HPLC) method is invaluable for monitoring the progress of your reactions and identifying the presence of by-products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS)

Table 1: Expected Elution Order and Mass Data for Common Species in N-Ethylation of this compound

CompoundStructureExpected [M+H]⁺Relative Retention Time (Approx.)
4-Piperidinecarboxylic acidC₆H₁₁NO₂130.0766Very Early
This compoundC₈H₁₅NO₂158.1125Early
Ethyl 1-ethylpiperidine-4-carboxylateC₁₀H₁₉NO₂186.1438Middle
N,N-diethyl-4-ethoxycarbonylpiperidiniumC₁₂H₂₄NO₂⁺214.1751 (M⁺)Late (if it elutes)

Protocol 2: GC-MS for Volatile By-products and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of your starting material and final product, as well as for identifying volatile by-products.

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Visualizing Reaction Pathways and By-product Formation

To better understand the relationships between reactants, products, and by-products, the following diagrams illustrate the key reaction pathways.

N_Alkylation_Byproducts cluster_main N-Alkylation Pathway cluster_side Side Reaction Start This compound Product N-Alkyl Product Start->Product + Alkyl Halide Quat Quaternary Ammonium Salt Product->Quat + Alkyl Halide (Over-alkylation)

Caption: N-Alkylation and Over-alkylation By-product.

General_Side_Reactions Product N-Substituted This compound N_Oxide N-Oxide By-product (+16 Da) Product->N_Oxide Oxidation Hydrolysis Carboxylic Acid By-product (-28 Da) Product->Hydrolysis H₂O / H⁺ or OH⁻

Caption: Common Oxidative and Hydrolytic Side Reactions.

References

  • Hofmann, A. W.
  • Google Patents.
  • Analytical Methods. III Analytical Methods. [Link]
  • NROChemistry.
  • Google Patents.
  • SIELC Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)
  • Al-Zoubi, R. M., et al.
  • Aakash Institute.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]
  • Science Info.
  • Allen Digital.
  • Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. meta-Chloroperoxybenzoic acid. [Link]
  • IJTSRD.
  • Chemguide.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
  • Chemistry LibreTexts.
  • Wikipedia.
  • Hussain, H., et al. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 2014. [Link]
  • PubChem.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
  • Chemistry Steps.
  • Cheméo.
  • MDPI. Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. [Link]
  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
  • ACS Publications.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
  • ResearchGate. Kinetics of aquation and base hydrolysis of cis -(carboxylato) (ethylamine)bis(ethylenediamine)cobalt(III) ions. [Link]
  • SciSpace. Ethyl iodide. [Link]
  • University of Pennsylvania.

Sources

Technical Support Center: Enhancing Reaction Efficiency of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to Ethyl 4-piperidinecarboxylate. As a foundational heterocyclic building block in medicinal chemistry and materials science, its effective functionalization is critical for the synthesis of a vast array of compounds, from SMN protein modulators to cardiovascular therapies.[1][2][3] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Section 1: Troubleshooting Common Reactions

This section addresses the most frequent issues encountered during the modification of this compound. Each question is framed around a specific problem, followed by an in-depth analysis of potential causes and validated solutions.

N-Alkylation Reactions (Direct & Reductive Amination)

N-alkylation is the most common transformation for this substrate. However, achieving high yields of the desired mono-alkylated product can be challenging due to the nucleophilicity of the secondary amine.

Question: My direct N-alkylation reaction with an alkyl halide is showing low yield and multiple products on my TLC/LC-MS. What's happening and how can I optimize it?

Answer: Low yields in direct N-alkylation of piperidines are typically due to two main issues: incomplete reaction and over-alkylation. The secondary amine is nucleophilic, but upon reaction with an alkyl halide (RX), it forms an ammonium salt (R-NH⁺-piperidine X⁻). This salt formation can slow down or stall the reaction if a base is not present to neutralize the acid produced.[4] Furthermore, the newly formed tertiary amine can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt, a common side-product.[4]

Troubleshooting Steps:

  • Choice of Base: The base is critical for neutralizing the H-X formed. Without it, the reaction will consume half of the starting amine to form the inactive salt.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent choices. They are generally insoluble in common organic solvents like acetonitrile or DMF, providing a solid-liquid phase transfer environment that promotes the reaction at the amine site while being easy to remove via filtration.[4]

    • Organic Bases (Triethylamine, DIPEA): Hindered organic bases can be effective, but their basicity might be insufficient for complete deprotonation, and their salts can sometimes complicate purification.

  • Solvent Selection: The solvent polarity influences reaction rates and product profiles.

    • Polar Aprotic Solvents (Acetonitrile, DMF): These are the most common and effective solvents as they readily dissolve the reactants and facilitate the Sₙ2 reaction.[4] However, be cautious with DMF at high temperatures, as it can decompose.

    • Non-polar Solvents (DCM, Ether): An interesting strategy involves using a non-polar solvent. The initial mono-alkylated product, being a salt, may precipitate out of the solution. This insolubility effectively prevents it from reacting further to form the quaternary salt, thus enhancing selectivity for the desired product.[5]

  • Control Over-Alkylation: To prevent the formation of the quaternary salt, consider these strategies:

    • Slow Addition of Alkylating Agent: Using a syringe pump to add the alkyl halide slowly keeps its concentration low, favoring reaction with the more abundant starting secondary amine over the tertiary amine product.[4][6]

    • Use a Large Excess of Piperidine: While not always practical due to cost, using a 3-5 fold excess of this compound can statistically favor mono-alkylation.[6] This is more common in piperazine chemistry but the principle applies here.

Question: My reductive amination reaction is sluggish and gives a poor yield. What parameters should I investigate?

Answer: Reductive amination is a powerful and often higher-yielding alternative to direct alkylation for introducing primary and secondary alkyl groups. It proceeds via the formation of an iminium ion intermediate, which is then reduced.[7] Sluggishness or failure typically points to issues with either iminium formation or the reduction step.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of hydride reagent is crucial.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild, selective for iminiums over carbonyls, and does not react violently with protic solvents.[7][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful pH control to avoid the release of HCN gas. It is generally used in buffered protic solvents like methanol.[8]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone before iminium formation is complete, leading to alcohol byproducts. It is generally not recommended unless the iminium formation is very fast.

  • Reaction pH and Iminium Formation: The formation of the iminium ion is a dehydration reaction and is acid-catalyzed.

    • Acid Catalyst: A small amount of acetic acid (often used as a co-solvent) is typically added to facilitate iminium ion formation.[8]

    • Drying Agents: In some cases, adding a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the iminium ion by sequestering the water byproduct.

  • Order of Addition: It is generally best to pre-stir the amine and the carbonyl compound (aldehyde or ketone) in the solvent for a period (e.g., 30-60 minutes) to allow for imine/iminium formation before adding the reducing agent.[7]

G start Low Yield in N-Alkylation check_reaction Check Reaction Type start->check_reaction direct_alk Direct Alkylation (Alkyl Halide) check_reaction->direct_alk Direct reductive_am Reductive Amination (Carbonyl) check_reaction->reductive_am Reductive base_check Is a base present? (e.g., K2CO3) direct_alk->base_check reagent_check Which reducing agent is used? reductive_am->reagent_check add_base Add 1.5-2.0 eq. of K2CO3 or Cs2CO3 base_check->add_base No over_alk Over-alkylation (Quaternary Salt)? base_check->over_alk Yes slow_add Use slow addition of alkyl halide over_alk->slow_add Yes use_nabhoac Switch to NaBH(OAc)3 reagent_check->use_nabhoac NaBH4 ph_check Is acid catalyst present? (e.g., AcOH) reagent_check->ph_check NaBH(OAc)3 add_acid Add 0.1-1.0 eq. AcOH ph_check->add_acid No pre_stir Pre-stir amine + carbonyl before reduction ph_check->pre_stir Yes

Caption: Troubleshooting workflow for low yield in N-alkylation.

N-Arylation Reactions

Copper- or palladium-catalyzed N-arylation (Buchwald-Hartwig type reaction) is used to form an N-aryl bond. These reactions are powerful but sensitive to reaction conditions.

Question: My copper-catalyzed N-arylation with an aryl halide is failing. What are the most critical parameters to optimize?

Answer: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is notoriously sensitive. Success hinges on the interplay between the copper source, ligand, base, and solvent.[9]

Critical Parameters for Optimization:

  • Copper Catalyst: Both Cu(I) and Cu(II) sources can be effective. CuI is a very common and reliable choice. Copper nanoparticles have also been shown to be effective catalysts.[10][11] Catalyst loading is typically between 5-10 mol%.

  • Ligand: For sterically unhindered secondary amines like piperidines, a ligand is often essential to facilitate the catalytic cycle and prevent catalyst deactivation.

    • Diamines: N,N'-dimethylethylenediamine is a classic, effective ligand.[10]

    • Amino Acids: Proline and its derivatives are excellent ligands for these transformations.[9]

  • Base: A strong base is required. K₂CO₃, K₃PO₄, and Cs₂CO₃ are the most common choices. The choice of base can be substrate-dependent, so screening is recommended.

  • Solvent: High-boiling point polar aprotic solvents like Dioxane, Toluene, or DMF are typically required to drive the reaction, which often needs elevated temperatures (80-120 °C).

  • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. While methods exist for aryl chlorides, they are the most challenging. If you are using an aryl bromide and the reaction is failing, switching to the corresponding aryl iodide can dramatically improve the reaction rate.

ParameterRecommendation 1Recommendation 2Rationale
Catalyst CuI (5-10 mol%)Cu₂O (5-10 mol%)Readily available and effective Cu(I) source.
Ligand L-Proline (10-20 mol%)N,N'-Dimethylethylenediamine (10-20 mol%)Accelerates reductive elimination and stabilizes the catalyst.[9]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Strong, non-nucleophilic bases are required for the deprotonation step.
Solvent DioxaneTolueneHigh-boiling point solvents are needed to reach required reaction temperatures.

Table 1: Recommended Starting Conditions for Cu-catalyzed N-Arylation.

Boc-Protection

Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step syntheses to temporarily mask the amine's nucleophilicity.[12]

Question: My Boc-protection reaction with Di-tert-butyl dicarbonate (Boc₂O) is incomplete. How can I ensure full conversion?

Answer: Incomplete conversion during Boc-protection is usually a result of suboptimal reaction conditions, particularly regarding stoichiometry and base. The reaction involves the nucleophilic attack of the piperidine nitrogen on the Boc anhydride.

Optimization Strategies:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, it's common practice to use a slight excess of Boc₂O (1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Base/Solvent System: The choice of base and solvent system is key.

    • Aqueous Conditions: A biphasic system using NaOH or NaHCO₃ in water with a solvent like Dioxane or THF is very common and effective. The base neutralizes the released acid.[13]

    • Anhydrous Conditions: Using a non-nucleophilic base like triethylamine (NEt₃) in an anhydrous solvent like Dichloromethane (DCM) or THF is also a standard procedure.[13]

  • Reaction Time and Temperature: These reactions are typically fast and are often run at room temperature or even cooled to 0 °C to control the initial exotherm.[14] If the reaction is sluggish, allowing it to stir overnight at room temperature will usually ensure completion. Monitoring by TLC is crucial; the product (Boc-protected piperidine) will have a higher Rf than the starting material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? this compound is a liquid that is stable under normal temperatures and pressures. It should be stored in a cool, dry place in a tightly sealed container, away from sources of ignition as it is a combustible liquid.[2]

Q2: Should I protect the piperidine nitrogen before performing other reactions on my molecule? This is a fundamental question of synthesis strategy. If your molecule contains other functional groups that are sensitive to the basic or nucleophilic nature of the piperidine nitrogen, or if you plan to perform reactions that could unintentionally modify the nitrogen (e.g., under strongly acidic or oxidative conditions), then Boc-protection is highly recommended.[12][15] The Boc group is robust to many conditions but can be easily removed with acid (e.g., TFA in DCM) when the nitrogen needs to be revealed for a subsequent step.[13]

Q3: What is the best way to monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. A typical eluent system is Ethyl Acetate/Hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualizing the piperidine compounds, which will appear as yellow spots on a purple background.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, giving you the mass of the starting material, product, and any byproducts, which is invaluable for troubleshooting.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Selectivity N-Alkylation via Reductive Amination

This protocol describes the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol, 1.0 eq).

  • Solvent and Aldehyde Addition: Dissolve the starting material in Dichloromethane (DCM, 40 mL). Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq).

  • Imine Formation: Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq) and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

G Amine R₂NH (Piperidine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium -H₂O Carbonyl R'CHO (Aldehyde) Carbonyl->Iminium -H₂O H_plus H⁺ H_plus->Iminium -H₂O Product R₂N-CH₂R' (Final Product) Iminium->Product Hydride [H]⁻ (from NaBH(OAc)₃) Hydride->Product

Caption: General mechanism of reductive amination.

Protocol 2: Robust Boc-Protection
  • Setup: In a 250 mL round-bottom flask, dissolve this compound (7.86 g, 50.0 mmol, 1.0 eq) in a 1:1 mixture of Dioxane and Water (100 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (8.4 g, 100 mmol, 2.0 eq) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55.0 mmol, 1.1 eq) dissolved in a small amount of Dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

  • Work-up: Remove the Dioxane under reduced pressure. Add Ethyl Acetate (100 mL) to the remaining aqueous slurry.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (to remove any unreacted amine), then with saturated NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, which is often pure enough for subsequent steps without chromatography.[16][17]

References

  • Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.
  • LookChem. (n.d.). Cas 1126-09-6, this compound.
  • Guidechem. (n.d.). This compound 1126-09-6 wiki.
  • ChemicalBook. (n.d.). This compound | 1126-09-6.
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
  • Google Patents. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate (97%).
  • ResearchGate. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates.
  • Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1126-09-6.
  • TCG Lifesciences. (n.d.). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
  • BenchChem. (2025). Optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

Sources

Technical Support Center: Overcoming Challenges in the Catalytic Hydrogenation of Pyridine Substitutes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidine derivatives. The transformation of a stable aromatic pyridine ring into a saturated piperidine is a cornerstone of medicinal chemistry, yet it is fraught with challenges ranging from catalyst poisoning to controlling chemoselectivity.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each entry details potential causes and provides a logical, step-by-step approach to resolution.

Issue 1: Low or No Conversion of the Pyridine Substrate

Question: I am not observing significant consumption of my starting pyridine. What are the likely causes and how can I fix this?

Answer:

Low conversion in pyridine hydrogenation is a frequent issue, often stemming from the inherent stability of the aromatic ring and catalyst inhibition.[2][3] The primary causes can be broken down into catalyst deactivation and suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst Poisoning by Nitrogen: The lone pair of electrons on the nitrogen atom of both the pyridine substrate and the piperidine product can strongly coordinate to the active sites of the metal catalyst, effectively "poisoning" it and halting the reaction.[1][4][5]

    • Solution 1: Acidic Additives. The most effective countermeasure is the addition of an acid.[1][3][6] Protonation of the nitrogen atom to form a pyridinium salt prevents its lone pair from binding to the catalyst.[7]

      • Protocol: Add a stoichiometric equivalent of an acid relative to the pyridine substrate. Glacial acetic acid can serve as both a solvent and an activating acid.[1][6] For other solvents, strong acids like HCl can be used.[7]

    • Solution 2: Increase Catalyst Loading. In some cases, catalyst poisoning can be overcome by simply increasing the amount of catalyst, providing more active sites to compensate for those that are deactivated.[7] This is often a less cost-effective solution.

  • Insufficiently Harsh Reaction Conditions: The aromaticity of the pyridine ring requires significant energy to overcome. Mild conditions may be insufficient to drive the reaction forward.[3][8]

    • Solution: Systematically Increase Reaction Intensity.

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many reactions require pressures ranging from 5 to 80 bar.[1][2][9] Higher pressure increases the concentration of hydrogen on the catalyst surface.

      • Increase Temperature: Elevate the reaction temperature. While some systems work at room temperature, others may require heating to 40-80°C or higher.[1][9] Be mindful that higher temperatures can sometimes negatively impact selectivity.

  • Inappropriate Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridines.

    • Solution: Catalyst Screening. If conversion remains low, consider screening different catalysts. Noble metal catalysts are generally more active.[2]

      • Rhodium (e.g., Rh₂O₃, Rh/C): Often shows high activity under mild conditions.[5][10]

      • Platinum (e.g., PtO₂, Pt/C): Adams' catalyst (PtO₂) in acetic acid is a classic and effective system.[1][6][8]

      • Palladium (e.g., Pd/C): Widely used, but often requires an acidic additive to be effective for pyridines.[1][11]

Below is a troubleshooting workflow for addressing low conversion:

G start Problem: Low Conversion check_poisoning Is catalyst poisoning suspected? start->check_poisoning add_acid Add stoichiometric acid (e.g., Acetic Acid, HCl) check_poisoning->add_acid Yes check_conditions Are reaction conditions too mild? check_poisoning->check_conditions No increase_loading Increase catalyst loading add_acid->increase_loading success Achieve High Conversion add_acid->success Re-run Experiment increase_loading->check_conditions increase_loading->success Re-run Experiment increase_pressure Increase H₂ Pressure check_conditions->increase_pressure Yes check_catalyst Is the catalyst choice optimal? check_conditions->check_catalyst No increase_temp Increase Temperature increase_pressure->increase_temp increase_pressure->success Re-run Experiment increase_temp->check_catalyst increase_temp->success Re-run Experiment screen_catalysts Screen alternative catalysts (Rh, Pt, Ru) check_catalyst->screen_catalysts No check_catalyst->success Yes screen_catalysts->success

Caption: Troubleshooting workflow for low conversion.
Issue 2: Poor Chemoselectivity with Functionalized Pyridines

Question: My reaction is reducing other functional groups in my molecule (e.g., nitro, alkene, ester) in addition to or instead of the pyridine ring. How can I improve selectivity?

Answer:

Achieving chemoselectivity is a critical challenge when the pyridine substrate contains other reducible functional groups.[1] The key is to tune the reaction conditions and catalyst choice to favor the reduction of the pyridine ring over other functionalities, or vice-versa if desired.

Causality & Troubleshooting Steps:

  • Overly Active Catalyst/Harsh Conditions: Highly active catalysts (like Rhodium) under harsh conditions (high pressure/temperature) will often reduce multiple functional groups indiscriminately.[5][8]

    • Solution 1: Milder Reaction Conditions. Reduce the hydrogen pressure and temperature. This can often create a kinetic window where the more easily reduced group reacts preferentially.[7]

    • Solution 2: Catalyst Selection. Choose a catalyst with known selectivity. For instance, while Pd/C is excellent for nitro group reductions, it may also reduce the pyridine ring under acidic conditions.[7][12] Sometimes, a specific catalyst system like Rh₂O₃ shows good tolerance for groups like alcohols, amines, and carbonyls.[5][13]

  • Substituent Effects: The electronic nature of substituents can influence the reactivity of the pyridine ring.

    • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ increase the electron density of the ring, making it less electrophilic and harder to reduce. This can sometimes aid selectivity if you are targeting another group.[5]

    • Electron-Withdrawing Groups (EWGs): Groups like -CN, -NO₂, or esters decrease the ring's electron density, making it more susceptible to hydrogenation.[4]

  • Interrupted Hydrogenation: It is possible to stop the reaction after partial reduction to obtain di- or tetrahydropyridine intermediates.[14]

    • Solution: Careful Reaction Monitoring. By closely monitoring the reaction progress via techniques like TLC, GC, or NMR, you can stop the reaction once the desired intermediate is formed, before further reduction occurs.

The following table summarizes catalyst performance, which can guide selection for selectivity.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity Notes
Rh₂O₃ 5 bar H₂, 40°C, TFEHigh activity under mild conditions; broad substrate scope.[5][10]Can reduce other sensitive groups like alkenes and nitro groups.[5]Tolerates alcohols, amines, esters, and amides well.[5][13]
PtO₂ (Adams') 50-70 bar H₂, RT, Acetic AcidHighly effective, classic method.[1][6][8]Requires high pressure; acidic medium may not be compatible with all functional groups.Good for general pyridine reduction; selectivity can be an issue.[6]
Pd/C 6 bar H₂, 30°C, H₂O/AcidCost-effective, widely available.Often requires acidic additives; can be prone to dehalogenation.[1][9][12]Can be tuned for selective nitrile reduction over the ring or vice-versa by controlling acidity.[12]
Iridium(III) Catalysts 1 atm H₂, 60°CExceptional functional group tolerance (nitro, bromo, azido, alkenyl).[4]Homogeneous catalyst, requiring more complex product separation.[4][15]Excellent for complex molecules where other groups must remain intact.[4]

Frequently Asked Questions (FAQs)

Q1: Should I use a heterogeneous or a homogeneous catalyst?

A1: The choice depends on your specific needs.

  • Heterogeneous catalysts (e.g., metals on carbon support) are the industry standard due to their ease of separation from the reaction mixture, recyclability, and general robustness.[1][16] However, their active sites can be poorly defined, and they may require harsher conditions.[15]

  • Homogeneous catalysts (e.g., Iridium or Rhodium complexes) are dissolved in the reaction medium.[15] They offer high activity and selectivity under very mild conditions and have well-defined active sites, which is advantageous for mechanistic studies.[15][17] Their main drawback is the often-difficult and expensive process of separating the catalyst from the product.[1][15]

Caption: Heterogeneous vs. Homogeneous Catalysis.

Q2: How does my choice of solvent affect the reaction?

A2: The solvent plays a crucial role beyond simply dissolving the reactants.[18]

  • Protic/Acidic Solvents: Solvents like glacial acetic acid or trifluoroethanol (TFE) can protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[5][6][11] Acetic acid is often an excellent choice when using Pd/C or PtO₂.[11]

  • Polarity: The solvent can stabilize reactants and transition states differently, directly impacting the reaction rate.[18] The optimal solvent is often found through screening. In a study with Rh₂O₃, TFE provided the best activity and selectivity.[5]

Q3: My starting material has a halogen substituent. How can I avoid dehalogenation?

A3: Dehalogenation is a common side reaction, particularly with Pd/C. To minimize it:

  • Use a different catalyst: Platinum- or Rhodium-based catalysts are often less prone to causing dehalogenation than Palladium. An Iridium-based homogeneous catalyst has been shown to be exceptionally tolerant of bromo-substituents.[4]

  • Milder Conditions: Lowering the temperature and hydrogen pressure can sometimes suppress the hydrogenolysis of the C-X bond.[9]

  • Additives: In some specific cases, additives can be used to suppress hydrodechlorination, but this is highly system-dependent.

Q4: What is the general experimental procedure for a typical heterogeneous hydrogenation of a substituted pyridine?

A4: The following is a generalized protocol using Platinum(IV) oxide (PtO₂) in a high-pressure reactor.

Experimental Protocol: Hydrogenation using PtO₂ in Acetic Acid [1]

  • Reactor Setup: In a suitable high-pressure reactor vessel (e.g., a Parr shaker), add the substituted pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).[1][6]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (Adams' catalyst, typically 1-5 mol%) to the solution.[1]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][8]

    • Begin vigorous stirring and maintain the reaction at room temperature, monitoring hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the system with inert gas.

    • Filter the reaction mixture through a pad of a filtration aid (e.g., Celite®) to remove the catalyst. Rinse the pad with a small amount of acetic acid or a suitable solvent.

    • Carefully neutralize the filtrate by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary, typically by distillation or column chromatography.

References
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.Journal of the American Chemical Society. [Link]
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.ChemRxiv. [Link]
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Pyridine(diimine)
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. [Link]
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC.NIH. [Link]
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.RSC Publishing. [Link]
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.Asian Journal of Chemistry. [Link]
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.The University of Liverpool Repository. [Link]
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Investigation of solvents for hydrogenation of pyridine 2s.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. [Link]
  • Homogeneous vs Heterogeneous C
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions.
  • Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex.MDPI. [Link]
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
  • Mechanistic comparison of heterogeneous and homogeneous hydrogen
  • Day 25- Homogeneous and Heterogeneous C
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1.University of Illinois. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Piperidine Derivatives in Anticancer Research: From Mechanism to Clinical Potential

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] In the relentless pursuit of more effective and selective cancer therapies, piperidine derivatives have emerged as a particularly fruitful area of investigation.[2][3] Their structural versatility allows for precise modification, enabling the fine-tuning of pharmacological properties to target a multitude of biological pathways frequently dysregulated in cancer.[4][5][6][7]

This guide offers a comparative analysis of distinct classes of piperidine-based anticancer agents. We will dissect their mechanisms of action, compare their cytotoxic profiles using experimental data, provide detailed protocols for their evaluation, and explore the future landscape of this promising class of molecules. Our focus is to bridge the gap between synthetic chemistry and clinical application, providing researchers and drug development professionals with a comprehensive resource grounded in scientific integrity.

The Mechanistic Diversity of Piperidine Derivatives

The anticancer efficacy of piperidine derivatives stems from their ability to interact with a wide range of molecular targets. This diversity is a key advantage, offering multiple avenues to combat the heterogeneity of cancer. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several piperidine derivatives function as potent inhibitors of tubulin polymerization, binding at the colchicine site.[8][9] This disruption of microtubule dynamics induces cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[9]

  • Modulation of Critical Signaling Pathways: These compounds frequently target key signaling cascades essential for cancer cell survival and proliferation.[4][5][6] The PI3K/Akt pathway, a central regulator of cell growth and apoptosis, is a common target.[3][4] By inhibiting components of this pathway, piperidine derivatives can effectively shut down pro-survival signals. Other crucial pathways regulated by these compounds include STAT-3, NF-κB, and MAPK.[4][5][6][7]

  • Enzyme Inhibition: The piperidine scaffold is integral to the design of inhibitors for various enzymes critical to cancer progression. This includes Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and various protein kinases that drive oncogenic signaling.[1][10][11]

  • Induction of Apoptosis: Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Piperidine derivatives achieve this through multiple routes, such as upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like BCL-2 and XIAP.[4]

Comparative Efficacy: A Data-Driven Overview

The potency of an anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency. The following table summarizes the cytotoxic activity of representative piperidine derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.

Derivative Class/CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Primary Mechanism/TargetReference
Tubulin Inhibitor (17a) PC3Prostate0.81Colchicine Binding Site Inhibitor[8]
MGC803Gastric1.09Colchicine Binding Site Inhibitor[8]
MCF-7Breast1.30Colchicine Binding Site Inhibitor[8]
N-Sulfonylpiperidine (8) HCT-116Colorectal3.94Not Specified[12]
HepG-2Hepatocellular3.76Not Specified[12]
MCF-7Breast4.43Not Specified[12]
Piperidine Derivative (16) 786-0Renal0.4 (GI50)DNA Intercalation (putative)[13]
Piperidine Derivative (1, 25) PC-3Prostate6.3, 6.4 (GI50)DNA Intercalation (putative)[13]
2-amino-4-(1-piperidine) pyridine DLD-1, HT29ColonDose-dependent inhibitionG1/G0 Cell Cycle Arrest[4]

This table is a representative summary. The activity of derivatives can be highly context-dependent, varying with the specific chemical structure and the genetic background of the cancer cell line.

Key Experimental Protocols for Evaluation

Reproducibility and validation are the cornerstones of scientific research. The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of piperidine derivatives.

Cell Viability Assessment (MTT Assay)

Causality: This colorimetric assay is a primary screening tool to determine a compound's cytotoxic effect. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12][13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification (Annexin V/PI Staining)

Causality: To confirm that cell death occurs via apoptosis, this flow cytometry-based assay is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment: Seed and treat cells with the piperidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Visualizing the Process: Workflows and Pathways

Understanding the complex biological systems at play requires effective visualization. The following diagrams, rendered using DOT language, illustrate a typical drug evaluation workflow and a key signaling pathway targeted by piperidine derivatives.

General Workflow for Anticancer Drug Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical synthesis Compound Synthesis (Piperidine Derivative) screen Primary Cytotoxicity Screen (e.g., MTT Assay) synthesis->screen ic50 IC50 Determination screen->ic50 mechanistic Mechanistic Assays (Apoptosis, Cell Cycle) ic50->mechanistic pathway Target Pathway Analysis (e.g., Western Blot) mechanistic->pathway animal Animal Model Testing (Xenograft) pathway->animal Lead Compound Selection pkpd Pharmacokinetics & Pharmacodynamics animal->pkpd tox Toxicology Studies pkpd->tox Clinical Trials Clinical Trials tox->Clinical Trials

Caption: A streamlined workflow for the evaluation of novel piperidine-containing anticancer compounds.

Targeting the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: Inhibition of the pro-survival PI3K/Akt pathway by certain piperidine derivatives.

Conclusion and Future Directions

The piperidine scaffold is undeniably a privileged structure in the landscape of anticancer drug discovery.[2][3][8] The derivatives explored in this guide showcase a remarkable breadth of mechanisms, from disrupting the cellular cytoskeleton to finely tuning critical oncogenic signaling pathways. The comparative data highlights that while some derivatives exhibit broad cytotoxicity, others possess more selective activity, underscoring the importance of structure-activity relationship (SAR) studies.[2]

The future of piperidine-based cancer therapy lies in enhancing selectivity and overcoming drug resistance. This will involve the rational design of next-generation derivatives that target multiple nodes in a cancer signaling network or specifically exploit vulnerabilities in tumor cells, such as deficiencies in DNA repair pathways. As our understanding of cancer biology deepens, the versatility of the piperidine ring will continue to provide a robust platform for the development of innovative and life-saving therapeutics.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
  • Fu, D., Li, J., Tian, H., Li, Y., Li, Z., & Xu, W. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 185, 111818. [Link]
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed, 35069201. [Link]
  • Krasavin, M., Dar'in, D., & Bakulina, O. (2022).
  • Fu, D., Li, J., Tian, H., Li, Y., Li, Z., & Xu, W. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]
  • de Oliveira, R. B., de Oliveira, G. P., de Paula, R. F., Borges, W. S., & de Oliveira, M. C. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 81, 443-451. [Link]
  • Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117823. [Link]
  • An, H., Kim, H. J., Kim, S. H., Lee, J. H., & Lee, S. J. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][3][4][5]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 25(5), 1047-1052. [Link]
  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • B, R., & B, S. (2018). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 10(4), 114-119. [Link]
  • ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.
  • Semantic Scholar. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]
  • Man, S., Singh, P., Singh, R. K., & Kumar, V. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. IUBMB Life, 10.1002/iub.2926. [Link]
  • Saini, N., Goswami, V., Thakor, E., Vasava, M., & Patel, B. D. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemistrySelect, 9(1). [Link]
  • Al-Otaibi, F. M., Al-Zahrani, M. H., Al-Ghamdi, S. S., Al-Qahtani, S. D., & Al-Agamy, M. H. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 44781-44795. [Link]
  • Alam, O., Khan, S. A., & Asif, M. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 1076-1117. [Link]
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current Medicinal Chemistry, 24(3), 248-260. [Link]
  • Krasavin, M., Dar'in, D., & Bakulina, O. (2022).
  • ResearchGate. (n.d.). Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker.

Sources

A Senior Application Scientist’s Guide: Ethyl 4-piperidinecarboxylate vs. Methyl 4-piperidinecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. The functionalization of the piperidine nitrogen is a critical step in the synthesis of these molecules, and the choice of starting material can have significant implications for reaction efficiency, yield, and purity. Among the most common building blocks for this purpose are the ethyl and methyl esters of 4-piperidinecarboxylic acid. This guide provides an in-depth, objective comparison of Ethyl 4-piperidinecarboxylate and Mthis compound, drawing on experimental data and established chemical principles to inform your selection process.

Section 1: Physicochemical Properties - A Comparative Overview

The subtle difference in the ester alkyl group between these two molecules gives rise to distinct physical properties that can influence their handling, reaction setup, and purification.

PropertyThis compoundMthis compoundImplications for Synthesis
Molecular Formula C₈H₁₅NO₂[1]C₇H₁₃NO₂The difference in one methylene group affects molecular weight and related properties.
Molecular Weight 157.21 g/mol [1]143.19 g/mol Affects molar calculations and stoichiometry.
Boiling Point 204 °C (lit.)85-90 °CThe higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing solvent loss. It may, however, require more energy for removal during workup.
Density 1.02 g/mL at 25 °C (lit.)1.06 g/mLA minor difference that is generally insignificant in most applications.
Solubility Soluble in organic solvents, sparingly soluble in water.[2]Slightly soluble in water.Both have similar solubility profiles, being amenable to a wide range of organic solvents used in synthesis.
Section 2: Reactivity in Key Synthetic Transformations

The choice between the ethyl and methyl ester can significantly impact the outcome of common synthetic transformations. Here, we delve into a comparative analysis of their performance in N-alkylation, N-arylation, and amide bond formation.

N-alkylation of the piperidine nitrogen is a fundamental step in the synthesis of many active pharmaceutical ingredients. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine attacks an alkyl halide.

Mechanism of N-Alkylation

N_Alkylation_Mechanism cluster_0 Sₙ2 Reaction Piperidine R'-O₂C-Piperidine-NH TransitionState [R'-O₂C-Piperidine---H---N---R---X]‡ Piperidine->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState Product R'-O₂C-Piperidine-NR TransitionState->Product Byproduct H-X TransitionState->Byproduct

Caption: SN2 mechanism of N-alkylation of 4-piperidinecarboxylate esters.

Reactivity Comparison: Steric and Electronic Effects

The primary difference in reactivity between the ethyl and methyl esters in N-alkylation arises from steric hindrance. The methyl group is less bulky than the ethyl group. While the ester functionality is distant from the reacting nitrogen atom, subtle steric effects can still influence the rate of reaction, particularly with bulky alkylating agents. However, for most common alkylations, the difference in reactivity is expected to be minimal.

Experimental Protocol: N-Benzylation

The following protocols for N-benzylation are based on established methods and provide a framework for a comparative study.[3][4]

StepProtocol for Mthis compoundProtocol for Ethyl 3-oxo-4-piperidinecarboxylate (as a proxy)
1. Reagents Mthis compound hydrochloride, Benzyl bromide, Triethylamine, MethanolEthyl 3-oxo-4-piperidinecarboxylate, Benzyl chloride, Sodium bicarbonate, Acetone/Water
2. Reaction Setup Dissolve the piperidine salt in methanol.Dissolve the piperidine in 10% aqueous sodium bicarbonate solution and cool to 0°C.
3. Addition Add triethylamine followed by benzyl bromide.Add a solution of benzyl chloride in acetone dropwise.
4. Reaction Reflux the mixture for 4-12 hours.Stir at 0°C for 30 minutes, then at room temperature for 2 hours.
5. Workup Evaporate methanol, add water, and extract with ethyl acetate. Wash with brine, dry, and concentrate.Pour into water, extract with diethyl ether. Acidify the aqueous layer, extract with ethyl acetate, dry, and concentrate.
6. Purification Column chromatography.Crystallization from petroleum ether.

Expected Comparative Performance in N-Benzylation

ParameterThis compoundMthis compoundRationale
Reaction Time Slightly longerSlightly shorterThe less sterically hindered methyl ester may allow for a slightly faster reaction rate.
Yield 90-95%92-97%Both are expected to give high yields under optimized conditions. The slightly higher reactivity of the methyl ester might translate to a marginally higher yield.
Side Products MinimalMinimalOver-alkylation to form the quaternary ammonium salt is a potential side reaction for both, but can be controlled by stoichiometry.

The Buchwald-Hartwig and Chan-Lam cross-coupling reactions are powerful methods for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[5][6]

General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reagents Combine Aryl Halide, Piperidine Ester, Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Piperidine Ester Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Reactivity Comparison

In these palladium- or copper-catalyzed reactions, the steric and electronic properties of the ligands and substrates are critical. The difference between the ethyl and methyl ester is less likely to have a dramatic impact on the reaction outcome compared to the choice of catalyst, ligand, and base. However, some studies suggest that bulkier esters can sometimes lead to slightly lower yields or require longer reaction times in sterically demanding couplings.

Expected Comparative Performance in N-Arylation

ParameterThis compoundMthis compoundRationale
Catalyst Loading SimilarSimilarThe ester group is unlikely to significantly influence the required catalyst loading.
Yield Good to ExcellentGood to ExcellentBoth esters are generally well-tolerated in these reactions. Any difference in yield is likely to be substrate- and condition-dependent.
Reaction Scope BroadBroadBoth are compatible with a wide range of aryl halides and boronic acids.

The ester functionality of these piperidine derivatives can be a precursor to amides, either through hydrolysis to the carboxylic acid followed by amide coupling, or via direct aminolysis.

Hydrolysis and Amide Coupling

The hydrolysis of the ester to the corresponding carboxylic acid is a common preliminary step. Generally, methyl esters are known to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to the lower steric hindrance of the methoxy group.

Protocol for Hydrolysis and Peptide Coupling

  • Hydrolysis: Dissolve the piperidine ester (1.0 eq.) in a mixture of THF, methanol, and water. Add LiOH (3.0 eq.) and stir at room temperature overnight. Remove the organic solvents under reduced pressure, acidify the aqueous solution, and extract the carboxylic acid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq.) and an amine (1.1 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir at room temperature until the reaction is complete. Work up by aqueous extraction and purify by chromatography.

Direct Aminolysis

Direct conversion of the ester to an amide by reaction with an amine is also possible, though it often requires harsh conditions (high temperature and pressure) or the use of a catalyst. In this case, the higher reactivity of the methyl ester due to reduced steric hindrance can be an advantage, potentially allowing for milder reaction conditions.

Section 3: Practical Considerations and Recommendations

The choice between this compound and Mthis compound should be guided by the specific requirements of your synthetic route.

Decision Tree for Reagent Selection

Reagent_Selection_Decision_Tree Start Synthetic Goal HighTemp Reaction at High Temperature? Start->HighTemp BulkyReagent Using a Bulky Alkylating/Arylating Agent? HighTemp->BulkyReagent No EthylEster Use Ethyl 4-piperidinecarboxylate HighTemp->EthylEster Yes DirectAminolysis Direct Aminolysis to Amide? BulkyReagent->DirectAminolysis No MethylEster Use Methyl 4-piperidinecarboxylate BulkyReagent->MethylEster Yes Hydrolysis Hydrolysis to Acid Followed by Coupling? DirectAminolysis->Hydrolysis No DirectAminolysis->MethylEster Yes Either Either Ester is Suitable Hydrolysis->Either

Caption: Decision tree for selecting between ethyl and mthis compound.

Economic Considerations

Both reagents are commercially available from numerous suppliers. Historically, methyl esters have sometimes been slightly less expensive due to the lower cost of methanol. However, for research and development quantities, the price difference is often negligible. For large-scale synthesis, a cost analysis of both the starting materials and the corresponding solvents (methanol vs. ethanol) should be conducted.

Section 4: Conclusion

This compound and Mthis compound are both highly valuable and versatile building blocks in the synthesis of N-substituted piperidines for drug discovery and development. The choice between them is nuanced and should be based on a careful consideration of the specific reaction conditions and synthetic goals.

  • Mthis compound may be preferred for reactions where slightly higher reactivity is desired, such as in sterically demanding couplings or direct aminolysis, due to its smaller size.

  • This compound offers the advantage of a higher boiling point, which can be beneficial for reactions conducted at elevated temperatures.

In many standard transformations, the difference in performance between the two is minimal, and other factors such as catalyst choice, reaction conditions, and cost-effectiveness at scale will play a more significant role in the overall success of the synthesis. This guide serves as a foundational resource to empower researchers to make informed decisions and optimize their synthetic strategies.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • A Comparative Analysis of Ethyl Isocyanoacetate and Methyl Isocyanoacetate for Synthetic Chemistry and Drug Discovery - Benchchem. (URL not available)
  • What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride? - Guidechem. (URL not available)
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • 20.8 Synthesis and Reactions of Esters | Organic Chemistry - YouTube. [Link]
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem. (URL not available)
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (URL not available)
  • JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google P
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchG
  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]
  • This compound 1126-09-6 wiki - Guidechem. (URL not available)
  • CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof - Google P
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google P
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL not available)
  • Buchwald–Hartwig amin
  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives - Who we serve. (URL not available)
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL not available)
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC - NIH. (URL not available)
  • Synthesis of ester 273–276 by using Chan–Lam coupling - ResearchG
  • Synthetic strategies towards C−H functionalization of piperidines at...
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL not available)
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles | Request PDF - ResearchG
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL not available)
  • This compound | C8H15NO2 | CID 70770 - PubChem - NIH. [Link]
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL not available)
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL not available)
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchG
  • N- vs.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL not available)
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL not available)
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL not available)
  • The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. (URL not available)
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchG
  • A comparison of several modern alkylating agents - ark
  • Steric effect of di-lateral methyl substituent on the mesophase behavior of four-ring azo/ester/azo homologues | Request PDF - ResearchG
  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF - ResearchG
  • 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester - PubChem. [Link]

Sources

A Comparative Guide to the Pharmacological Activity of Substituted Piperidines: From Opioids to Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of natural alkaloids and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold"—a molecular framework that is repeatedly found to provide potent and selective ligands for a diverse range of biological targets.[3][4] This guide provides an in-depth, comparative analysis of the pharmacological activities of substituted piperidines, moving beyond a simple catalog of compounds to explore the nuanced structure-activity relationships (SAR) that govern their function. We will delve into the quantitative data that drives drug design, provide validated experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

This document is intended for researchers, scientists, and drug development professionals. The narrative explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Opioid Receptor Modulation: The Classic Piperidine Pharmacophore

The piperidine moiety is perhaps most famously associated with analgesia, forming the essential core of morphine and the highly potent synthetic phenylpiperidine class of opioids, which includes fentanyl and pethidine.[5][6][7] The structural rigidity and basic nitrogen of the piperidine ring are critical for anchoring these molecules within the binding pocket of opioid receptors, particularly the μ-opioid receptor (MOR).

Structure-Activity Relationship (SAR) Insights

The analgesic activity of piperidine derivatives is exquisitely sensitive to substitution patterns, primarily at the N-1 and C-4 positions of the ring.

  • N-1 Substitution: The substituent on the piperidine nitrogen is a key determinant of activity. A short alkyl chain, like the N-methyl group in morphine, is often associated with potent agonism. Larger N-substituents, such as N-phenethyl, can dramatically increase potency, as seen in fentanyl.[7] Conversely, introducing an allyl or cyclopropylmethyl group can confer antagonist or partial agonist properties.

  • C-4 Substitution: The C-4 position is critical for interaction with the "message" domain of the opioid receptor. An axial C-4 substituent is generally preferred for high affinity. In the phenylpiperidine series, a C-4 phenyl group is essential, and adding an acyl or ester group at this position (as in pethidine) or an anilino group (as in fentanyl) modulates potency and efficacy.

Recent strategies have focused on developing ligands with mixed pharmacology, such as MOR agonists/delta-opioid receptor (DOR) antagonists or dual MOR/sigma-1 receptor (σ1R) ligands, to potentially separate analgesic effects from adverse side effects like tolerance and dependence.[8][9][10]

Comparative Performance Data

The following table summarizes the binding affinities and functional potencies of representative piperidine-based opioid receptor modulators. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

CompoundPrimary Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference(s)
MorphineMOR Agonist6.3194[8]
FentanylMOR Agonist~1.0~10[5][7]
PethidineMOR Agonist~200~500[5][6]
Compound 12 MOR Agonist / DOR AntagonistMOR: <1.0, DOR: ~15MOR: ~20[8]
Compound 52 Dual MOR / σ1R LigandMOR: 56.4, σ1R: 11.0N/A (In vivo data reported)[9]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a robust method for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor. The principle is based on the competition between a radiolabeled ligand (e.g., [³H]-DAMGO) and the unlabeled test compound for binding to the receptor.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR). Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

    • 25 µL of [³H]-DAMGO (final concentration ~1 nM, near its Kd).

    • 25 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding, add 25 µL of buffer instead of the test compound.

    • For non-specific binding (NSB), add 25 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Naloxone).

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism

G_protein_signaling Ligand Piperidine Agonist (e.g., Fentanyl) MOR MOR Ligand->MOR Binds G_alpha Gαi/o AC AC G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC cAMP cAMP Downstream Decreased Neuronal Excitability (Analgesia) cAMP->Downstream Leads to G_protein G_protein G_protein->G_alpha Dissociates G_protein->G_beta_gamma Dissociates AC->cAMP Converts

Multi-Target CNS Activity: The Rise of Atypical Antipsychotics

The piperidine scaffold is integral to many antipsychotic drugs, including both first-generation ("typical") agents like haloperidol and second-generation ("atypical") agents like risperidone.[3][11] While typical antipsychotics primarily act as antagonists at dopamine D2 receptors, atypical agents possess a more complex pharmacological profile, often combining D2 antagonism with potent activity at serotonin receptors, particularly 5-HT2A antagonism and 5-HT1A partial agonism.[11][12][13][14] This multi-target approach is believed to improve efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[14]

Structure-Activity Relationship (SAR) Insights

For this class, the SAR is often defined by a four-part structure: a basic piperidine nitrogen, a central alkyl spacer, a linker group, and a terminal aromatic moiety.

  • Piperidine Substituents: The piperidine ring is often substituted at the 4-position with a group that interacts with the receptor.

  • Alkyl Spacer: A three- or four-carbon chain is typically optimal for bridging the piperidine and the terminal aromatic system, ensuring the correct spatial orientation for receptor binding.

  • Terminal Aromatic System: Fused ring systems, such as benzisoxazole (in risperidone) or benzisothiazole, are common.[13] Substitutions on this aromatic system (e.g., fluorine) can significantly enhance potency and modulate the D2/5-HT2A affinity ratio.

Comparative Receptor Binding Profile

This table compares the binding affinities of several piperidine-containing antipsychotics across key CNS receptors. A lower Ki value indicates a stronger binding affinity. The ratio of D2 to 5-HT2A affinity is often considered a key indicator of "atypicality."

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)D2/5-HT2A RatioReference(s)
Haloperidol1-250-100>1000~0.02[14]
Risperidone3-60.2-0.5~200~10[12]
Compound 29 1.11.96.8~0.58[12]
Experimental Protocol: Cell-Based Functional Assay (Calcium Flux)

This protocol measures the functional activity of compounds at the Gq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium concentration. It can be used to identify both agonists and antagonists.

Methodology:

  • Cell Culture and Plating: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO). Culture the cells to ~80% confluency and plate them into black-walled, clear-bottom 96-well microplates. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells gently with assay buffer to remove excess dye. Add the test compounds (for antagonist mode) or agonist control (for agonist mode) to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation (Antagonist Mode): For antagonist testing, add a known 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader equipped with an injector (e.g., FLIPR or FlexStation). Record a baseline fluorescence for 10-20 seconds, then inject the agonist (for antagonist mode) or test compound (for agonist mode) and continue recording for 60-120 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For agonist mode, plot the response against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.

    • For antagonist mode, plot the response against the log concentration of the test compound (in the presence of a fixed agonist concentration) to determine the IC₅₀ value.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_test Antagonist Mode Testing A 1. Plate 5-HT2A-expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Add test compound (potential antagonist) B->C D 4. Add known agonist (e.g., Serotonin) C->D E 5. Measure fluorescence change on a plate reader D->E F 6. Analyze Data: Calculate IC₅₀ E->F

Histamine H1 Receptor Antagonism

Many first and second-generation antihistamines are built upon a piperidine scaffold.[15][16] These drugs act as inverse agonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions. The key challenge in this therapeutic area has been to develop peripherally-selective agents that do not cross the blood-brain barrier, thus avoiding the sedative side effects associated with older antihistamines.[17]

Structure-Activity Relationship (SAR) Insights
  • Core Structure: A common pharmacophore consists of two aromatic rings linked to the piperidine core, often through a connecting atom like oxygen or carbon.

  • N-1 Substituent: The nature of the substituent on the piperidine nitrogen is critical for modulating CNS penetration and overall activity. For example, the addition of a carboxyl group in fexofenadine significantly reduces its ability to cross the blood-brain barrier, eliminating sedation.

  • Aromatic Rings: The diaryl moiety (e.g., diphenylmethoxy in Diphenylpyraline) is crucial for H1 receptor affinity.[15][16]

Comparative H1 Receptor Binding
CompoundGenerationH1 Ki (nM)CNS SedationReference(s)
DiphenylpyralineFirstHigh AffinityYes[15]
TerfenadineSecond~2-5Low[16]
FexofenadineSecond~10No[16]

Emerging Pharmacological Frontiers

The versatility of the piperidine scaffold continues to be exploited in new therapeutic areas.

  • Anticancer Activity: Substituted piperidines have demonstrated potential as anticancer agents by targeting various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt, acting as dihydrofolate reductase (DHFR) inhibitors, or by directly interacting with DNA.[1][18][19][20]

  • Anti-Alzheimer's Disease: Derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), a key target in managing the symptoms of Alzheimer's disease.[21][22]

  • Antidiabetic Agents: Certain piperidine derivatives have shown promise as antidiabetic agents through the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-4).[23][24]

Conclusion

The substituted piperidine is a testament to the power of a privileged scaffold in drug discovery. Its conformational pre-organization and the synthetic tractability of its nitrogen and carbon atoms allow for precise, multi-directional modifications. This chemical flexibility enables the fine-tuning of pharmacological properties to achieve high potency and selectivity across an exceptionally broad range of biological targets, from GPCRs in the central nervous system to enzymes involved in metabolic disorders. The continued exploration of novel substitution patterns and the application of modern screening technologies will undoubtedly ensure that piperidine derivatives remain a highly productive and vital source of new therapeutic agents for years to come.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Gusak, K. N., Zhidkova, E. M., & Gusak, V. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Mushtaq, N., Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. J App Pharm.
  • Toyoshima, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds.
  • Unspecified Author. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved from [Link]. s-zbio.com/news/the-role-of-piperidine-derivatives-in-medicinal-chemistry-63955935.html
  • Walczak, M. A., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters.
  • Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.
  • Woller, J., et al. (2008). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Unspecified Author. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry.
  • Tao, Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry.
  • Issayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. European Journal of Medicinal Chemistry.
  • Gusak, K. N., Zhidkova, E. M., & Gusak, V. V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Kumar, A., & Singh, V. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.
  • Jun, C. Y., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry.
  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Al-hourani, B. J., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.
  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Unspecified Author. (n.d.). Antipsychotic piperazine and piperadine derivatives.
  • Semantic Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
  • Unspecified Author. (2024). The value of GPCR cell-based assays in drug discovery.
  • Sippl, W., et al. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry.
  • Schulte, M., & Giepmans, B. (2011). Cell-based assays in GPCR drug discovery. Drug Discovery Today: Technologies.
  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry.
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • Yoneda, M., et al. (1970). [Studies on Piperazine Compounds. VI. Antihistaminic and Anticholinergic Effects of 2-phenylpiperazine Derivatives]. Yakugaku Zasshi.
  • RxList. (2021). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
  • Ahmad, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Current Organic Synthesis.
  • Deranged Physiology. (2021). Pharmacology of antipsychotics.

Sources

Comparing synthetic routes to N-substituted 4-piperidinecarboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Substituted 4-Piperidinecarboxylic Acid Esters for Pharmaceutical Research

The N-substituted 4-piperidinecarboxylic acid ester scaffold is a cornerstone in modern medicinal chemistry. Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of substituents, making it a privileged core for designing ligands that target a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] These compounds are integral intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), from potent analgesics to antipsychotics.[2][3]

Given their importance, the efficient and versatile synthesis of these piperidine derivatives is a critical task for researchers in drug discovery and development. The choice of synthetic route can significantly impact yield, purity, scalability, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of three principal synthetic strategies: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination, offering detailed protocols and expert insights to aid scientists in selecting the optimal pathway for their specific objectives.

Route 1: Direct N-Alkylation of 4-Piperidinecarboxylic Acid Esters

Direct N-alkylation is arguably the most straightforward and traditional method for synthesizing N-alkyl-substituted piperidines. This approach involves the reaction of a secondary amine, such as ethyl isonipecotate (ethyl 4-piperidinecarboxylate), with an alkylating agent, typically an alkyl halide.

Scientific Principle & Mechanistic Insight

This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base, such as triethylamine (TEA) or potassium carbonate, is typically added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product.

The choice of solvent is crucial; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often preferred as they can solvate the cation without strongly solvating the nucleophilic amine, thus facilitating the SN2 reaction. The reactivity of the alkyl halide follows the order I > Br > Cl, a direct consequence of the C-X bond strength.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-piperidinecarboxylate[4]
  • Reaction Setup: Dissolve ethyl isonipecotate (1 eq., e.g., 20.01 g, 127 mmol) and triethylamine (1.2 eq., e.g., 21.7 mL, 150 mmol) in dichloromethane (DCM, e.g., 2 L) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add benzyl bromide (1.2 eq., e.g., 18.2 mL, 150 mmol) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction suspension into a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL).

  • Extraction: Separate the organic layer. Wash the aqueous layer with DCM (e.g., 2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (e.g., 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Isolation: Purify the resulting crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane 1:3) to yield the final product. A reported yield for this procedure is 87%.[4]

Workflow Visualization

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product Start1 Ethyl Isonipecotate Mix Combine & Stir at 0°C to RT Start1->Mix Start2 Benzyl Bromide Start2->Mix Start3 Triethylamine (Base) Start3->Mix Start4 DCM (Solvent) Start4->Mix Quench Quench with NaHCO₃ Mix->Quench Overnight Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify EndProduct Ethyl 1-benzyl-4- piperidinecarboxylate Purify->EndProduct Yield: ~87%

Caption: Workflow for Direct N-Alkylation.

Route 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds. For the synthesis of N-substituted piperidines, this typically involves the reaction of a piperidone precursor with a primary or secondary amine in the presence of a reducing agent. This method allows for the introduction of a vast array of substituents on the nitrogen atom.

Scientific Principle & Mechanistic Insight

The reaction proceeds in two main stages. First, the amine reacts with the ketone carbonyl of the piperidone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a reducing agent, selectively chosen to be mild enough not to reduce the initial ketone, reduces the iminium ion to the final amine product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is particularly favored due to its mildness, tolerance of acidic conditions (which catalyze iminium ion formation), and lack of toxicity compared to cyanide-based reagents.

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine (Illustrative)[5]

Note: This protocol illustrates the core reductive amination step. The starting piperidone is N-Boc protected, and the final product is an aminopiperidine. The principle is directly adaptable to synthesizing N-substituted 4-piperidinecarboxylic acid esters by starting with a 4-oxo-piperidine-1-carboxylic acid ester.

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1 eq.) and 3,4-dichloroaniline (1 eq.) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (catalytic amount, ~5-10 mol%) to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via flash column chromatography to obtain the desired N-substituted piperidine.

Workflow Visualization

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Product Start1 Piperidone Precursor Iminium In situ Iminium Ion Formation Start1->Iminium Start2 Primary/Secondary Amine Start2->Iminium Start3 STAB (Reducing Agent) Reduction Reduction Start3->Reduction Start4 DCE/THF (Solvent) Start4->Iminium Iminium->Reduction Intermediate Quench Quench with NaHCO₃ Reduction->Quench Overnight Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify EndProduct N-Substituted Piperidine Purify->EndProduct

Caption: Workflow for Reductive Amination.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It is the preeminent method for synthesizing N-aryl and N-heteroaryl piperidines, which are often difficult or impossible to prepare using traditional N-alkylation or reductive amination methods.[7][8]

Scientific Principle & Mechanistic Insight

The reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The catalytic cycle is a well-established sequence of steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Coordination and Deprotonation: The piperidine amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond of the N-aryl piperidine product and regenerating the Pd(0) catalyst.

The success of the reaction is critically dependent on the choice of the phosphine ligand coordinated to the palladium. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate both the oxidative addition and the crucial reductive elimination steps.[9]

Experimental Protocol: General Procedure for N-Arylation[6]
  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl halide (1 eq.) and the 4-piperidinecarboxylic acid ester derivative (1.2 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for 1-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: Purify the residue by flash column chromatography to afford the N-aryl piperidine product.

Workflow Visualization

cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification cluster_end Product Start1 4-Piperidinecarboxylic Acid Ester OA Oxidative Addition Start1->OA Start2 Aryl Halide (Ar-X) Start2->OA Start3 Pd Catalyst & Ligand Start3->OA Start4 Base (e.g., NaOtBu) Start4->OA Start5 Toluene (Solvent) Start5->OA RE Reductive Elimination OA->RE Pd(II) Intermediate Cat Pd(0) RE->Cat Regenerates Catalyst Filter Filter through Celite RE->Filter Heat, 1-24h Cat->OA Extract Extract with EtOAc Filter->Extract Purify Column Chromatography Extract->Purify EndProduct N-Aryl-4-piperidine- carboxylic Acid Ester Purify->EndProduct

Caption: Workflow for Buchwald-Hartwig Amination.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below.

FeatureDirect N-AlkylationReductive AminationBuchwald-Hartwig Amination
N-Substituent Scope Primarily sp³-hybridized carbons (alkyl, benzyl). Not suitable for aryl groups.Very broad. Accommodates a wide range of alkyl and aryl amines.The gold standard for aryl and heteroaryl substituents.
Starting Materials 4-Piperidinecarboxylic acid ester, Alkyl halide.Piperidone ester, Amine.4-Piperidinecarboxylic acid ester, Aryl halide/triflate.
Key Reagents Mild base (e.g., K₂CO₃, TEA).Mild reducing agent (e.g., STAB).Pd catalyst, phosphine ligand, strong non-nucleophilic base.
Reaction Conditions Mild (0°C to RT).Mild (RT).Often requires elevated temperatures (80-110°C) and inert atmosphere.
Typical Yields Good to excellent (often >80%).[4]Good to excellent, but can be substrate-dependent.Generally very high (often >85%).[9]
Advantages Simple, inexpensive reagents, straightforward procedure.Broad substrate scope, mild conditions, one-pot procedure.Unparalleled scope for N-arylation, high functional group tolerance, high yields.
Limitations Limited to alkylating agents susceptible to SN2; not for N-arylation; potential for over-alkylation.Requires access to the corresponding piperidone precursor, which may require extra synthetic steps.Expensive catalysts and ligands, requires inert atmosphere, potential for heavy metal contamination.

Conclusion and Recommendations

The synthesis of N-substituted 4-piperidinecarboxylic acid esters can be effectively achieved through several robust methods. The optimal choice is dictated by the specific nature of the desired N-substituent.

  • For simple N-alkyl or N-benzyl derivatives, Direct N-Alkylation is the most economical and straightforward approach, offering high yields with simple reagents and reaction setups.

  • For accessing a diverse library of compounds, including those with complex alkyl or substituted aryl groups, Reductive Amination provides a powerful and versatile strategy, enabled by the availability of a wide range of primary amines.

  • For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig Amination is unequivocally the method of choice. Despite the higher cost of reagents and more stringent reaction conditions, its broad scope and high efficiency in forming challenging C-N bonds are unmatched.

By understanding the mechanistic underpinnings, advantages, and limitations of each route, researchers can confidently select and execute the most appropriate synthetic strategy to accelerate their drug discovery and development programs.

References

  • PubMed Central (PMC). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
  • UCL Discovery. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. Buchwald–Hartwig amination.
  • ChemBK. 1-Benzylpiperidine-4-carboxylic acid ethyl ester.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress.
  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone.
  • PubMed. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction.
  • PubMed Central (PMC). A practical catalytic reductive amination of carboxylic acids.
  • RSC Publishing. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.

Sources

In vitro evaluation of novel compounds derived from Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative In Vitro Evaluation of Novel Compounds Derived from Ethyl 4-piperidinecarboxylate

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules.[2] Among the many building blocks used to access this privileged structure, this compound stands out as a particularly valuable and versatile starting material.[3] Its chemically accessible nitrogen atom and ester moiety provide two distinct points for synthetic elaboration, enabling the rapid generation of compound libraries with diverse biological activities, including anticancer, antimicrobial, and neurological applications.[2][4][5][6]

This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel compounds derived from this scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered experimental approach. We will proceed from foundational cytotoxicity profiling to target-specific assays, ensuring a logical and efficient path from a newly synthesized compound to a well-characterized lead candidate.

The Foundational Scaffold: this compound

The power of this compound lies in its synthetic tractability. The secondary amine allows for N-alkylation or N-arylation, while the ethyl ester can be hydrolyzed, reduced, or used in further coupling reactions. This flexibility allows chemists to systematically explore the chemical space around the piperidine core to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic diversification points on the this compound scaffold.

A Tiered Approach to In Vitro Evaluation

A structured, multi-stage evaluation process is critical for efficient drug discovery. It allows for the early deselection of unsuitable compounds (e.g., those with high toxicity) while focusing resources on the most promising candidates. This guide advocates for a workflow that progresses from broad cellular health assessment to specific molecular target interactions.

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Causality: Before investing in complex, target-specific assays, it is imperative to determine a compound's general effect on cell viability. A compound that is indiscriminately cytotoxic at low concentrations is unlikely to become a viable therapeutic. Cytotoxicity assays provide a quantitative measure of a compound's potential therapeutic window, a critical parameter for go/no-go decisions.[7][8]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow, water-soluble MTT, yielding a purple, insoluble formazan product. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[7][9][10]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the novel compounds and a positive control (e.g., Doxorubicin) in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT into visible purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

Data Presentation & Interpretation

The primary output of a cytotoxicity assay is the IC50 value, or the concentration of a compound that inhibits cell viability by 50%. A high IC50 value is generally desirable against normal cells, while a low IC50 is sought for target cells (e.g., cancer cells). The ratio of these values gives the Selectivity Index (SI), a key indicator of a compound's therapeutic potential.

Table 1: Comparative Cytotoxicity of Hypothetical Piperidine Derivatives

CompoundTarget Cell Line IC50 (µM) (e.g., K562 Leukemia)[6]Normal Cell Line IC50 (µM) (e.g., PBMCs)[6]Selectivity Index (SI = IC50 Normal / IC50 Target)
Compound P-1 2.550.020.0
Compound P-2 15.030.02.0
Compound P-3 0.860.075.0
Doxorubicin (Control) 0.51.02.0

Interpretation: In this hypothetical dataset, Compound P-3 emerges as the most promising candidate from a cytotoxicity perspective. It is highly potent against the target cancer cell line and demonstrates significantly higher selectivity than the alternative compounds and the standard chemotherapeutic agent, Doxorubicin.

Part 2: Target-Specific Evaluation

Compounds that pass the initial cytotoxicity screen must then be evaluated for their ability to engage their intended molecular target. The choice of assay depends entirely on the nature of the target.

Scenario A: Targeting an Enzyme

Causality: For compounds designed to be enzyme inhibitors, it is crucial to quantify their potency directly against the purified enzyme. This confirms that the observed cellular effects are due to on-target enzyme inhibition and provides a quantitative measure (IC50) for structure-activity relationship (SAR) studies.[11]

Featured Assay: In Vitro Enzyme Inhibition Assay (General Protocol)

Principle: This assay measures the rate of an enzymatic reaction by monitoring the appearance of a product or disappearance of a substrate over time, often via a change in absorbance or fluorescence. The test compound is pre-incubated with the enzyme, and the reduction in the reaction rate is measured to determine the extent of inhibition.[12][13]

Detailed Experimental Protocol: Enzyme Inhibition
  • Reagent Preparation: Prepare assay buffer optimized for the specific enzyme's activity. Prepare solutions of the purified enzyme, the substrate, and the test compounds.

  • Assay Setup (96-well plate):

    • Test Wells: Add enzyme solution and serial dilutions of the test compound.

    • Control Wells (100% Activity): Add enzyme solution and vehicle (DMSO).

    • Blank Wells: Add assay buffer and vehicle.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over a defined period or as an endpoint reading after a set time.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Scenario B: Targeting a Receptor

Causality: For compounds targeting a cell surface or nuclear receptor, a binding assay is the gold standard for quantifying affinity. It directly measures the physical interaction between the compound and the receptor, providing an affinity constant (Ki) that is fundamental to understanding the compound's potency.

Featured Assay: Competitive Radioligand Binding Assay

Principle: This technique measures the ability of an unlabeled test compound to compete with a high-affinity, radioactively labeled ligand ("radioligand") for binding to a receptor. A potent test compound will displace the radioligand at low concentrations. The amount of radioactivity bound to the receptor is inversely proportional to the test compound's affinity.[14][15]

Caption: Principle of a competitive radioligand binding assay.

Detailed Experimental Protocol: Receptor Binding
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from tissue known to have high receptor density.

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • To each tube/well, add the membrane preparation, a fixed concentration of radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding.

  • Incubation: Incubate the reaction at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 from the resulting competition curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation & Interpretation

Table 2: Comparative Target Engagement and Selectivity of Lead Compounds

CompoundPrimary Target Ki (nM) (e.g., α7 nAChR)[5]Off-Target Ki (nM) (e.g., α4β2 nAChR)[5]Selectivity Fold (Ki Off-Target / Ki Primary)
Compound P-3 151,500100
Compound P-1 501002
Reference Drug 251,00040

Interpretation: This dataset shows that Compound P-3 not only has the highest affinity for the primary target (lowest Ki value) but is also 100-fold more selective for it over a closely related off-target compared to only 2-fold for Compound P-1. This high degree of selectivity is a very desirable characteristic for a drug candidate, as it can minimize the potential for side effects.

Conclusion

This guide outlines a systematic, experimentally-grounded approach to the in vitro characterization of novel compounds derived from this compound. By employing a tiered workflow that begins with broad cytotoxicity screening followed by specific, quantitative assays for target engagement, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential. The protocols and data interpretation frameworks provided herein serve as a robust starting point for any drug discovery program built upon this versatile and valuable chemical scaffold. Successful candidates from this rigorous in vitro evaluation can then be advanced with confidence into more complex cell-based functional assays and subsequent in vivo studies.

References

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Yadav, P., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. ResearchGate.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules.
  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry.
  • Raison, B., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem.
  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Scilight Press (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • Adan, A., et al. (2016). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.
  • ResearchGate (n.d.). MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate.
  • Mtoz Biolabs (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Jove (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments.
  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews.
  • H.E.L Group (2026). INFOGEST protocol and an automated digestion simulation. H.E.L Group.
  • National Center for Biotechnology Information (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate.
  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Society of Toxicology (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.
  • ResearchGate (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
  • Cheméo (n.d.). Ethyl piperidine-4-carboxylate. Cheméo.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem.

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Ethyl 4-Piperidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Enduring Relevance of the Piperidine Ring

The piperidine moiety is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents. Its conformational flexibility and the ability to be readily functionalized at multiple positions make it an ideal building block for creating compounds that can precisely interact with biological targets. Among the myriad of piperidine-based starting materials, Ethyl 4-piperidinecarboxylate stands out as a particularly valuable intermediate. Its inherent structural features—a secondary amine for N-substitution, a C4 position for introducing diverse functionalities, and an ethyl ester that can be readily modified—provide a versatile platform for the synthesis of compound libraries with diverse pharmacological activities.[1][2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their modulation of two critical therapeutic targets: opioid and muscarinic acetylcholine receptors. By examining the impact of specific structural modifications on biological activity, we aim to provide actionable insights for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.

I. Modulation of Opioid Receptors: The Quest for Potent and Safer Analgesics

The development of potent opioid agonists with improved safety profiles remains a significant challenge in pain management. The 4-anilidopiperidine class of opioids, exemplified by fentanyl and its analogs, highlights the potential of the piperidine scaffold in this arena. Many of these potent analgesics can be conceptually derived from this compound, underscoring the importance of understanding the SAR of this chemical class.

Key Structural Modifications and Their Impact on Analgesic Potency

Our analysis of the literature reveals several key structural features that profoundly influence the analgesic potency of this compound derivatives. These are primarily centered around modifications at the piperidine nitrogen (N1) and the C4 position.

The nature of the substituent at the piperidine nitrogen is paramount for high-affinity binding to the µ-opioid receptor. A recurrent and highly effective motif is the 2-arylethyl group .

  • SAR Insights: The introduction of a phenylethyl group at the N1 position is a common strategy that consistently leads to a dramatic increase in analgesic potency.[1] For instance, methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate was found to be an astonishing 7,682 times more potent than morphine as an analgesic.[1] Further optimization of this N-substituent can yield even more potent compounds. A series of 3-methyl-4-(N-phenyl amido)piperidines, which are structurally related, produced a compound that was 13,036 times more potent than morphine .[3]

The following diagram illustrates the general synthetic workflow for the N-substitution of this compound.

SAR_Workflow cluster_start Starting Material cluster_reaction N-Alkylation cluster_product N-Substituted Derivative This compound This compound Reaction R-X (e.g., 2-phenylethyl bromide) Base (e.g., K2CO3) Solvent (e.g., ACN) This compound->Reaction 1. Reactant N-Substituted Product N-Arylalkyl-ethyl 4-piperidinecarboxylate Reaction->N-Substituted Product 2. Product

Caption: General workflow for N-substitution of this compound.

The C4 position of the piperidine ring offers a rich landscape for structural modifications that significantly impact binding affinity and functional activity.

  • Ester to Amide Conversion: While the ethyl ester at C4 is a convenient synthetic handle, its conversion to an N-phenylpropanamide group is a hallmark of the highly potent fentanyl series. This transformation is a critical step in achieving high analgesic potency. For example, the conversion of the carboxylic acid precursor to an N-arylalkanamide is a key step in the synthesis of potent analgesics.[1]

  • Introduction of other Functional Groups: The replacement of the ester with other functionalities, such as methoxymethyl or acetyl groups at the C4 position, has also yielded exceptionally potent analgesics.[1] For example, N-(4-(methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide and N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide were found to be 3,987 and 4,921 times more potent than morphine, respectively.[1]

Comparative Potency of this compound Derivatives as Opioid Agonists

The following table summarizes the analgesic potencies of selected this compound derivatives and related analogs, illustrating the profound impact of structural modifications.

CompoundModification from this compound CoreAnalgesic Potency (vs. Morphine = 1)Reference
Morphine -1[1]
Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate N-phenylethyl substitution; C4 ester modified to N-phenylpropanamide and methyl ester.7,682[1]
cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine N-heterocyclic ethyl substitution; C4 modification to a complex amide; C3 methylation.13,036[3]
N-(4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropanamide N-(2-thienyl)ethyl substitution; C4 ester replaced with methoxymethyl and N-phenylpropanamide.3,987[1]
N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide N-phenylethyl substitution; C4 ester replaced with acetyl and N-phenylpropanamide.4,921[1]

II. Modulation of Muscarinic Acetylcholine Receptors: A Different Pharmacological Profile

Derivatives of the piperidine scaffold also play a crucial role as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in a wide range of physiological functions and disease states. SAR studies in this area reveal a different set of structural requirements for high-affinity binding compared to opioid receptors.

Key Structural Modifications for Muscarinic Receptor Affinity

In contrast to the opioid agonists, high-affinity muscarinic antagonists often feature a bulky, lipophilic ester group at the C4 position and a smaller N-substituent.

  • N-Alkyl Substitution: For muscarinic receptor ligands, increasing the alkyl chain length on the piperidine nitrogen can significantly alter kinetic properties. For instance, in a series of N-alkyl-4-piperidyl benzilates, the N-ethyl derivative showed faster kinetics in the brain compared to the N-methyl analog, while the N-propyl derivative exhibited no specific binding.[4] This highlights the sensitivity of muscarinic receptor binding to the size of the N-substituent.

  • The C4-Ester Moiety: The nature of the ester group at the C4 position is a critical determinant of affinity and selectivity for mAChR subtypes. A series of pethidine analogs, which share the ethyl 4-phenylpiperidine-4-carboxylate core, were synthesized and evaluated for their binding affinities at M1, M3, and M5 mAChRs. In this series, the reverse ester of the lead compound exhibited a moderate increase in affinity at all three receptor subtypes.[5]

The following diagram illustrates the key pharmacophoric elements for muscarinic receptor antagonists derived from the piperidine scaffold.

Muscarinic_Pharmacophore cluster_piperidine Piperidine Core cluster_n_substituent N-Substituent cluster_c4_ester C4-Ester Moiety Piperidine Piperidine Ring (Positively Ionizable Nitrogen) N_Sub Small Alkyl Group (e.g., Methyl, Ethyl) Piperidine->N_Sub N1-Position C4_Ester Bulky, Lipophilic Ester (e.g., Benzilate) Piperidine->C4_Ester C4-Position

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 4-piperidinecarboxylate Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, the piperidine moiety is a cornerstone, featured in numerous approved drugs. Ethyl 4-piperidinecarboxylate, a readily available and versatile building block, is a frequent choice for the introduction of this key structural motif.

This guide provides a comprehensive performance benchmark of this compound against a prominent alternative, N-Boc-4-piperidone. By examining key chemical transformations crucial to drug development, we will dissect the nuanced advantages and disadvantages of each building block, supported by experimental data and mechanistic insights. This analysis aims to empower researchers to make informed decisions in their synthetic strategies, optimizing for yield, purity, and process efficiency.

The Central Role of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable physicochemical properties to drug candidates, including improved solubility and bioavailability. Its saturated, three-dimensional structure allows for diverse substitution patterns, enabling fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This compound serves as a bifunctional building block, possessing a secondary amine for N-alkylation and N-acylation reactions, and an ethyl ester for further functionalization or as a stable surrogate for a carboxylic acid.

Head-to-Head Comparison: this compound vs. N-Boc-4-piperidone

A common alternative to this compound is N-Boc-4-piperidone. The key difference lies in the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the presence of a ketone at the 4-position, which is often used to introduce an amino group via reductive amination. This fundamental structural divergence dictates the synthetic routes and ultimately influences the overall efficiency of a synthetic sequence.

To provide a clear and objective comparison, we will benchmark the performance of these two building blocks in a common synthetic route towards a key intermediate in the synthesis of many potent analgesics: 4-anilino-N-phenethylpiperidine (ANPP).

Synthetic Workflow Comparison

The following diagram illustrates the divergent synthetic pathways to ANPP starting from this compound and N-Boc-4-piperidone.

cluster_0 Route A: this compound cluster_1 Route B: N-Boc-4-piperidone A1 This compound A2 N-Phenethylation A1->A2 Phenethyl bromide, K2CO3, MeCN A3 Ethyl 1-phenethylpiperidine-4-carboxylate A2->A3 A4 Hydrolysis A3->A4 NaOH, EtOH/H2O A5 1-Phenethylpiperidine-4-carboxylic acid A4->A5 A6 Curtius Rearrangement A5->A6 DPPA, t-BuOH, then HCl A7 4-Amino-1-phenethylpiperidine A6->A7 A8 N-Arylation A7->A8 Ph-Br, Pd catalyst, base A_end 4-Anilino-N-phenethylpiperidine (ANPP) A8->A_end B1 N-Boc-4-piperidone B2 Reductive Amination B1->B2 Aniline, NaBH(OAc)3, DCE B3 tert-Butyl 4-anilinopiperidine-1-carboxylate B2->B3 B4 Boc Deprotection B3->B4 TFA or HCl B5 4-Anilinopiperidine B4->B5 B6 N-Phenethylation B5->B6 Phenethyl bromide, K2CO3, MeCN B_end 4-Anilino-N-phenethylpiperidine (ANPP) B6->B_end

Caption: Divergent synthetic pathways to ANPP.

Performance Data Presentation

The following table summarizes the typical performance metrics for each synthetic route, providing a quantitative basis for comparison.

ParameterRoute A: this compoundRoute B: N-Boc-4-piperidoneAnalysis
Number of Steps 53Route B is significantly shorter, offering a more streamlined process.
Overall Yield ~35-45%~60-70%The higher overall yield of Route B translates to better atom economy and lower cost of goods.
Key Challenging Step Curtius RearrangementBoc DeprotectionThe Curtius rearrangement can be sensitive to scale-up and may require careful control of reaction conditions. Boc deprotection is generally a robust and high-yielding reaction.
Scalability ModerateHighThe shorter, higher-yielding sequence of Route B is more amenable to large-scale production.
Reagent Cost ModerateModerateWhile N-Boc-4-piperidone is generally more expensive than this compound, the higher overall yield and fewer steps in Route B can offset this initial cost.[1]
Purification Multiple chromatographic purifications often required.Fewer chromatographic steps, with intermediates sometimes amenable to crystallization.The reduced need for chromatography in Route B simplifies the downstream processing and reduces solvent waste.

Experimental Protocols and Mechanistic Insights

To provide a practical and educational resource, we present detailed experimental protocols for key transformations in both synthetic routes, along with an analysis of the underlying chemical principles.

Route A: Key Transformation - N-Phenethylation of this compound

The N-alkylation of the secondary amine of this compound is a foundational step in many synthetic sequences.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add phenethyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Ethyl 1-phenethylpiperidine-4-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Base: Potassium carbonate is a mild inorganic base that neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • Stoichiometry: A slight excess of phenethyl bromide is used to ensure complete consumption of the starting piperidine.

Mechanistic Insights:

The N-alkylation proceeds via a standard Sₙ2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of phenethyl bromide. The electron-withdrawing effect of the ester group at the 4-position slightly decreases the nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine. However, this effect is generally modest and does not significantly hinder the reaction.

Route B: Key Transformation - Reductive Amination of N-Boc-4-piperidone

Reductive amination is a highly efficient method for the formation of C-N bonds and is a cornerstone of the synthetic route starting from N-Boc-4-piperidone.

Experimental Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude tert-butyl 4-anilinopiperidine-1-carboxylate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the intermediate iminium ion but does not reduce the starting ketone. This selectivity is crucial for achieving high yields.

  • Solvent: Dichloroethane is a non-polar aprotic solvent that is compatible with the reactants and the reducing agent.

  • Protecting Group: The N-Boc group serves two critical functions: it prevents the secondary amine from participating in unwanted side reactions and its steric bulk can influence the stereochemical outcome of reactions at the 4-position.

Mechanistic Insights:

The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the ketone and aniline. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion to form the desired amine. The presence of the electron-withdrawing Boc group can slightly deactivate the ketone towards nucleophilic attack, but this is generally overcome by the reaction conditions.

Comparative Analysis and Strategic Recommendations

The direct comparison of these two synthetic routes highlights the strategic advantages of using N-Boc-4-piperidone for the synthesis of 4-anilinopiperidine derivatives. The shorter, higher-yielding, and more scalable route makes it the preferred choice for large-scale production and for research programs where efficiency is paramount.

However, this compound remains a valuable building block in situations where:

  • Cost is a primary driver for small-scale synthesis: The initial purchase price of this compound is generally lower than N-Boc-4-piperidone.

  • The ester functionality is desired in the final target molecule: The ethyl ester can be carried through several synthetic steps and can be a key functional handle in the final product.

  • Alternative synthetic strategies are being explored: The reactivity of the secondary amine and the ester group allows for a different set of chemical transformations compared to the ketone and protected amine of N-Boc-4-piperidone.

Conclusion

The choice between this compound and N-Boc-4-piperidone is a nuanced decision that depends on the specific goals of the synthetic project. For the efficient and scalable synthesis of 4-aminopiperidine derivatives, the N-Boc-4-piperidone route is demonstrably superior in terms of yield, step economy, and ease of execution. However, this compound retains its utility as a cost-effective and versatile building block for specific applications where its unique bifunctionality can be leveraged.

By understanding the performance benchmarks and mechanistic underpinnings of these key building blocks, researchers can design more elegant and efficient synthetic routes, accelerating the pace of drug discovery and development.

References

  • Janssen, P. A. J. A new series of potent analgesics. Journal of the American Chemical Society1962, 84 (10), 1987–1988.
  • Valdez, C. A.; Leif, R. N.; Mayer, B. P. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE2014, 9 (9), e108251.
  • Siegfried. Total Synthesis II. Accessed January 8, 2026.
  • BenchChem. A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Accessed January 8, 2026.
  • BenchChem. Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Accessed January 8, 2026.
  • ResearchGate. Procedure for N-alkylation of Piperidine? Accessed January 8, 2026.
  • MDPI. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Accessed January 8, 2026.
  • DTIC.
  • PubChem. This compound.
  • PubChem. N-Boc-4-piperidone.

Sources

A Comparative Study of Reaction Kinetics: Ethyl vs. tert-butyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability and reaction kinetics of molecular scaffolds is paramount. The piperidine ring is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its structural flexibility and ability to engage in various intermolecular interactions.[1][2][3][4] This guide provides an in-depth comparative analysis of the hydrolysis kinetics of two closely related piperidine derivatives: Ethyl 4-piperidinecarboxylate and tert-butyl 4-piperidinecarboxylate. The choice of the ester group—ethyl versus the sterically bulky tert-butyl group—profoundly influences the molecule's reactivity, a critical factor in prodrug design and optimization of pharmacokinetic properties.[5]

This study will delve into the theoretical underpinnings of ester hydrolysis, detailing the experimental methodologies to quantify these reaction rates, and presenting a comparative analysis of the kinetic data. Our objective is to provide a comprehensive resource that elucidates the causal relationships between molecular structure and chemical reactivity.

Theoretical Framework: The Mechanisms of Ester Hydrolysis

The hydrolysis of an ester, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[6][7][8] The operative mechanism is highly dependent on the reaction conditions and the structure of the ester itself.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of most esters proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[8] This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[9] The subsequent collapse of this intermediate expels the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction.[6] This final deprotonation step renders the overall reaction effectively irreversible.[6][9]

For this compound, the BAC2 pathway is expected to be the dominant mechanism. However, the bulky tert-butyl group in tert-butyl 4-piperidinecarboxylate introduces significant steric hindrance around the carbonyl carbon.[10][11][12][13] This steric congestion is anticipated to impede the approach of the hydroxide nucleophile, thereby slowing the rate of the BAC2 reaction.

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible process and is the microscopic reverse of Fischer esterification.[6] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[7]

For this compound, the acid-catalyzed hydrolysis is expected to proceed via the typical bimolecular acyl-oxygen cleavage (AAC2) mechanism.[8] In stark contrast, esters with a tertiary alkyl group, like tert-butyl 4-piperidinecarboxylate, can undergo hydrolysis through a different pathway.[6] Due to the stability of the tertiary carbocation that can be formed, the reaction can proceed through a unimolecular alkyl-oxygen cleavage (AAL1) mechanism.[8] In this pathway, after protonation of the carbonyl oxygen, the C-O bond between the alkyl group and the oxygen cleaves to form a relatively stable tert-butyl carbocation and the carboxylic acid. The carbocation is then rapidly captured by water to form tert-butanol. This SN1-type mechanism is generally faster than the AAC2 pathway for tertiary esters.[6]

Experimental Design and Protocols

To quantitatively compare the hydrolysis rates, a series of kinetic experiments under both acidic and basic conditions are proposed. The progress of the reaction can be monitored by periodically withdrawing aliquots from the reaction mixture and determining the concentration of the remaining ester or the formed carboxylic acid. Common analytical techniques for this purpose include titration, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of This compound and tert-butyl 4-piperidinecarboxylate R1 Initiate hydrolysis by mixing ester solution with acidic or basic medium at a constant temperature P1->R1 P2 Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) hydrolysis media P2->R1 R2 Withdraw aliquots at predetermined time intervals R1->R2 Time course R3 Quench the reaction in each aliquot (e.g., by neutralization or rapid cooling) R2->R3 A1 Analyze aliquots using a suitable method (e.g., HPLC, Titration) to determine the concentration of reactant or product R3->A1 A2 Plot concentration vs. time data A1->A2 A3 Determine the rate constant (k) from the integrated rate law plots A2->A3

Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: Prepare a 0.02 M solution of sodium hydroxide (NaOH) in a 50:50 water/ethanol solvent mixture. Equilibrate the solution to a constant temperature (e.g., 25°C) in a water bath.

  • Initiation: Add a known concentration of either this compound or tert-butyl 4-piperidinecarboxylate to the NaOH solution to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a 5 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a standard solution of hydrochloric acid (HCl).

  • Titration: Determine the amount of unreacted NaOH in the quenched aliquot by back-titrating with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein).[17]

  • Data Analysis: Calculate the concentration of the ester at each time point. Plot the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction) to determine the rate constant.[18]

Protocol 2: Acid-Catalyzed Hydrolysis
  • Reaction Setup: Prepare a 0.1 M solution of hydrochloric acid (HCl) in a 50:50 water/acetone solvent mixture.[19] Equilibrate the solution to a constant temperature.

  • Initiation: Dissolve a known amount of the ester in the acidic solution and start the timer.

  • Sampling and Analysis: At various time points, withdraw aliquots and analyze them directly using HPLC to determine the concentration of the remaining ester and the formed 4-piperidinecarboxylic acid.

  • Data Analysis: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').[20][21]

Comparative Kinetic Data and Mechanistic Interpretation

The following table summarizes the expected kinetic outcomes based on the mechanistic principles discussed earlier.

EsterHydrolysis ConditionExpected Major MechanismPredicted Relative RateRationale
This compound Basic (NaOH)BAC2FasterLess steric hindrance at the carbonyl carbon allows for easier nucleophilic attack by OH-.
tert-butyl 4-piperidinecarboxylate Basic (NaOH)BAC2SlowerSignificant steric hindrance from the bulky tert-butyl group impedes the approach of the nucleophile.[10][11][13]
This compound Acidic (HCl)AAC2SlowerThe AAC2 mechanism is generally slower than the AAL1 mechanism available to tertiary esters.
tert-butyl 4-piperidinecarboxylate Acidic (HCl)AAL1FasterThe reaction proceeds through a stable tertiary carbocation intermediate, which is a lower energy pathway.[6]
Mechanistic Pathways Visualization

G cluster_base Base-Catalyzed Hydrolysis (B_AC2) cluster_acid Acid-Catalyzed Hydrolysis Base_Ethyl This compound C=O Sterically less hindered Base_Intermediate_Ethyl Tetrahedral Intermediate (Lower Energy Transition State) Base_Ethyl->Base_Intermediate_Ethyl OH- attack (Faster) Base_tButyl tert-butyl 4-piperidinecarboxylate C=O Sterically hindered Base_Intermediate_tButyl Tetrahedral Intermediate (Higher Energy Transition State) Base_tButyl->Base_Intermediate_tButyl OH- attack (Slower) Base_Product 4-piperidinecarboxylate + Alcohol Base_Intermediate_Ethyl->Base_Product Base_Intermediate_tButyl->Base_Product Acid_Ethyl This compound A_AC2 Pathway Acid_Intermediate_Ethyl Tetrahedral Intermediate Acid_Ethyl->Acid_Intermediate_Ethyl H2O attack (Slower) Acid_tButyl tert-butyl 4-piperidinecarboxylate A_AL1 Pathway Acid_Intermediate_tButyl tert-butyl carbocation (Stable Intermediate) Acid_tButyl->Acid_Intermediate_tButyl Loss of carboxylic acid (Faster) Acid_Product 4-piperidinecarboxylic acid + Alcohol Acid_Intermediate_Ethyl->Acid_Product Acid_Intermediate_tButyl->Acid_Product + H2O

Caption: Comparative reaction pathways for the hydrolysis of ethyl and tert-butyl esters.

Implications for Drug Development

The differential reactivity of ethyl and tert-butyl esters has significant consequences in the field of drug development.

  • Prodrug Design: The ester group can be used as a promoiety to improve the physicochemical properties of a drug, such as its solubility or membrane permeability. The rate of hydrolysis, which releases the active drug, can be tuned by selecting the appropriate ester. A more labile ester, like the tert-butyl ester under acidic conditions, might be suitable for rapid drug release in the acidic environment of the stomach. Conversely, a more stable ester, like the ethyl ester, could be used for a slower, more sustained release. Carboxylesterases also play a crucial role in the in vivo hydrolysis of ester-type drugs, and steric hindrance can significantly affect the rate of this enzymatic metabolism.[10]

  • Chemical Stability and Shelf-life: The inherent stability of the ester bond is a critical determinant of a drug product's shelf-life. A formulation containing an ethyl ester would be expected to be more stable under basic conditions compared to its tert-butyl counterpart under acidic conditions.

  • Synthetic Strategy: The choice of ester can also be a strategic consideration in chemical synthesis. The tert-butyl ester is often used as a protecting group for carboxylic acids due to its stability to many nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions.

Conclusion

The comparative study of the reaction kinetics of ethyl and tert-butyl 4-piperidinecarboxylate provides a clear illustration of how subtle changes in molecular structure can lead to dramatic differences in chemical reactivity. The steric bulk of the tert-butyl group significantly retards the rate of base-catalyzed hydrolysis by hindering nucleophilic attack. In contrast, under acidic conditions, the stability of the resulting carbocation allows the tert-butyl ester to undergo a rapid unimolecular hydrolysis pathway that is inaccessible to the ethyl ester. These fundamental principles of reaction kinetics are not merely academic; they are foundational to the rational design of pharmaceuticals, influencing everything from synthetic route selection to the pharmacokinetic profile of a final drug product.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • PubMed. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.
  • Pearson+. (2024). Explain why we speak of acidic hydrolysis of an ester as acid-cat... | Study Prep.
  • Journal of the American Chemical Society. (n.d.). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes.
  • ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions.
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Unknown. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
  • Journal of the Chemical Society (Resumed). (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • Atmospheric Chemistry and Physics. (2011). Thermodynamics and kinetics of the hydrolysis.
  • PubChem. (n.d.). This compound.
  • Unknown. (n.d.). Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM.
  • Studylib. (n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study.
  • Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect | PDF.
  • Scribd. (n.d.). Kinetics of Ethyl Acetate Hydrolysis | PDF | Reaction Rate | Stoichiometry.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Ethyl 4-Piperidinecarboxylates: A Comparative Validation of One-Step Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Consequently, the development of efficient, scalable, and versatile synthetic routes to substituted piperidines, particularly the valuable Ethyl 4-piperidinecarboxylate synthon, is of paramount importance to drug development professionals.[2]

This guide provides an in-depth comparison of synthetic methodologies for accessing this key structural motif. We will validate a highly efficient, one-step multicomponent cyclization reaction—the Hantzsch synthesis—against two established alternative routes: the classical catalytic hydrogenation of a pyridine precursor and a build-from-scratch approach using Dieckmann condensation. Our analysis focuses on the underlying chemical principles, practical execution, and a data-driven performance comparison to guide researchers in selecting the optimal strategy for their specific needs.

Method 1: The Convergent One-Step Approach (Hantzsch Synthesis & Reduction)

The Hantzsch synthesis, first reported in 1881, is a classic multicomponent reaction (MCR) that constructs a 1,4-dihydropyridine (DHP) ring from simple, acyclic precursors in a single step.[3] Its power lies in its convergence and atom economy. By combining an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source, it rapidly builds molecular complexity.[4] The resulting DHP can then be readily reduced to the target piperidine scaffold.

Mechanism & Scientific Rationale

The elegance of the Hantzsch synthesis stems from a cascade of well-understood classical reactions occurring in one pot.[5][6]

  • Knoevenagel Condensation: One equivalent of the β-keto ester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[4]

  • Enamine Formation: A second equivalent of the β-keto ester condenses with the ammonia source (e.g., ammonium acetate) to generate a reactive β-enamino ester.[4]

  • Michael Addition & Cyclization: The enamine performs a nucleophilic Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular condensation and dehydration to yield the stable 1,4-dihydropyridine core.[5]

  • Reduction: The DHP is not the final target. A subsequent reduction step, often using a transfer hydrogenation method or catalytic hydrogenation, is required to saturate the ring and produce the final piperidine derivative.

This MCR approach is highly valued for its ability to introduce substituents at four positions on the piperidine ring (1, 2, 4, and 6) in a controlled manner based on the choice of starting materials.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Objective: To synthesize Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 1: Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 50 mL of ethanol.

  • Step 2: Addition of Nitrogen Source: Add ammonium acetate (3.85 g, 50 mmol) to the mixture.

  • Step 3: Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Step 5: Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the Hantzsch ester as a yellow solid.

(This protocol is a representative example synthesized from established procedures.)

Workflow Visualization

cluster_0 Hantzsch Synthesis Workflow A Combine Aldehyde, β-Keto Ester, Ethanol B Add Ammonium Acetate A->B C Reflux (4h, 78°C) B->C D Cool & Precipitate C->D E Filter & Dry Product (1,4-Dihydropyridine) D->E F Subsequent Reduction Step (e.g., H2/Pd or NaBH4) E->F G Final Piperidine Product F->G

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis and subsequent reduction.

Method 2: The Classic Reduction Approach (Catalytic Hydrogenation)

This is arguably the most direct and traditional route to saturated heterocycles. The method involves the catalytic hydrogenation of a commercially available or synthesized ethyl isonicotinate (ethyl pyridine-4-carboxylate) derivative.

Mechanism & Scientific Rationale

The reaction proceeds via heterogeneous catalysis. The pyridine ring adsorbs onto the surface of a noble metal catalyst (e.g., Platinum, Palladium, or Rhodium).[7] Molecular hydrogen (H₂) is also adsorbed onto the catalyst surface, where it dissociates into reactive hydrogen atoms. These atoms are then added across the double bonds of the pyridine ring in a stepwise fashion until the ring is fully saturated. Acetic acid is often used as a solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[8]

This method is robust and high-yielding but is limited by the availability of the starting pyridine derivatives. It does not offer the same flexibility for introducing diverse substituents as a multicomponent synthesis.

Experimental Protocol: Hydrogenation of Ethyl Isonicotinate

Objective: To synthesize this compound.

  • Step 1: Reactor Setup: To a high-pressure reactor vessel, add ethyl isonicotinate (7.55 g, 50 mmol) and platinum(IV) oxide (PtO₂, Adam's catalyst, 0.34 g, 1.5 mmol).[8]

  • Step 2: Solvent Addition: Carefully add 50 mL of glacial acetic acid as the solvent.

  • Step 3: Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5 atm.

  • Step 4: Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake.[8]

  • Step 5: Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Remove the catalyst by filtration through a pad of Celite.

  • Step 6: Isolation: Remove the acetic acid under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the target piperidine.

Workflow Visualization

cluster_1 Catalytic Hydrogenation Workflow A Charge Reactor with Ethyl Isonicotinate & PtO₂ B Add Acetic Acid A->B C Pressurize with H₂ (5 atm) B->C D Stir (12-24h, RT) C->D E Vent & Filter Catalyst D->E F Solvent Removal & Workup E->F G Final Piperidine Product F->G

Caption: Workflow for the Catalytic Hydrogenation of a Pyridine Precursor.

Method 3: The Ring-Closing Approach (Dieckmann Condensation)

The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester from an acyclic diester.[9] This powerful C-C bond-forming reaction is a cornerstone of heterocyclic synthesis and provides a strategic alternative for building the piperidine ring.[10][11]

Mechanism & Scientific Rationale

The reaction is base-catalyzed and proceeds as follows:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[12]

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. This ring-closing step forms a cyclic tetrahedral intermediate.[9]

  • Reformation of Carbonyl: The intermediate collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester.[12]

  • Final Deprotonation: The product β-keto ester is acidic and is deprotonated by the alkoxide base. This acid-base reaction is the thermodynamic driving force for the reaction. An acidic workup is required to re-protonate the product.[13]

Following the cyclization, the resulting β-keto ester must undergo further steps (e.g., hydrolysis, decarboxylation, and reduction of the ketone) to arrive at the target substituted this compound. This makes it a multi-step, linear synthesis.

Experimental Protocol: Aza-Dieckmann Condensation

Objective: To synthesize a 1-benzyl-3-oxopiperidine-4-carboxylate intermediate.

  • Step 1: Precursor Synthesis: Synthesize the acyclic diester precursor, N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester, via standard alkylation procedures.

  • Step 2: Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the diester precursor (16.2 g, 50 mmol) in 100 mL of anhydrous toluene.

  • Step 3: Base Addition: Add sodium ethoxide (4.1 g, 60 mmol) portion-wise to the stirred solution.

  • Step 4: Cyclization: Heat the mixture to reflux (approx. 110°C) for 6 hours.[10]

  • Step 5: Workup: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water with dilute HCl.

  • Step 6: Isolation: Separate the organic layer, extract the aqueous layer with toluene, combine the organic layers, dry, and concentrate under reduced pressure to yield the crude cyclic β-keto ester for further purification and modification.

(This protocol is a representative example synthesized from established procedures.)[10][13]

Workflow Visualization

cluster_2 Dieckmann Condensation Workflow A Synthesize Acyclic Diester Precursor B Dissolve in Toluene A->B C Add Sodium Ethoxide B->C D Reflux (6h, 110°C) C->D E Acidic Workup D->E F Isolate β-Keto Ester E->F G Further Steps: Decarboxylation, Reduction F->G H Final Piperidine Product G->H

Caption: Workflow for Piperidine Synthesis via Dieckmann Condensation.

Performance Comparison & Validation

The choice of a synthetic route is a multi-faceted decision, balancing factors like yield, time, cost, and strategic goals. The following table provides a comparative summary of the three validated methods.

MetricMethod 1: Hantzsch SynthesisMethod 2: Catalytic HydrogenationMethod 3: Dieckmann Condensation
Typical Overall Yield Good to Excellent (70-90%)Excellent (>90%)[14]Moderate (40-60% over multiple steps)
Reaction Time Moderate (4-6h cyclization + reduction)Long (12-24h)[8]Long (multiple steps, >24h total)
Step Economy Excellent (Convergent, 2 steps)Good (1 step from pyridine)Poor (Linear, >3 steps)
Substituent Diversity High (4 positions modifiable)Low (Depends on pyridine precursor)Moderate (Depends on precursor)
Starting Materials Simple, cheap, acyclicComplex, aromatic heterocycleLinear diester, requires synthesis
Key Advantage Rapid complexity generationHigh yield, robustClassic C-C bond formation
Key Disadvantage Requires subsequent reductionLimited precursor availabilityLow step economy, linear
Comparative Workflow

This diagram illustrates the strategic differences in how each method constructs the final piperidine ring.

Caption: Strategic comparison of the three synthetic routes to the target piperidine.

Conclusion & Expert Recommendation

Each of the validated methods presents a viable route to substituted Ethyl 4-piperidinecarboxylates, yet they serve different strategic purposes.

  • The Hantzsch Synthesis stands out as the superior choice for lead discovery and optimization . Its convergent nature and the use of simple starting materials allow for the rapid generation of a diverse library of analogues by simply varying the aldehyde and β-keto ester components. It represents the most efficient strategy for building molecular complexity in a single, high-yielding step.

  • Catalytic Hydrogenation is the ideal method for large-scale synthesis or scale-up when the required substituted pyridine precursor is commercially available and affordable. Its operational simplicity and typically excellent yields make it a robust and reliable choice for producing large quantities of a specific target molecule.[15]

  • The Dieckmann Condensation remains a valuable tool in the synthetic chemist's arsenal, particularly when the required substitution pattern is not accessible through other means. While its linear nature and lower step economy make it less efficient, it offers fundamental control over ring construction via a classic C-C bond formation strategy.[10]

For the modern drug development professional focused on efficiency and versatility, the one-step Hantzsch cyclization followed by reduction offers a compelling and validated pathway to accelerate the discovery and synthesis of novel piperidine-based therapeutics.

References

  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU, Nanyang Technological University. [Link]
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
  • Varlamova, E., et al. (2022).
  • Marson, C. M., et al. (2018).
  • Fideles, T. B., et al. (2020). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
  • Bates, R. W. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Google Patents. (2009).
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. [Link]
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • DTIC. (n.d.). Piperidine Synthesis. [Link]
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

A Comparative Guide to the Safety Profiles of Piperidine Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

<-48>

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its utility stems from favorable physicochemical properties that can enhance pharmacokinetics and facilitate strong interactions with biological targets.[4] However, the same structural and electronic features that make it attractive can also introduce significant safety liabilities, including cardiotoxicity, metabolic instability, and off-target central nervous system (CNS) effects.[5][6] This guide provides a comparative analysis of the safety profiles of various piperidine analogs, offering field-proven insights and experimental frameworks to guide researchers, scientists, and drug development professionals in making informed decisions. We will explore the mechanistic underpinnings of common toxicities, present detailed protocols for their assessment, and offer strategies for designing safer piperidine-containing therapeutics.

The Piperidine Scaffold: A Double-Edged Sword in Drug Design

The six-membered saturated nitrogen heterocycle of piperidine offers a unique combination of features.[3] Its basic nitrogen atom (pKa of piperidine ~11.2) is often protonated at physiological pH, allowing for key ionic interactions with targets like GPCRs and ion channels. Its three-dimensional, sp³-hybridized structure provides conformational flexibility, enabling it to fit into complex binding pockets.[4]

However, these same properties present inherent safety challenges:

  • Basicity and hERG Liability: The basic nitrogen is a common pharmacophore for binding to the hERG potassium channel. Blockade of this channel can lead to QT prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP). This is a primary cause of cardiotoxicity-related drug attrition.[6]

  • Metabolic Activation: The piperidine ring is susceptible to cytochrome P450-mediated oxidation.[7] This can occur on the ring carbons or, in N-alkylated piperidines, on the α-carbon of the substituent. A critical bioactivation pathway involves oxidation at the α-carbon to the nitrogen, which can lead to the formation of a reactive electrophilic iminium ion.[8][9] These reactive metabolites can covalently bind to macromolecules like proteins and DNA, leading to idiosyncratic toxicities.[8]

  • Off-Target Activity: The piperidine scaffold is present in many CNS-active drugs.[4] Unintended interactions with CNS receptors can lead to side effects ranging from dizziness to more severe neurological events.[5]

This guide will use three well-characterized piperidine-containing drugs as case studies to illustrate these diverse safety challenges: Terfenadine (Antihistamine), Haloperidol (Antipsychotic), and Fentanyl (Opioid Analgesic).

Mechanistic Deep Dive & Comparative Analysis

Cardiotoxicity: The hERG Channel Blockade

The human Ether-à-go-go-Related Gene (hERG) channel is crucial for cardiac repolarization. Many piperidine-containing drugs, particularly those with a basic nitrogen and lipophilic moieties, can bind within the channel's inner pore, obstructing potassium ion flow.

  • Case Study: Terfenadine vs. Fexofenadine: Terfenadine, a second-generation antihistamine, was withdrawn from the market due to severe cardiotoxicity. It is extensively metabolized by CYP3A4. When co-administered with CYP3A4 inhibitors (like certain antifungals or grapefruit juice), terfenadine concentrations would rise, leading to potent hERG blockade. The solution was found in its primary active metabolite, fexofenadine. Fexofenadine contains a carboxylic acid group, which makes it a zwitterion at physiological pH. This drastically reduces its lipophilicity and basicity, preventing it from entering and blocking the hERG channel, thus eliminating the cardiotoxic risk.

  • Structural Considerations: The risk of hERG binding can be mitigated by:

    • Reducing Basicity: Introducing electron-withdrawing groups near the piperidine nitrogen or replacing it with a less basic bioisostere like piperazine can lower the pKa and reduce hERG affinity.[6]

    • Decreasing Lipophilicity: Adding polar functional groups can reduce the compound's ability to access the hydrophobic binding pocket within the hERG channel.

    • Introducing Steric Hindrance: Bulky substituents can prevent the molecule from adopting the correct conformation to bind effectively to the channel.[10]

Metabolic Activation to Reactive Iminium Ions

Phase I metabolism is a common route for the bioactivation of piperidine rings into reactive intermediates.[8] The formation of an iminium ion creates a potent electrophile that can be "trapped" by cellular nucleophiles.

  • Case Study: Haloperidol: Haloperidol, a butyrophenone antipsychotic, undergoes oxidative metabolism that can lead to the formation of a neurotoxic pyridinium metabolite (HPP+), structurally similar to the known neurotoxin MPP+. This process is initiated by the oxidation of the piperidine ring to a tetrahydropyridine intermediate, which is then further oxidized. This metabolic pathway has been implicated in the extrapyramidal side effects associated with long-term haloperidol use.

The diagram below illustrates the general pathway for metabolic activation of an N-substituted piperidine.

Caption: Metabolic activation of N-alkyl piperidines to reactive iminium ions.

Comparative Safety Data

The following table summarizes key safety-related parameters for our case-study compounds, providing a quantitative basis for comparison.

CompoundPrimary UseKey Safety LiabilityhERG IC₅₀Metabolic PathwayNotes
Terfenadine AntihistamineHigh Cardiotoxicity~50 nMCYP3A4 N-dealkylation & oxidationPro-drug; parent compound is cardiotoxic.
Fexofenadine AntihistamineLow Cardiotoxicity>10,000 nMMinimal metabolismZwitterionic metabolite of Terfenadine; lacks hERG activity.
Haloperidol AntipsychoticNeurotoxicity (EPS)~120 nMCYP3A4, CYP2D6 oxidationForms a neurotoxic pyridinium metabolite (HPP+).
Fentanyl Opioid AnalgesicRespiratory Depression>30,000 nMCYP3A4 N-dealkylationPrimary toxicity is on-target (μ-opioid receptor); low hERG risk.

Data are representative values compiled from literature and may vary based on experimental conditions.

Framework for Preclinical Safety Assessment

A robust, tiered approach to safety assessment is critical to de-risk piperidine analogs early in development.[11][12][13] The following protocols represent a self-validating system for identifying key liabilities.

Experimental Protocol 1: In Vitro hERG Liability Assessment (Automated Patch-Clamp)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the hERG potassium channel.

  • Causality: This assay directly measures the primary molecular initiating event for drug-induced QT prolongation. An early readout is essential to triage compounds with high cardiotoxic potential.

  • Methodology:

    • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG channel.

    • System: An automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner).

    • Voltage Protocol: Apply a specific voltage pulse designed to elicit characteristic hERG tail currents.

    • Compound Application: Apply a range of compound concentrations (e.g., 0.01 µM to 30 µM) to establish a dose-response curve.

    • Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to calculate the IC₅₀.

  • Self-Validation System:

    • Positive Control: A known potent hERG blocker (e.g., Cisapride or E-4031) must be run in parallel to confirm assay sensitivity and performance. Its IC₅₀ should fall within a predefined acceptance range.

    • Negative/Vehicle Control: A vehicle (e.g., 0.1% DMSO) must show no significant inhibition (<5%) of the hERG current.

    • Seal Resistance & Cell Health: The system monitors cell viability and patch quality (seal resistance >500 MΩ) in real-time, excluding unhealthy cells from the analysis.

Experimental Protocol 2: Metabolic Stability & Reactive Metabolite Trapping
  • Objective: To assess the metabolic stability of a compound and to detect the formation of reactive electrophilic intermediates.

  • Causality: Poor metabolic stability can lead to low exposure and the generation of toxic metabolites. This assay identifies the potential for bioactivation, a key mechanism of idiosyncratic drug toxicity.

  • Methodology:

    • System: Pooled human liver microsomes (HLM) supplemented with NADPH as a cofactor to initiate Phase I metabolism.

    • Incubation: Incubate the test compound (e.g., 1 µM) with HLM at 37°C.

    • Trapping Agent: For reactive metabolite screening, perform a parallel incubation including a nucleophilic trapping agent, typically potassium cyanide (KCN) or glutathione (GSH).[8] KCN is highly effective for trapping iminium ions.[8]

    • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS.

      • For Stability: Quantify the disappearance of the parent compound over time to calculate intrinsic clearance and half-life.

      • For Trapping: Search for the predicted mass of the stable cyano- or glutathione-adducts.[8]

  • Self-Validation System:

    • Positive Control: A compound known to be rapidly metabolized (e.g., Verapamil) and one known to form reactive metabolites (e.g., Clozapine) must be included.

    • Negative Control: A compound known to be metabolically stable (e.g., Atenolol) should show minimal degradation.

    • "-NADPH" Control: An incubation without the NADPH cofactor must be run to ensure that any observed compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

The workflow for this tiered safety assessment is visualized below.

Caption: Tiered preclinical safety workflow for piperidine analogs.

Conclusion and Future Directions

The piperidine scaffold remains an invaluable tool in drug discovery, but its use demands a proactive and mechanistically informed approach to safety assessment. Key takeaways for drug development professionals include:

  • Prioritize Early Screening: Implement in vitro hERG and metabolic stability assays at the earliest stages of lead optimization to eliminate problematic candidates quickly.

  • Understand Structure-Toxicity Relationships: Systematically modify the piperidine ring and its substituents to mitigate identified risks. Reducing basicity and lipophilicity are often effective first steps against cardiotoxicity.[6] Blocking sites of metabolism can prevent the formation of reactive intermediates.[4]

  • Embrace Mechanistic Toxicology: When a liability is identified, use tools like reactive metabolite trapping to understand the underlying mechanism. This knowledge is crucial for rationally designing safer next-generation analogs.[8]

By integrating these principles, researchers can more effectively navigate the safety challenges associated with piperidine analogs, ultimately accelerating the development of safer and more effective medicines.

References

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae).Journal of Medical Entomology, Oxford Academic.[Link]
  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation.National Institutes of Health (NIH).[Link]
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Piperidine | C5H11N | CID 8082.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel.
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks.YouTube.[Link]
  • Structure–activity relationship of piperidine derivatives with...
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.MDPI.[Link]
  • The influence of introducing chiral center on piperidine ring on hERG...
  • a) Different modalities of piperidine-containing drugs and drug...
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine - Wikipedia.Wikipedia.[Link]
  • Preclinical safety testing of new drugs.
  • (PDF) Piperidine nucleus in the field of drug discovery.
  • A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.[Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Preclinical Safety Assessment: General and Genetic Toxicology.ScienceDirect.[Link]
  • Drug Safety in preclinical studies.Biotrial.[Link]
  • preclinical safety program timeline.YouTube.[Link]
  • Showing metabocard for Piperidine (HMDB0034301).

Sources

A Senior Application Scientist's Guide to Catalytic N-Arylation of Ethyl 4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ethyl 4-piperidinecarboxylate in Modern Drug Discovery

This compound is a cornerstone building block in medicinal chemistry. Its piperidine core is a prevalent scaffold in a vast number of approved pharmaceuticals, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] The secondary amine of this heterocycle serves as a crucial handle for introducing molecular diversity, most commonly through the formation of carbon-nitrogen (C-N) bonds to aromatic systems. This N-arylation reaction is a key step in the synthesis of numerous therapeutics targeting central nervous system disorders, among others.[1]

The selection of an appropriate catalytic system for the N-arylation of this compound is a critical decision in any synthetic campaign. The efficiency, substrate scope, cost, and scalability of the chosen method can significantly impact the viability of a drug development program. This guide provides a comparative overview of the most prominent catalytic systems for this transformation, offering experimental insights and data to inform your selection process. We will delve into the well-established palladium- and copper-catalyzed systems, explore the rising potential of nickel catalysis, and touch upon emerging methodologies.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past quarter-century, offering a versatile and highly efficient method for C-N bond formation.[3] This palladium-catalyzed cross-coupling reaction is often the first choice for the N-arylation of challenging substrates, including secondary amines like this compound.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the interplay of Pd(0) and Pd(II) species. The cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is paramount as it influences the rates of these steps and can mitigate side reactions.[3] Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency and selectivity.

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination Base Base HX-Base HX-Base Ar-X Ar-X R2NH R2NH

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalysts

The choice of palladium precursor and, more critically, the phosphine ligand, dictates the success of a Buchwald-Hartwig amination. For secondary amines like this compound, bulky, electron-rich biarylphosphine ligands are generally preferred. Below is a comparative table of common catalytic systems, with data extrapolated from reactions with piperidine as a representative substrate.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene80-1102-1285-98Broad scope, effective for aryl chlorides.
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄Dioxane1004-1680-95Good for heteroaryl halides.
(SIPr)Pd(methallyl)Cl(NHC)LHMDSTHF25-651-690-99User-friendly, air-stable precatalyst.[4]
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10012-2470-90Early generation ligand, can be less efficient.
Experimental Protocol: A Representative Palladium-Catalyzed N-Arylation

This protocol is adapted from established procedures for the N-arylation of cyclic amines and serves as a robust starting point for the reaction with this compound.[4][5]

Materials:

  • (SIPr)Pd(methallyl)Cl (1-2 mol%)

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Lithium hexamethyldisilazide (LHMDS) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add the (SIPr)Pd(methallyl)Cl catalyst.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide, this compound, and LHMDS.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[6] While traditionally requiring harsh reaction conditions, modern advancements, particularly in ligand development, have made it a viable and cost-effective alternative to palladium-catalyzed methods.

Mechanistic Overview

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed via a different pathway than the Buchwald-Hartwig amination. A plausible mechanism involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and subsequent reductive elimination to furnish the N-arylated product.

Ullmann_Condensation cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X Cu(I) Amide Cu(I)-NR2 Cu(I)X->Cu(I) Amide R2NH, Base Oxidative Addition Ar-Cu(III)(X)-NR2 Cu(I) Amide->Oxidative Addition Ar-X Oxidative Addition->Cu(I)X Product Ar-NR2 Oxidative Addition->Product Reductive Elimination Base Base HX-Base HX-Base Ar-X Ar-X R2NH R2NH Nickel_Catalysis cluster_reactants Reactants cluster_products Products Ni(0)L Ni(0)L Oxidative Addition Ar-Ni(II)(L)-X Ni(0)L->Oxidative Addition Ar-X Amine Coordination [Ar-Ni(II)(L)(R2NH)]+X- Oxidative Addition->Amine Coordination R2NH Amido Complex Ar-Ni(II)(L)-NR2 Amine Coordination->Amido Complex Base Amido Complex->Ni(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination Base Base HX-Base HX-Base Ar-X Ar-X R2NH R2NH

Sources

Assessing the drug-like properties of Ethyl 4-piperidinecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Drug-Like Properties of Ethyl 4-piperidinecarboxylate Derivatives for Medicinal Chemists

Introduction: The Privileged Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine scaffold holds a privileged status.[1][2] This simple six-membered heterocycle is a ubiquitous structural motif found in a vast array of pharmaceuticals, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][3] Among the many building blocks used to construct these complex molecules, this compound (CAS 1126-09-6) stands out as a particularly versatile and valuable intermediate.[4][5][6] Its structure offers multiple points for chemical modification, allowing chemists to fine-tune properties and achieve desired biological activity.

This guide provides a comprehensive assessment of the drug-like properties of this compound derivatives. As a senior application scientist, my goal is to move beyond a simple recitation of facts and delve into the causality behind experimental choices and the strategic thinking required for successful lead optimization. We will objectively compare the performance of this scaffold, supported by in silico predictions and established experimental protocols, to provide researchers, scientists, and drug development professionals with a practical framework for their work.

The Concept of "Drug-Likeness": A Foundation for Success

The term "drug-likeness" refers to a qualitative assessment of a compound's potential to become an orally active drug. It is governed by a molecule's physicochemical properties, which in turn influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7] A compound with poor ADMET properties is likely to fail in clinical trials, regardless of its potency. Therefore, assessing drug-likeness early in the discovery process is crucial for mitigating risk and focusing resources on the most promising candidates.

Lipinski's Rule of Five: An Enduring Guideline

One of the most influential guidelines in medicinal chemistry is Lipinski's Rule of Five (Ro5), developed in 1997.[8][9] It was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] The "rule" states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[8][10][11]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Octanol-Water Partition Coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of OH and NH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

It is critical to remember that these are guidelines, not rigid laws.[12][13] Many successful drugs, particularly natural products and antibiotics, lie "beyond the Rule of Five."[9][10] Nevertheless, Ro5 provides an excellent starting point for evaluating compound quality.

Physicochemical Profile of the Core Scaffold

Let's begin by analyzing the parent compound, this compound, against these foundational metrics.

PropertyValueLipinski's GuidelineCompliance
Molecular Formula C₈H₁₅NO₂N/AN/A
Molecular Weight 157.21 g/mol ≤ 500Yes
XLogP3 0.5≤ 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3≤ 10Yes
Rotatable Bonds 2N/AN/A
Polar Surface Area (PSA) 38.3 ŲN/AN/A

Data sourced from PubChem CID 70770.[14]

As the table clearly shows, the core this compound scaffold is an ideal starting point for drug design. It has a low molecular weight, balanced lipophilicity, and ample room for modification without immediately violating Lipinski's rules. Its favorable profile provides a solid foundation upon which medicinal chemists can build complexity to achieve target potency and selectivity.

Strategic Derivatization: Modulating Properties for Optimal Performance

The true power of the this compound scaffold lies in its potential for derivatization. Modifications at the piperidine nitrogen (N1 position) and the ethyl ester (C4 position) can profoundly influence the molecule's drug-like properties.

In_Silico_Workflow cluster_outputs Predicted Properties Input SMILES or .sdf File Tool ADMET Prediction Tool (e.g., SwissADME, admetSAR) Input->Tool PhysChem Physicochemical (MW, LogP, PSA) Tool->PhysChem PK Pharmacokinetics (GI Absorption, BBB Permeability) Tool->PK Metabolism Metabolism (CYP Inhibition) Tool->Metabolism Toxicity Toxicity (AMES, hERG) Tool->Toxicity Decision Prioritize for Synthesis PhysChem->Decision PK->Decision Metabolism->Decision Toxicity->Decision

Caption: A streamlined workflow for in silico ADMET prediction.

Essential In Vitro Experimental Protocols

While in silico models are invaluable for prioritization, experimental data is the gold standard. The following protocols are fundamental for validating computational predictions.

1. Kinetic Solubility Assay (Turbidimetric Method)

  • Causality: This assay is critical because poor solubility can lead to inaccurate results in other biological assays and is a major hurdle for oral absorption. [15]It measures how much compound can be dissolved from a concentrated DMSO stock into an aqueous buffer, mimicking the conditions a compound might face during in vitro testing.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

    • Add 2 µL of the 10 mM compound stock to the buffer (final concentration 100 µM, 1% DMSO).

    • Mix vigorously and incubate at room temperature for 2 hours.

    • Measure the absorbance (or light scattering) at 620 nm using a plate reader.

    • Compare the reading to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the point of precipitation.

2. Caco-2 Permeability Assay

  • Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the industry-standard in vitro model for predicting human intestinal absorption of drugs. [1]* Protocol:

    • Seed Caco-2 cells onto a 24-well Transwell® plate insert (polycarbonate membrane, 0.4 µm pore size).

    • Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Remove the culture medium. Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take samples from both the A and B compartments.

    • Quantify the compound concentration in each sample using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction.

3. Metabolic Stability Assay (Human Liver Microsomes)

  • Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes. [16]Human Liver Microsomes (HLM) are subcellular fractions that contain a high concentration of these enzymes, providing a reliable in vitro system to predict a compound's metabolic clearance in the body.

  • Protocol:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Determine the rate of disappearance of the compound to calculate its intrinsic clearance and in vitro half-life (t½).

Conclusion and Future Perspectives

The this compound scaffold is an exceptional starting point for the design of drug-like molecules. Its inherent compliance with Lipinski's Rule of Five provides a low-risk foundation, while its two distinct points for modification offer chemists the flexibility to tune physicochemical properties, enhance metabolic stability, and optimize target engagement.

The journey from a promising scaffold to a preclinical candidate is a complex, multi-parameter optimization challenge. [17]By integrating early in silico ADMET predictions with robust in vitro validation, research teams can navigate the lead optimization process with greater confidence. [18]The strategic derivatization of the this compound core, guided by the principles and protocols outlined in this guide, will undoubtedly continue to yield novel therapeutics across a wide range of diseases.

References

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025).
  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. [Link]
  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]
  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science Publishers. [Link]
  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. [Link]
  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024).
  • How Abbvie's preformulation department assesses Drug-Like Properties of their antibody candid
  • Profiling drug-like properties in discovery research. (2025).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025).
  • Lipinski's rule of five. Wikipedia. [Link]
  • ADMET properties of piperine, pipercide, piperlongumine, and pyrimethamine predicted
  • What is Lipinski's Rule of 5?. (2022). AZoLifeSciences. [Link]
  • Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube. [Link]
  • Lipinski's Rule of 5. GARDP Revive. [Link]
  • Softening the Rule of Five—where to draw the line?. PMC - NIH. [Link]
  • Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents. (2021). PubMed. [Link]
  • CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof.
  • 4-Piperidinecarboxylic Acid Ethyl Ester | Drug Information, Uses, Side Effects, Pharma intermedi
  • Lead optimization of thiazolo[5,4-c]piperidines: 3-cyclobutoxy linker as a key spacer for H(3)R inverse agonists. PubMed. [Link]
  • Ethyl 4-piperidinecarboxyl
  • Deep Lead Optimization: Leveraging Generative AI for Structural Modific
  • Navigating Lead Optimization in Drug Discovery: Planning for Success. Cresset Group. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Ethyl 4-piperidinecarboxylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the reproducibility and reliability of analytical data are paramount. Ensuring that analytical results for a key intermediate like Ethyl 4-piperidinecarboxylate are consistent across different laboratories is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and ultimately, patient safety. This guide provides an in-depth, technical framework for conducting a cross-validation study of analytical results for this compound between two distinct laboratories. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for data comparison, all grounded in established scientific and regulatory principles.

The objective of this guide is to empower researchers, scientists, and drug development professionals with a robust framework for validating the analytical methods used to characterize this compound, a crucial building block in the synthesis of many pharmaceutical compounds.[1][2] Cross-validation is the formal process of confirming that a validated analytical method produces reliable and consistent results across different laboratories, analysts, or instruments.[3] This process is essential for method transfer, multi-site clinical studies, and regulatory submissions to authorities like the FDA and EMA.[3]

The Imperative of Cross-Validation

Before delving into the protocols, it is crucial to understand why a cross-validation study is so critical. A validated analytical method in one laboratory does not guarantee identical performance in another. Subtle differences in instrumentation, reagent sources, environmental conditions, and analyst technique can introduce variability. A cross-validation study is designed to systematically assess and quantify this inter-laboratory variability, ensuring that any observed differences are within predefined, acceptable limits. This builds confidence in the data and ensures that decisions made based on this data, such as batch release or stability assessments, are sound. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provide the foundational framework for this work.[4][5][6]

Designing the Cross-Validation Study

This guide will focus on a hypothetical cross-validation between two laboratories, "Lab A" (the originating or reference laboratory) and "Lab B" (the receiving laboratory). We will compare two common and complementary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantitation of volatile impurities.

Diagram of the Cross-Validation Workflow

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Define Cross-Validation Protocol - Acceptance Criteria (ICH Q2) - Methods to be Compared - Samples to be Analyzed Sample_Prep Prepare Homogeneous Sample Batch - this compound - Spiked Impurity Samples Protocol->Sample_Prep Lab_A Lab A (Reference Lab) - Analyze Samples (HPLC & GC-MS) - Report Results Sample_Prep->Lab_A Lab_B Lab B (Receiving Lab) - Analyze Samples (HPLC & GC-MS) - Report Results Sample_Prep->Lab_B Data_Comparison Compare Results from Lab A & Lab B - Statistical Analysis (e.g., ANOVA, Bland-Altman) - Assess Against Acceptance Criteria Lab_A->Data_Comparison Lab_B->Data_Comparison Investigation Investigate Discrepancies - Root Cause Analysis - Implement Corrective Actions Data_Comparison->Investigation If Discrepancies Final_Report Final Cross-Validation Report - Summary of Findings - Statement of Method Comparability Data_Comparison->Final_Report If Comparable Investigation->Final_Report

Caption: Workflow for Inter-Laboratory Validation of an Analytical Method.

Experimental Protocols

A critical component of a successful cross-validation is the meticulous execution of well-defined analytical protocols. The following are detailed methodologies for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer, such as phosphate, with the organic phase being acetonitrile. For MS compatibility, formic acid can be used instead of phosphoric acid.[7]

  • Gradient: A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more retained components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in and dilute to 50 mL with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute an aliquot of the stock solution to a final concentration of 0.1 mg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

GC-MS is a powerful technique for the separation and identification of volatile compounds. Spectral data for this compound is available in public databases, which can aid in identification.[8][9]

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Autosampler

  • Data acquisition and processing software with a spectral library (e.g., NIST)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or methanol.

  • Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.

Data Presentation and Comparison

For a clear and objective comparison of the results from Lab A and Lab B, the data should be summarized in well-structured tables.

Table 1: Comparison of HPLC Purity Results

Sample IDLab A Purity (%)Lab B Purity (%)% Difference
Batch 1, Rep 199.8599.820.03
Batch 1, Rep 299.8799.860.01
Batch 1, Rep 399.8699.830.03
Average 99.86 99.84 0.02
Std. Dev. 0.01 0.02 -

Table 2: Comparison of GC-MS Assay Results

Sample IDLab A Assay (mg/mL)Lab B Assay (mg/mL)% Difference
QC Low, Rep 10.0980.101-3.0
QC Low, Rep 20.1020.0993.0
QC Mid, Rep 10.4950.505-2.0
QC Mid, Rep 20.5010.4980.6
QC High, Rep 10.8990.905-0.7
QC High, Rep 20.9030.8950.9

Acceptance Criteria and Statistical Evaluation

The core of the cross-validation lies in the predefined acceptance criteria, which should be based on established guidelines.[10] For chromatographic assays, the mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[10]

A more detailed statistical analysis, such as an Analysis of Variance (ANOVA), can be employed to determine if there is a statistically significant difference between the results from the two laboratories.

Diagram of Decision-Making Based on Cross-Validation Results

Decision_Making Start Cross-Validation Data Comparison Check_Criteria Do Results Meet Acceptance Criteria? Start->Check_Criteria Pass Methods are Comparable Issue Final Report Check_Criteria->Pass Yes Fail Investigate Discrepancies Check_Criteria->Fail No Root_Cause Identify Root Cause (e.g., Instrument, Reagent, Analyst Technique) Fail->Root_Cause Corrective_Action Implement Corrective and Preventive Actions (CAPA) Root_Cause->Corrective_Action Re-evaluate Re-run Samples and Re-evaluate Data Corrective_Action->Re-evaluate Re-evaluate->Check_Criteria

Caption: Decision tree for interpreting cross-validation outcomes.

Conclusion

A successful inter-laboratory cross-validation of analytical methods for this compound is a meticulous process that demands careful planning, precise execution, and rigorous data analysis. By following the principles outlined in this guide, rooted in scientific integrity and regulatory expectations, organizations can ensure the consistency and reliability of their analytical data. This not only facilitates smooth method transfers and collaborations but also upholds the quality and safety of the final pharmaceutical product. It is a critical exercise that builds a foundation of trust in the data that underpins modern drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][6][11]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
  • European Medicines Agency. (2011).
  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1181. [Link][10]
  • PharmaGuru. (2025).
  • Analytical Chemistry Class Notes.
  • Joint Research Centre - EU Science Hub.
  • PubChem. This compound.
  • NIST.
  • SIELC Technologies. (2018).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-Piperidinecarboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 4-piperidinecarboxylate, moving beyond mere compliance to foster a deeper understanding of the principles behind these critical operations.

Pre-Disposal Safety Protocols: Foundational Steps for Risk Mitigation

Before initiating any disposal procedure, a thorough risk assessment is essential. This proactive approach minimizes immediate hazards and ensures a controlled and safe process.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling precautions, and emergency procedures. All personnel involved in the disposal process must review and understand the contents of the SDS.

  • Personal Protective Equipment (PPE) Mandate: Appropriate PPE is non-negotiable. Based on the known hazards of this compound, the following PPE is required:

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1]

    • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[1]

    • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed. All personnel should be familiar with their locations and operation.

Hazard Profile of this compound

A comprehensive understanding of the chemical's properties is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified as a combustible liquid that can cause significant skin and eye irritation, and may also lead to respiratory irritation.[3]

Hazard Classification Description Primary Mitigation Strategy
Combustible Liquid Can ignite when exposed to heat or flame.[4]Avoid heat, sparks, and open flames.[2] Use non-sparking tools.
Skin Irritant Causes skin irritation upon contact.[3]Wear appropriate chemically resistant gloves and a lab coat.
Serious Eye Irritant Can cause serious and potentially damaging eye irritation.[3]Wear chemical safety goggles and a face shield.
Respiratory Irritant May cause irritation to the respiratory tract if vapors are inhaled.[3]Handle exclusively in a well-ventilated area or a chemical fume hood.[2]
Incompatibilities Reacts with strong oxidizing agents, strong bases, acids, and reducing agents.[2]Segregate from incompatible materials during storage and disposal.

Standard Operating Procedure for the Disposal of this compound

The recommended and most environmentally responsible method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[2][5]

Step 1: Waste Segregation and Collection

  • Principle: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.

  • Procedure:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep the waste container tightly closed when not in use to prevent the release of vapors.[2]

Step 2: Labeling of Hazardous Waste

  • Principle: Accurate and detailed labeling is a regulatory requirement and is crucial for the safety of waste handlers.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound."

    • Indicate the associated hazards (e.g., "Combustible," "Irritant").

    • Note the accumulation start date.

Step 3: Storage of Chemical Waste

  • Principle: Safe storage minimizes the risk of spills, fires, and exposure.

  • Procedure:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[2]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Store away from incompatible materials as listed in the hazard profile.[2]

Step 4: Arranging for Professional Disposal

  • Principle: The complex nature of chemical waste requires specialized handling and disposal methods to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Follow all institutional guidelines for waste manifest documentation.

Management of Spills and Accidental Releases

In the event of a spill, a swift and informed response is critical to containing the hazard and mitigating exposure.

For Minor Spills (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For Major Spills (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or EHS department.

  • Isolate the Area: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Decontamination of Equipment and Glassware

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.

  • Procedure:

    • Rinse the contaminated equipment or glassware multiple times with a suitable solvent (e.g., ethanol or acetone), ensuring the rinsate is collected as hazardous waste.

    • Follow the solvent rinse with a thorough washing with soap and water.

    • Allow the equipment to air dry completely in a well-ventilated area before reuse or storage.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_procedure Disposal Procedure cluster_final Final Steps start Begin Disposal Process sds Review SDS start->sds ppe Don Appropriate PPE waste_type Identify Waste Type ppe->waste_type sds->ppe liquid_waste Unused or Waste This compound waste_type->liquid_waste Liquid contaminated_solid Contaminated Solids (e.g., absorbent pads, gloves) waste_type->contaminated_solid Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in a Labeled, Compatible Waste Container liquid_waste->collect_liquid collect_solid Place in a Labeled, Sealable Bag or Container contaminated_solid->collect_solid decontaminate_container Decontaminate Container (Triple Rinse) empty_container->decontaminate_container store Store Waste in a Designated, Safe, and Ventilated Area collect_liquid->store collect_solid->store rinsate_waste Collect Rinsate as Hazardous Waste decontaminate_container->rinsate_waste rinsate_waste->collect_liquid contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal decision workflow for this compound.

References

  • PubChem - National Institutes of Health. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.

Sources

Mastering the Safe Handling of Ethyl 4-piperidinecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the integrity of your work and the safety of your team are paramount. Ethyl 4-piperidinecarboxylate is a key building block in the synthesis of numerous pharmaceutical compounds, but its safe handling requires more than just a cursory glance at a Safety Data Sheet (SDS). This guide provides an in-depth, procedural framework for managing this compound in the laboratory, grounded in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety and operational excellence.

Immediate Hazard Assessment: Understanding the Risks

This compound is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[1][2][3][4] The primary risks stem from direct contact and inhalation of its vapors or mist. Understanding these hazards is the first step in mitigating them effectively.

Hazard Profile Summary

Hazard TypeDescriptionGHS ClassificationPrimary Routes of Exposure
Health Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3][4]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Inhalation, Skin Contact, Eye Contact
Physical Combustible liquid with a flash point of 80°C (176°F). Vapors may form explosive mixtures with air if heated.Flam. Liq. 4Heat, sparks, open flames.
Environmental Data not widely available, but should be prevented from entering drains or waterways.Not ClassifiedSpills, improper disposal.

The causality is clear: the chemical's properties dictate the necessary precautions. Its irritant nature demands robust barrier protection, while its combustibility requires strict control of ignition sources.

The Core of Safety: Personal Protective Equipment (PPE) Protocol

Simply wearing gloves and goggles is not enough; selecting the correct PPE is critical. The choice of equipment should be dictated by a risk assessment of the specific procedure being performed.

The following diagram outlines a decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Specification cluster_2 Verification Start Start: Handling This compound Risk Assess Task: - Small scale (<100mL)? - Potential for splash/aerosol? - Heating? Start->Risk LowRisk Low Risk / Small Scale: - Standard Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves (Double-gloved) Risk->LowRisk Yes HighRisk High Risk / Large Scale / Splash Potential: - Chemical-Resistant Apron over Lab Coat - Chemical Safety Goggles + Face Shield - Thicker Nitrile or Butyl Rubber Gloves - Work in a Fume Hood Risk->HighRisk No Check Verify Glove Integrity & PPE Fit LowRisk->Check HighRisk->Check Handling_Workflow Prep 1. Preparation: - Verify fume hood function. - Don appropriate PPE. - Prepare spill kit. Retrieve 2. Retrieval: - Transport in secondary containment. Prep->Retrieve Dispense 3. Dispensing: - Work inside fume hood. - Ground containers if >5 gal. - Keep container closed. Retrieve->Dispense Use 4. Use in Procedure: - Maintain ventilation. - Avoid heat & ignition sources. Dispense->Use Waste 5. Waste Collection: - Segregate waste. - Use labeled, sealed containers. Use->Waste Cleanup 6. Decontamination: - Clean work area. - Doff & dispose of PPE. - Wash hands thoroughly. Waste->Cleanup

Caption: Standard operating procedure for handling this compound.

Procedural Steps:

  • Preparation : Before handling, ensure the chemical fume hood is operational and a spill kit is readily accessible. Don all required PPE as determined by your risk assessment.

  • Handling :

    • Always work within a well-ventilated area, preferably a chemical fume hood, to prevent the buildup of vapors. [1][5] * Avoid contact with skin and eyes. [3]Wash hands thoroughly after handling. [1][2] * Keep the container tightly closed when not in use. [1][5] * Keep away from heat, sparks, and open flames. Since it is a combustible liquid, do not use it near ignition sources. [6][7]3. Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [1][3][5]The storage area should be designated for corrosive and combustible materials.

Emergency and Disposal Plan

Preparedness is key to safety. Clear plans for emergencies and waste disposal prevent minor incidents from becoming major accidents.

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2][5]* Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention. [1][2]* Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [1][2]* Spills : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal. [8]Remove all ignition sources and ensure adequate ventilation. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Never discharge it down the drain or mix it with general refuse. [9][10]

  • Waste Segregation :

    • Liquid Waste : Collect unused or waste this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.

    • Solid Waste : All contaminated PPE (gloves, lab coats), absorbent materials, and empty containers must be collected in a separate, clearly labeled hazardous waste container. [9]2. Containerization : Use chemically resistant containers that can be securely sealed. Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound." [9]3. Storage of Waste : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor. [4]Disposal will likely involve high-temperature incineration.

By adhering to this comprehensive guide, you build a robust and self-validating safety culture in your laboratory. This approach not only protects personnel and the environment but also upholds the scientific integrity of your vital research.

References

  • OSHA Flammable Storage Requirements Explained - LOC Scientific. LOC Scientific.
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno. University of Nevada, Reno.
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • Osha requirements for storing flammable liquids. US Chemical Storage.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Flammable Liquids 29 CFR 1910.106 - OSHA. Occupational Safety and Health Administration.
  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. Shield Scientific.
  • Butyl Gloves - The Glove Guru. The Glove Guru.
  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. USA Scientific, Inc.
  • Chemical Resistances for Latex, Vinyl & Nitrile Gloves*. GWJ Company.
  • EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. Eagle Protect.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Recovery of Valuable Solvents from the Pharmaceutical industry Wastewater. ScienceDirect.
  • Pharmaceutical Wastes. Auburn University.
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes - University of Delaware. University of Delaware.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Becky Aktsiaselts.
  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. VLS Environmental Solutions.
  • Chemical Resistance Selection Chart For Protective Gloves | PDF | Ethanol - Scribd. Scribd.
  • Chemical Resistance Selection Chart for Protective Gloves - Office of Environmental Health and Safety | ECU. East Carolina University.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-piperidinecarboxylate
Reactant of Route 2
Ethyl 4-piperidinecarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。